molecular formula C4H7Cl B1234357 (Z)-1-Chlorobut-2-ene CAS No. 4628-21-1

(Z)-1-Chlorobut-2-ene

Cat. No.: B1234357
CAS No.: 4628-21-1
M. Wt: 90.55 g/mol
InChI Key: YTKRILODNOEEPX-IHWYPQMZSA-N
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Description

(Z)-1-Chlorobut-2-ene, also known as this compound, is a useful research compound. Its molecular formula is C4H7Cl and its molecular weight is 90.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4628-21-1

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

(Z)-1-chlorobut-2-ene

InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-

InChI Key

YTKRILODNOEEPX-IHWYPQMZSA-N

SMILES

CC=CCCl

Isomeric SMILES

C/C=C\CCl

Canonical SMILES

CC=CCCl

Other CAS No.

591-97-9
4628-21-1

Pictograms

Flammable; Corrosive; Irritant

Synonyms

1-chloro-2-butene
2-butenyl chloride
crotyl chloride

Origin of Product

United States

Foundational & Exploratory

Synthesis of (Z)-1-Chlorobut-2-ene from cis-But-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Z)-1-chlorobut-2-ene, also known as cis-crotyl chloride, from its corresponding precursor, cis-but-2-en-1-ol (cis-crotyl alcohol). The conversion of allylic alcohols to allylic chlorides is a fundamental transformation in organic synthesis, pivotal for the introduction of a versatile chemical handle for further molecular elaboration in the development of pharmaceuticals and other fine chemicals. This document details the reaction mechanism, provides a robust experimental protocol, and presents key quantitative data. Particular emphasis is placed on the stereochemical control required to selectively synthesize the (Z)-isomer, a critical aspect for applications where specific stereochemistry is paramount.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, utilized in the construction of more complex molecules through nucleophilic substitution and coupling reactions. The stereochemical integrity of the double bond is often crucial for the desired biological activity or material properties of the final product. The synthesis of this compound from cis-but-2-en-1-ol presents a challenge in controlling the stereochemistry, as allylic systems are prone to rearrangements and isomerization. This guide focuses on a reliable method for this transformation, emphasizing the conditions that favor the retention of the cis configuration.

Reaction Mechanism and Stereochemical Considerations

The conversion of alcohols to alkyl chlorides is commonly achieved using thionyl chloride (SOCl₂). The mechanism of this reaction, particularly with allylic alcohols, is highly dependent on the reaction conditions, which dictates the stereochemical outcome.

The reaction proceeds through the formation of an intermediate alkyl chlorosulfite. In the presence of a base such as pyridine, the reaction typically follows an Sₙ2 pathway, leading to an inversion of configuration at the stereocenter. However, for the synthesis of this compound from cis-but-2-en-1-ol, retention of the double bond geometry is desired. This is achieved through an Sₙi (Substitution Nucleophilic internal) or Sₙi' mechanism, which is favored in the absence of a base and in non-polar, non-coordinating solvents.

In the Sₙi mechanism, the chlorine atom is delivered from the chlorosulfite intermediate to the same face from which the leaving group departs, resulting in retention of configuration. In the case of allylic systems, an Sₙi' mechanism can also occur, where the nucleophile attacks the γ-carbon of the allylic system. Careful control of reaction conditions is therefore essential to favor the desired Sₙi pathway and minimize competing reactions.

SNi_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_products Products cis_alcohol cis-But-2-en-1-ol thionyl_chloride SOCl₂ chlorosulfite Alkyl Chlorosulfite Intermediate cis_alcohol->chlorosulfite Reaction sni_ts SNi Transition State (Concerted) chlorosulfite->sni_ts Internal Attack z_chloride This compound sni_ts->z_chloride Retention of Configuration so2 SO₂ hcl HCl

Figure 1: Proposed Sₙi reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the work of Hatch and Nesbitt and is optimized for the synthesis of this compound with high stereochemical fidelity.[1]

Materials:

  • cis-But-2-en-1-ol (cis-crotyl alcohol)

  • Thionyl chloride (SOCl₂), redistilled

  • Anhydrous diethyl ether

  • Anhydrous calcium chloride

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: A 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Flask: 72.1 g (1.0 mol) of cis-but-2-en-1-ol is placed in the flask along with 100 mL of anhydrous diethyl ether.

  • Addition of Thionyl Chloride: The flask is cooled in an ice-water bath, and 131 g (1.1 mol) of redistilled thionyl chloride is added dropwise from the dropping funnel over a period of 2-3 hours with continuous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: The reaction mixture is carefully poured into 200 mL of ice-cold water. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

  • Drying and Solvent Removal: The ethereal solution is dried over anhydrous calcium chloride. The drying agent is removed by filtration, and the diethyl ether is carefully removed by distillation at atmospheric pressure.

  • Purification: The crude this compound is purified by fractional distillation. The fraction boiling at 84-85 °C is collected.

Experimental_Workflow start Start setup Assemble and Dry Glassware start->setup charge_reagents Charge Flask with cis-But-2-en-1-ol and Anhydrous Diethyl Ether setup->charge_reagents cool Cool Flask in Ice-Water Bath charge_reagents->cool add_socl2 Dropwise Addition of Thionyl Chloride (Maintain T < 10 °C) cool->add_socl2 react Stir at Room Temperature (2 hours) add_socl2->react workup Quench with Ice-Water and Separate Layers react->workup extract Extract Aqueous Layer with Diethyl Ether workup->extract wash Wash Combined Organic Layers (NaHCO₃, H₂O) extract->wash dry Dry with Anhydrous CaCl₂ wash->dry filter Filter to Remove Drying Agent dry->filter concentrate Remove Diethyl Ether by Distillation filter->concentrate purify Fractional Distillation of Crude Product concentrate->purify collect Collect Fraction at 84-85 °C purify->collect end End collect->end

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from cis-but-2-en-1-ol.

ParameterValueReference
Starting Material cis-But-2-en-1-ol
Reagent Thionyl Chloride (SOCl₂)
Solvent Anhydrous Diethyl Ether
Reaction Temperature 0-10 °C (addition), Room Temp.[1]
Reaction Time 4-5 hours[1]
Yield ~75%[1]
Boiling Point of Product 84-85 °C
Purity of (Z)-isomer >95%[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₄H₇Cl
Molecular Weight 90.55 g/mol
Appearance Colorless liquid
Boiling Point 84.1 °C
Density (20°C) 0.9246 g/mL
Refractive Index (n²⁰/D) 1.4390

Spectroscopic data is crucial for confirming the cis stereochemistry.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.75-5.85 (m, 1H, =CH), 5.55-5.65 (m, 1H, =CH), 4.10 (d, J=7.2 Hz, 2H, CH₂Cl), 1.70 (d, J=6.8 Hz, 3H, CH₃). The coupling constant between the vinylic protons is a key indicator of the cis configuration.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 130.5, 125.8, 45.2, 17.6.

  • IR (neat, cm⁻¹): ~3030 (C-H, sp²), ~2920 (C-H, sp³), ~1655 (C=C), ~730 (C-Cl).

Safety Considerations

  • Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.

  • The reaction evolves hydrogen chloride gas, which is corrosive and toxic. A proper gas trap should be used.

Conclusion

The synthesis of this compound from cis-but-2-en-1-ol with high stereochemical purity is achievable through the careful application of thionyl chloride in a non-coordinating solvent and in the absence of a base. This method, which favors the Sₙi mechanism, provides a reliable route to this important synthetic intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to (Z)-1-Chlorobut-2-ene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a reactive organochlorine compound with significant applications as an intermediate in organic synthesis. Its stereochemistry plays a crucial role in the outcome of chemical transformations, making a thorough understanding of its properties and synthesis essential for its effective use. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed methodologies for its synthesis via the hydrochlorination of 1,3-butadiene (B125203) and subsequent analytical characterization are presented.

Chemical Identity and Physical Properties

This compound is the cis isomer of 1-chlorobut-2-ene. Its fundamental properties are summarized in the tables below.

Identifier Value
IUPAC Name (2Z)-1-chlorobut-2-ene[1]
Synonyms cis-1-Chloro-2-butene, cis-Crotyl chloride[1][2]
CAS Number 4628-21-1[2][3]
Molecular Formula C4H7Cl[2][3]
Molecular Weight 90.55 g/mol [1][2]
Canonical SMILES C/C=C\CCl[2]
InChI InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-[1]
InChIKey YTKRILODNOEEPX-IHWYPQMZSA-N[1]
Physical Property Value Reference
Melting Point -96 °C (estimate)[2]
Boiling Point 69.71 °C (estimate)[3]
Density 1.423 g/cm³[2]
Refractive Index 1.4365[2]
Vapor Pressure 80.6 mmHg at 25°C[2]

Chemical Properties and Reactivity

This compound is a reactive alkylating agent due to the presence of the allylic chloride. It participates in various nucleophilic substitution reactions. The stereochemistry of the double bond is a key feature, influencing the stereochemical outcome of its reactions.

The primary route to this compound is the hydrochlorination of 1,3-butadiene. This reaction proceeds via an electrophilic addition mechanism, leading to a mixture of products. The formation of this compound is favored under conditions of kinetic control, typically at lower temperatures.[4] The reaction yields a mixture of (E)- and this compound (the 1,4-addition products) and 3-chlorobut-1-ene (the 1,2-addition product).[4]

Experimental Protocols

Synthesis of this compound via Hydrochlorination of 1,3-Butadiene

This protocol describes a general procedure for the synthesis of a mixture of chlorobutene isomers, with conditions favoring the formation of the 1,4-addition products, including the (Z)-isomer.

Materials:

  • 1,3-Butadiene

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Ice-salt bath

  • Gas dispersion tube

  • Three-necked round-bottom flask

  • Condenser (with a drying tube)

  • Magnetic stirrer

  • Fractional distillation apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube reaching below the surface of the liquid, and a condenser protected by a drying tube.

  • Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.

  • Place a measured amount of concentrated hydrochloric acid into the flask.

  • Slowly bubble a stream of 1,3-butadiene gas through the cold, stirred hydrochloric acid. The reaction is exothermic and the temperature should be carefully monitored and maintained at low temperatures to favor the kinetically controlled 1,4-addition product.[4]

  • After the addition is complete, continue stirring for a short period at the same temperature.

  • Allow the reaction mixture to warm to room temperature and then transfer it to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent. The resulting liquid is a mixture of chlorobutene isomers.

Purification by Fractional Distillation

The separation of the this compound from the other isomers can be achieved by fractional distillation.[5]

Procedure:

  • Set up a fractional distillation apparatus with an efficient fractionating column.

  • Carefully distill the crude mixture of chlorobutene isomers.

  • Collect the fractions based on their boiling points. This compound has a slightly lower boiling point than its (E)-isomer.

Analytical Characterization

The composition of the product mixture and the purity of the isolated this compound can be determined using the following analytical techniques.

Gas Chromatography (GC):

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).[6]

  • Sample Preparation: Dilute a small sample of the product mixture in a suitable solvent (e.g., dichloromethane).

  • Analysis: Inject the sample into the GC and run a temperature program to separate the different chlorobutene isomers based on their boiling points and interactions with the stationary phase.[6] The relative peak areas can be used to determine the ratio of the isomers in the mixture.

Spectroscopic Analysis: The identity and structure of this compound can be confirmed by spectroscopic methods.

Spectroscopic Data This compound
¹³C NMR (CDCl₃, 100 MHz) δ 129.7 (C2), 126.2 (C3), 39.2 (C1), 12.7 (C4)[4]
Infrared (IR) Spectroscopy (cm⁻¹) 3080-2980 (alkenyl C-H stretch), 1640 (C=C stretch), 610 (C-Cl stretch)[4]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 90 (³⁵Cl) and 92 (³⁷Cl) in a ~3:1 ratio. Base Peak: m/z 55 (allylic cleavage)[4]

Visualizations

Synthesis_Pathway Butadiene 1,3-Butadiene Intermediate Allylic Carbocation Intermediate Butadiene->Intermediate + HCl HCl HCl HCl->Intermediate Product_1_4_Z This compound (1,4-addition, kinetic) Intermediate->Product_1_4_Z Low Temp. Product_1_4_E (E)-1-Chlorobut-2-ene (1,4-addition, thermodynamic) Intermediate->Product_1_4_E Higher Temp. Product_1_2 3-Chlorobut-1-ene (1,2-addition) Intermediate->Product_1_2

Caption: Synthesis of chlorobutene isomers from 1,3-butadiene.

Analysis_Workflow Crude_Mixture Crude Product Mixture (from synthesis) Distillation Fractional Distillation Crude_Mixture->Distillation GC_Analysis Gas Chromatography (GC) - Isomer Ratio Crude_Mixture->GC_Analysis Isolated_Z Isolated this compound Distillation->Isolated_Z Spectroscopy Spectroscopic Analysis (NMR, IR, MS) - Structure Confirmation Isolated_Z->Spectroscopy Final_Product Pure this compound Spectroscopy->Final_Product

Caption: Workflow for the purification and analysis of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid. It is harmful if swallowed or inhaled and causes skin irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Applications

This compound is a valuable intermediate in organic synthesis.[4] Its bifunctional nature (a double bond and a reactive chloride) allows for a wide range of subsequent chemical modifications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the specific cis-stereochemistry is required.[4]

References

Spectroscopic Profile of (Z)-1-Chlorobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth spectroscopic analysis of (Z)-1-Chlorobut-2-ene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound, also known as cis-1-chloro-2-butene, is a volatile, chlorinated alkene with significant applications in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural visualizations.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the double bond.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H13.92Doublet (d)6.8
H25.45Multiplet (m)10.2 (H2-H3)
H35.45Multiplet (m)10.2 (H2-H3)
H41.61Triplet (t)7.1

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C139.2
C2129.7
C3126.2
C412.7

Solvent: CDCl₃, Frequency: 100 MHz[1]

The coupling constant of 10.2 Hz between the vinyl protons (H2 and H3) is characteristic of a cis-configuration, confirming the (Z)-isomer.[1]

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are detailed below.

Table 3: IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch1640Medium
C-Cl Stretch610Strong
Alkenyl C-H Stretch2980–3080Medium

The C=C stretching frequency at 1640 cm⁻¹ is characteristic of a cis-disubstituted alkene.[1] The strong absorption at 610 cm⁻¹ corresponds to the C-Cl stretching vibration.[1]

G cluster_alkene Alkene Group cluster_chloro Chloro Group C=C_Stretch C=C Stretch (1640 cm⁻¹) Alkenyl_CH_Stretch Alkenyl C-H Stretch (2980–3080 cm⁻¹) C_Cl_Stretch C-Cl Stretch (610 cm⁻¹) Molecule This compound Molecule->C=C_Stretch Molecule->Alkenyl_CH_Stretch Molecule->C_Cl_Stretch

Caption: Key IR absorptions of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Abundance
90/92[M]⁺Moderate (3:1 ratio)
55[C₄H₇]⁺100% (Base Peak)
49/51[CH₂Cl]⁺Moderate (3:1 ratio)

The molecular ion peaks are observed at m/z 90 and 92, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural 3:1 abundance ratio.[1] The base peak at m/z 55 results from the loss of a chlorine radical.[1]

G M_ion [C₄H₇Cl]⁺˙ (m/z 90/92) Fragment_55 [C₄H₇]⁺ (m/z 55) M_ion->Fragment_55 Loss_Cl Fragment_49 [CH₂Cl]⁺ (m/z 49/51) M_ion->Fragment_49 Loss_C3H5 Loss_Cl - Cl˙ Loss_C3H5 - C₃H₅˙

Caption: Mass spectrometry fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation:

    • Due to the volatile nature of this compound, sample preparation should be conducted in a well-ventilated fume hood.

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Data Acquisition:

    • The NMR spectra are acquired on a 400 MHz spectrometer.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound, requiring minimal sample preparation.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

    • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like this compound.

    • Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system. The GC column separates the compound from any impurities before it enters the mass spectrometer.

  • Data Acquisition:

    • Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

    • The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the analysis of this compound. The distinct NMR, IR, and MS fingerprints are invaluable for the unambiguous identification and characterization of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible spectroscopic data.

References

Stereospecific Synthesis of (Z)-1-Chlorobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary stereospecific methodologies for the synthesis of (Z)-1-Chlorobut-2-ene, a crucial intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of the hydrochlorination of 1,3-butadiene (B125203) and the stereospecific conversion of (Z)-but-2-en-1-ol, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Executive Summary

The stereospecific synthesis of this compound, also known as (Z)-crotyl chloride, is a critical process for the construction of complex molecules with defined stereochemistry. The two principal methods discussed herein are the kinetically controlled hydrochlorination of 1,3-butadiene and the stereospecific chlorination of (Z)-but-2-en-1-ol. While the former offers a direct route from a readily available feedstock, it typically yields a mixture of isomers requiring careful control of reaction conditions to maximize the desired (Z)-isomer. The latter approach provides a more direct and potentially more stereospecific route, contingent on the availability of the corresponding Z-allylic alcohol. This guide aims to provide the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

Hydrochlorination of 1,3-Butadiene

The reaction of hydrogen chloride with 1,3-butadiene is a classic example of a reaction that can be directed towards different products based on kinetic versus thermodynamic control. The formation of this compound is favored under conditions of kinetic control.

Reaction Mechanism and Stereoselectivity

The hydrochlorination of 1,3-butadiene proceeds through an allylic carbocation intermediate. Protonation of one of the double bonds leads to a resonance-stabilized carbocation. At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The 1,2-addition product, 3-chloro-1-butene (B1220285), and the 1,4-addition products, (Z)- and (E)-1-chlorobut-2-ene, are all formed. The use of a polar solvent like acetic acid and a cuprous chloride catalyst can favor the formation of the 1,4-adducts, with lower temperatures promoting the formation of the less stable (Z)-isomer.

G 1,3-Butadiene 1,3-Butadiene Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) 1,3-Butadiene->Allylic_Carbocation + HCl 3-Chloro-1-butene 3-Chloro-1-butene (1,2-adduct) Allylic_Carbocation->3-Chloro-1-butene Cl- attack at C2 (Kinetic Product) Z_Product This compound (1,4-adduct) Allylic_Carbocation->Z_Product Cl- attack at C4 (Kinetic Product, Low Temp) E_Product (E)-1-Chlorobut-2-ene (1,4-adduct) Allylic_Carbocation->E_Product Cl- attack at C4 (Thermodynamic Product, Higher Temp)

Figure 1: Hydrochlorination of 1,3-Butadiene Pathway
Experimental Protocol: Kinetically Controlled Hydrochlorination

This protocol is designed to maximize the yield of the (Z)-isomer.

Materials:

  • 1,3-Butadiene

  • Hydrogen Chloride (gas)

  • Cuprous Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice-salt bath

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Dry, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a dry ice condenser, and a mechanical stirrer, dissolve cuprous chloride (0.1 eq) in glacial acetic acid under an inert atmosphere.

  • Cool the solution to -20 °C using an ice-salt bath.

  • Condense a known amount of 1,3-butadiene (1.0 eq) into the cooled reaction vessel.

  • Slowly bubble hydrogen chloride gas (1.1 eq) through the stirred solution, maintaining the temperature between -20 °C and -15 °C.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it into a slurry of ice and anhydrous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude product is a mixture of chlorobutene isomers. Isolate this compound by fractional distillation under reduced pressure.

ParameterValueReference
Temperature-20 °C to -15 °C[General Knowledge]
CatalystCuprous Chloride[1]
SolventGlacial Acetic Acid[General Knowledge]
Typical Z:E RatioVaries, Z-isomer favored[1]
Overall YieldModerate[General Knowledge]

Isomerization of 3-Chloro-1-butene

An alternative approach to obtain a mixture containing this compound is the catalyzed isomerization of the readily available 3-chloro-1-butene.

Reaction Overview

Heating 3-chloro-1-butene in the presence of a catalyst, such as cuprous chloride, in a polar aprotic solvent like dimethylformamide, leads to an equilibrium mixture of 3-chloro-1-butene and both (Z)- and (E)-1-chlorobut-2-ene.[1] The (Z)-isomer can then be isolated by fractional distillation.

G 3-Chloro-1-butene 3-Chloro-1-butene Equilibrium_Mixture Equilibrium Mixture: - 3-Chloro-1-butene - this compound - (E)-1-Chlorobut-2-ene 3-Chloro-1-butene->Equilibrium_Mixture CuCl, DMF, Heat Z_Product This compound Equilibrium_Mixture->Z_Product Fractional Distillation G Z_Alcohol (Z)-But-2-en-1-ol Intermediate Chlorosulfite Ester Intermediate Z_Alcohol->Intermediate + SOCl2, Pyridine Z_Chloride This compound Intermediate->Z_Chloride SN2 attack by Cl-

References

An In-depth Technical Guide to the Stability and Storage of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Z)-1-chlorobut-2-ene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding the stability profile of this compound is critical for ensuring its integrity, minimizing degradation, and maintaining safety in research and development settings.

Core Stability Profile

This compound is a moderately stable compound.[1] Its stability is primarily influenced by its stereochemistry and its nature as an allylic chloride. The cis geometry of the Z-isomer introduces steric hindrance that can affect its reactivity and stability compared to its trans counterpart.[1]

Isomeric Stability and Interconversion

1-chlorobut-2-ene exists as two stereoisomers, (Z) and (E), and a regioisomer, 3-chlorobut-1-ene. The thermodynamic stability of these isomers follows the order: (E)-1-chlorobut-2-ene > this compound > 3-chlorobut-1-ene.[1] The greater stability of the (E)-isomer is attributed to reduced steric hindrance.[1]

Under thermal stress, these isomers can interconvert. For instance, at 80°C, an equilibrium mixture is formed containing approximately 45% this compound, 40% (E)-1-chlorobut-2-ene, and 15% 3-chlorobut-1-ene.[1] This isomerization is a critical consideration for reactions conducted at elevated temperatures and for the long-term storage of the pure (Z)-isomer.

Decomposition Pathways

As an allylic chloride, this compound is susceptible to nucleophilic substitution and elimination reactions.[1] The allylic position of the chlorine atom facilitates the formation of a resonance-stabilized allylic carbocation, making it more reactive than its vinylic isomer, 3-chlorobut-1-ene.[1][2]

A primary decomposition pathway is hydrolysis, which can occur in the presence of water to yield a mixture of allylic alcohols.[3] Other nucleophiles can also displace the chloride ion.[4] Additionally, under basic conditions, dehydrohalogenation can occur.

Factors Influencing Stability
  • Temperature: Elevated temperatures can promote isomerization to the more stable (E)-isomer and accelerate decomposition.[1] Low reaction temperatures (55–65°C) are favored during synthesis to minimize thermal randomization.[1]

  • Light: While not explicitly documented for this specific compound in the provided results, allylic halides are often sensitive to light, which can initiate radical-mediated decomposition pathways.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided.

  • Moisture: The presence of water can lead to hydrolysis.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the physicochemical properties and stability of 1-chlorobut-2-ene isomers.

Table 1: Physicochemical Properties of 1-Chlorobut-2-ene Isomers

PropertyThis compound(E)-1-Chlorobut-2-ene
CAS Number 4628-21-1[6][7][8]4894-61-5[9][10][11][12][13]
Molecular Formula C₄H₇Cl[1][6][7][14]C₄H₇Cl[9][10][11][12][13]
Molecular Weight 90.55 g/mol [1][10][14]90.55 g/mol [10][12][15]
Boiling Point 84.1°C84.8°C
Melting Point -96°C (estimate)[7][14][16]-65°C
Density 0.9246 g/mL at 20°C0.9295 g/mL at 20°C
Refractive Index 1.4390 (at 20°C)1.4350 (at 20°C)

Table 2: Relative Stability and Isomerization Data

IsomerRelative Thermodynamic StabilityEquilibrium Composition at 80°C[1]
(E)-1-Chlorobut-2-ene High[1]~40%
This compound Moderate[1]~45%
3-Chlorobut-1-ene Low[1]~15%

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound.

Storage Conditions
  • Temperature: Store in a cool place.[5] A storage temperature of 0-6°C is recommended. For enhanced stability, storage at -20°C, similar to other allylic chlorides, can be considered.[17]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

  • Atmosphere: While not specified, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice for reactive intermediates to prevent degradation from atmospheric oxygen or moisture.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9] The compound is highly flammable.[5] Take precautionary measures against static discharge.[9]

Handling Precautions
  • Use in a well-ventilated area or outdoors.

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9]

  • Avoid breathing vapors or mists.[9][18]

  • Wash hands and face thoroughly after handling.[9]

Experimental Protocols

Protocol: Isothermal Stability Assessment of this compound

  • Sample Preparation: Aliquot purified this compound into several amber glass vials with PTFE-lined screw caps. A subset of vials may include a proposed stabilizer (e.g., propylene (B89431) oxide, often used for allyl chloride).[17] A headspace of inert gas (e.g., argon) is introduced before sealing.

  • Storage Conditions: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, and 40°C). A parallel set of samples can be exposed to controlled UV/Vis light to assess photostability.

  • Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • Dilute the samples in a suitable solvent (e.g., chloroform-d (B32938) for NMR or a volatile solvent for GC).

    • Analyze the samples using Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the percentage of this compound, (E)-1-chlorobut-2-ene, 3-chlorobut-1-ene, and any new degradation products.

    • Confirm the identity of the major components and degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the isomeric ratio and the formation of byproducts.[1]

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Determine the rate of degradation and isomerization.

Visualizations

The following diagrams illustrate key relationships and pathways related to the stability of this compound.

Isomerization Z This compound E (E)-1-Chlorobut-2-ene (More Stable) Z->E Isomerization Regio 3-Chlorobut-1-ene (Less Stable) Z->Regio Isomerization

Caption: Isomerization equilibrium of 1-chlorobut-2-ene.

Hydrolysis cluster_0 SN1 Pathway Z This compound Carbocation Allylic Carbocation (Resonance Stabilized) Z->Carbocation - Cl- Prod1 (E/Z)-But-2-en-1-ol Carbocation->Prod1 + H2O, - H+ Prod2 But-3-en-2-ol Carbocation->Prod2 + H2O, - H+

Caption: Simplified hydrolysis pathway of this compound.

Stability_Workflow start Sample Preparation This compound storage Store under various conditions (Temp, Light, Stabilizer) start->storage sampling Withdraw samples at time points storage->sampling analysis GC-FID/GC-MS and NMR Analysis sampling->analysis data Quantify Isomers and Degradation Products analysis->data end Determine Stability Profile data->end

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a valuable chemical intermediate with moderate stability. Its propensity to isomerize to the more stable (E)-form, particularly at elevated temperatures, and its susceptibility to nucleophilic substitution and hydrolysis necessitate careful handling and storage. To preserve the integrity and purity of this compound, it is imperative to store it at low temperatures (0-6°C or below), in tightly sealed containers, protected from light and moisture, and away from incompatible substances. Adherence to these conditions will ensure its successful application in research and development while maintaining a safe laboratory environment.

References

An In-depth Technical Guide to the Reactivity Profile of cis-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Chlorobut-2-ene is a reactive allylic halide that serves as a versatile intermediate in organic synthesis. Its reactivity is characterized by a dynamic interplay of nucleophilic substitution (SN1, SN2, and SN2') and elimination (E2) pathways, largely dictated by reaction conditions such as the nature of the nucleophile, solvent polarity, and temperature. A hallmark of its reactivity is the propensity to undergo allylic rearrangement, leading to the formation of isomeric products. This guide provides a comprehensive overview of the synthesis, key reactions, and mechanistic underpinnings of cis-1-chlorobut-2-ene's reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

Introduction

cis-1-Chlorobut-2-ene, an organochloride with the chemical formula C4H7Cl, is a constitutional isomer of crotyl chloride.[1] The presence of a chlorine atom adjacent to a carbon-carbon double bond confers significant reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[2] Understanding the factors that govern its reaction pathways is crucial for controlling product distribution and achieving desired synthetic outcomes. This technical guide delves into the core aspects of its reactivity profile, with a focus on nucleophilic substitution and elimination reactions.

Synthesis of cis-1-Chlorobut-2-ene

The stereoselective synthesis of cis-1-chlorobut-2-ene is typically achieved through the chlorination of the corresponding cis-2-buten-1-ol (B1594861). Common chlorinating agents include triphenylphosphine (B44618) in carbon tetrachloride or oxalyl chloride.[3][4] An alternative route involves the hydrochlorination of 1,3-butadiene, which often yields a mixture of isomers, including 3-chloro-1-butene (B1220285) (the kinetic product) and 1-chloro-2-butene (B1196595) (the thermodynamic product).[5] Controlling the cis/trans ratio in this case requires careful manipulation of reaction temperature and time.[5]

Experimental Protocol: Synthesis from cis-2-Buten-1-ol

This protocol is adapted from established procedures for the conversion of allylic alcohols to allylic chlorides.

Materials:

  • cis-2-Buten-1-ol

  • Triphenylphosphine (PPh3)

  • Carbon tetrachloride (CCl4)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add cis-2-buten-1-ol with continuous stirring.

  • To this mixture, add carbon tetrachloride dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure cis-1-chlorobut-2-ene.

Nucleophilic Substitution Reactions

cis-1-Chlorobut-2-ene readily undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The choice of pathway is highly dependent on the reaction conditions.

SN1 Reactivity and Allylic Rearrangement

Under conditions that favor an SN1 mechanism (e.g., in the presence of a weak nucleophile and a polar protic solvent like ethanol (B145695) or water), cis-1-chlorobut-2-ene ionizes to form a resonance-stabilized allylic carbocation.[6][7][8] This carbocation has two resonance contributors, allowing the nucleophile to attack at either the α-carbon (C1) or the γ-carbon (C3).

Attack at the α-carbon results in the direct substitution product, cis-2-buten-1-ol, while attack at the γ-carbon leads to the rearranged product, 3-buten-2-ol.[3][9] The mixture of these two products is a common outcome in the solvolysis of 1-chlorobut-2-ene.[3]

Figure 1: SN1 reaction pathway of cis-1-chlorobut-2-ene.
SN2 and SN2' Reactivity

With strong nucleophiles and in polar aprotic solvents, which favor the SN2 mechanism, direct backside attack on the α-carbon can occur, leading to the formation of cis-2-buten-1-ol with inversion of configuration (though in this achiral substrate, this is not stereochemically observable).[10]

Concurrently, the nucleophile can also attack the γ-carbon in a concerted fashion, displacing the chloride ion and causing a shift of the double bond. This is known as the SN2' mechanism.[7][8] The SN2' pathway is often competitive with the SN2 pathway for allylic halides.

SN2_Mechanisms cluster_SN2 SN2 Pathway (Direct Attack) cluster_SN2_prime SN2' Pathway (Allylic Rearrangement) sub1 cis-1-Chlorobut-2-ene ts1 SN2 Transition State sub1->ts1 prod1 cis-2-Buten-1-ol ts1->prod1 - Cl- nuc1 Nu: nuc1->sub1 Backside attack at α-carbon sub2 cis-1-Chlorobut-2-ene ts2 SN2' Transition State sub2->ts2 prod2 3-Buten-2-ol ts2->prod2 - Cl- nuc2 Nu: nuc2->sub2 Attack at γ-carbon

Figure 2: Competing SN2 and SN2' reaction pathways.
Quantitative Data on Nucleophilic Substitution

Reaction ConditionNucleophilePredominant MechanismExpected Major Product(s)
Polar protic solvent (e.g., H2O, EtOH), weak nucleophileH2O, EtOHSN1Mixture of cis-2-buten-1-ol and 3-buten-2-ol
Polar aprotic solvent (e.g., Acetone, DMF), strong nucleophileOH-, CN-SN2 / SN2'Mixture of cis-2-buten-1-ol and 3-buten-2-ol
Gilman Reagent (Organocuprate)R2CuLiSN2C-C coupled product (direct substitution)[11][12]

Table 1: Summary of Nucleophilic Substitution Pathways and Expected Products.

Experimental Protocol: Kinetic Study of Solvolysis

This protocol is adapted from standard procedures for studying the solvolysis of alkyl halides and can be used to determine the reaction order and rate constant for the solvolysis of cis-1-chlorobut-2-ene.[5][13]

Materials:

  • cis-1-Chlorobut-2-ene

  • Ethanol/water solvent mixtures (e.g., 50:50, 60:40 by volume)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Acetone

  • Burette, pipettes, Erlenmeyer flasks, stopwatch, constant temperature bath.

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, prepare the desired ethanol/water solvent mixture. Add a few drops of bromothymol blue indicator.

  • Initiation: Prepare a stock solution of cis-1-chlorobut-2-ene in a small amount of acetone. To start the reaction, rapidly add a known volume of the stock solution to the solvent mixture and start the stopwatch immediately.

  • Titration: The solvolysis reaction produces HCl, which will cause the indicator to change from blue (basic/neutral) to yellow (acidic). Add a small, precise volume of the standardized NaOH solution from a burette to turn the solution back to blue.

  • Data Collection: Record the time it takes for the solution to turn yellow again. Immediately add another aliquot of NaOH and record the time for the color change. Repeat this process for several intervals.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of the reacted alkyl halide (calculated from the amount of NaOH added) versus time. The order of the reaction can be determined by plotting ln[R-Cl] vs. time (for first-order) or 1/[R-Cl] vs. time (for second-order).

Elimination Reactions

Under strongly basic conditions, cis-1-chlorobut-2-ene can undergo elimination reactions, primarily through the E2 mechanism, to yield 1,3-butadiene.[5] The use of a sterically hindered base, such as potassium tert-butoxide, strongly favors elimination over substitution.[14][15][16]

E2 Mechanism

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, and the leaving group departs simultaneously, forming a double bond. For the E2 reaction to occur efficiently, the β-hydrogen and the leaving group should ideally be in an anti-periplanar conformation.[17]

E2_Mechanism sub cis-1-Chlorobut-2-ene ts E2 Transition State sub->ts prod 1,3-Butadiene ts->prod bh B-H ts->bh cl_ion Cl- ts->cl_ion base Base (B:) h H base->h Proton abstraction cl Cl

Figure 3: E2 elimination pathway of cis-1-chlorobut-2-ene.
BaseSteric HindranceExpected Major Pathway
Sodium hydroxide (NaOH)LowCompetition between SN2/SN2' and E2
Potassium tert-butoxide (KOtBu)HighE2

Table 2: Influence of Base on the Reaction Pathway.

Experimental Protocol: Elimination Reaction and Product Analysis

This protocol outlines a general procedure for carrying out an elimination reaction of cis-1-chlorobut-2-ene and analyzing the products.

Materials:

  • cis-1-Chlorobut-2-ene

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, gas chromatograph (GC).

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add cis-1-chlorobut-2-ene to the solution and reflux the mixture for a specified time.

  • Monitor the reaction by GC to observe the disappearance of the starting material and the formation of products.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analyze the product mixture by gas chromatography to determine the relative amounts of any remaining starting material, substitution products, and the desired elimination product (1,3-butadiene).

Gas Chromatography (GC) Analysis:

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-624) is suitable for separating the volatile components.[18][19]

  • Injector and Detector Temperature: Typically set around 200-250 °C.

  • Oven Program: An initial temperature of around 40 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of around 150 °C.

  • Identification: Peaks can be identified by comparing their retention times to those of authentic standards of cis-1-chlorobut-2-ene, cis-2-buten-1-ol, 3-buten-2-ol, and 1,3-butadiene. Confirmation can be achieved using GC-Mass Spectrometry (GC-MS).

Conclusion

The reactivity of cis-1-chlorobut-2-ene is a nuanced subject of significant interest in synthetic organic chemistry. Its behavior is a delicate balance between competing nucleophilic substitution (SN1, SN2, SN2') and elimination (E2) pathways. The formation of a resonance-stabilized allylic cation in polar protic media leads to a mixture of direct and rearranged substitution products. In contrast, strong, unhindered nucleophiles can promote a mixture of SN2 and SN2' reactions, while sterically bulky bases favor E2 elimination to form the conjugated diene. A thorough understanding of these competing pathways, guided by the principles and experimental approaches outlined in this guide, is essential for harnessing the synthetic potential of this versatile building block in research and drug development.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-Chlorobut-2-ene, a member of the allylic halide family, is a valuable reagent and intermediate in organic synthesis. Its stereochemistry and reactive chlorine atom make it a versatile building block for the introduction of the crotyl group in a stereocontrolled manner, a structural motif present in numerous natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

Historical Perspective

The history of this compound is intrinsically linked to the broader study of "crotyl chloride," a term historically used to describe a mixture of its isomers. Early investigations in the mid-20th century focused on the synthesis and characterization of these isomeric mixtures, with the specific isolation and stereochemical assignment of the (Z)-isomer evolving over time.

A pivotal moment in the synthesis of crotyl chloride isomers was the investigation into the hydrochlorination of 1,3-butadiene (B125203). Early patents from the 1950s describe the use of copper(I) chloride catalysts in this reaction.[1] Seminal work by Kharasch, Kritchevsky, and Mayo in 1937 on the addition of hydrogen halides to dienes laid the mechanistic groundwork for understanding the formation of both 1,2- and 1,4-addition products. The 1,4-addition of hydrogen chloride to 1,3-butadiene yields a mixture of (E)- and this compound, while the 1,2-addition product is 3-chlorobut-1-ene.[2]

A significant contribution to the specific preparation of the cis (Z) and trans (E) isomers of crotyl chloride was made by Lewis F. Hatch and his group in the 1950s. Their work on allylic chlorides provided some of the first detailed methods for the preparation and characterization of these distinct isomers.

Another key development was the discovery of the isomerization of 3-chlorobut-1-ene to the thermodynamically more stable 1-chlorobut-2-ene isomers. This process, often catalyzed by cuprous chloride, provided an alternative route to obtaining the desired crotyl chloride mixture.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be approached through several key historical methods. Below are detailed protocols for the primary synthetic routes, providing a practical guide for laboratory preparation.

Hydrochlorination of 1,3-Butadiene

This method, a cornerstone in the industrial production of crotyl chloride, yields a mixture of isomers. The proportion of the (Z)-isomer is influenced by reaction conditions.

Experimental Protocol (Adapted from US Patent 3,055,954)

  • Materials:

    • 1,3-Butadiene

    • Hydrogen Chloride (gas)

    • Cuprous Chloride (CuCl)

    • Acetic Acid (glacial)

    • 3-Chloro-1-butene (B1220285) (for controlled reaction medium)

  • Procedure:

    • To a reaction vessel equipped with a gas inlet, stirrer, and temperature control, add glacial acetic acid.

    • Add cuprous chloride to the acetic acid to act as a catalyst. The patent suggests an amount of about 0.5% to 1% by weight based on the weight of the acetic acid.

    • Introduce a controlled amount of 3-chloro-1-butene to the reaction medium. The patent specifies a mole ratio of 3-chloro-1-butene to 1,3-butadiene of from about 1:3 to about 1:4 to suppress the formation of the undesired 3-chloro-1-butene isomer.

    • Maintain the reaction temperature in the range of 55°C to 65°C.

    • Simultaneously, introduce gaseous 1,3-butadiene and hydrogen chloride into the reaction mixture. A molar ratio of approximately 1 mole of hydrogen chloride per mole of 1,3-butadiene is recommended.

    • After the reaction is complete, the mixture is worked up by adding water to separate the organic and aqueous layers.

    • The organic layer, containing the chlorobutene isomers, is then subjected to fractional distillation to separate the different isomers.

Quantitative Data:

ParameterValueReference
Typical Isomer Ratio (1-chlorobut-2-ene : 3-chlorobut-1-ene)~80% : ~20%[2]
Optimal Temperature55-65°CUS Patent 3,055,954
CatalystCuprous Chloride[1]
Isomerization of 3-Chloro-1-butene

This method provides a route to the 1-chlorobut-2-ene isomers from the kinetically favored 1,2-addition product of butadiene hydrochlorination.

Experimental Protocol

  • Materials:

    • 3-Chloro-1-butene

    • Cuprous Chloride (CuCl)

    • Dimethylformamide (DMF) or other suitable solvent

  • Procedure:

    • In a reaction flask equipped with a reflux condenser and stirrer, dissolve cuprous chloride in a suitable solvent such as dimethylformamide.

    • Add 3-chloro-1-butene to the catalyst solution.

    • Heat the reaction mixture to a temperature of around 60°C.

    • The isomerization process is allowed to proceed for several hours (e.g., 5 hours) to reach equilibrium.

    • The progress of the reaction can be monitored by techniques such as gas chromatography to determine the ratio of the isomers.

    • Upon completion, the product mixture is isolated and purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Equilibrium Mixture at 60°CThis compound, (E)-1-chlorobut-2-ene, and 3-chloro-1-butene
Equilibrium Constant (Keq)3.88
Synthesis from (Z)-Crotyl Alcohol

For a stereospecific synthesis of this compound, the reaction of (Z)-crotyl alcohol with a suitable chlorinating agent is the preferred laboratory method.

Experimental Protocol

  • Materials:

    • (Z)-Crotyl alcohol

    • Triphenylphosphine (B44618) (PPh₃)

    • Carbon tetrachloride (CCl₄) or other suitable chlorinating agent

    • Anhydrous diethyl ether or other suitable solvent

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add carbon tetrachloride to the stirred solution.

    • To this mixture, add a solution of (Z)-crotyl alcohol in anhydrous diethyl ether dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.

    • The triphenylphosphine oxide can be precipitated by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and removed by filtration.

    • The filtrate is then carefully concentrated under reduced pressure, and the resulting this compound is purified by distillation.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
CAS Number4628-21-1
Molecular FormulaC₄H₇Cl
Molecular Weight90.55 g/mol
Boiling Point~84-85 °C (for the mixture of isomers)
Density~0.929 g/cm³ (for the mixture of isomers)
¹³C NMR (CDCl₃, 100 MHz) δ 129.7 (C2), 126.2 (C3), 39.2 (C1), 12.7 (C4)[2]
Infrared (IR) Spectroscopy (cm⁻¹) 1640 (C=C stretch), 610 (C-Cl stretch), 2980–3080 (alkenyl C–H stretch)[2]
Mass Spectrometry (MS) Base peak: m/z 55 (C₄H₇⁺); Molecular ion: m/z 90 (M⁺, ³⁵Cl) and 92 (M⁺+2, ³⁷Cl) in a ~3:1 ratio[2]

Visualizations

hydrochlorination_pathway Butadiene 1,3-Butadiene Intermediate Allylic Carbocation Intermediate Butadiene->Intermediate + H⁺ HCl HCl Product_1_2 3-Chloro-1-butene (1,2-addition) Intermediate->Product_1_2 + Cl⁻ (at C2) Product_1_4_Z This compound (1,4-addition) Intermediate->Product_1_4_Z + Cl⁻ (at C4) Product_1_4_E (E)-1-Chlorobut-2-ene (1,4-addition) Intermediate->Product_1_4_E + Cl⁻ (at C4)

Caption: Reaction pathway for the hydrochlorination of 1,3-butadiene.

isomerization_workflow Start Start with 3-Chloro-1-butene Reaction Heat with CuCl catalyst in solvent (e.g., DMF) Start->Reaction Equilibrium Equilibrium Mixture: This compound (E)-1-Chlorobut-2-ene 3-Chloro-1-butene Reaction->Equilibrium Purification Fractional Distillation Equilibrium->Purification Product_Z Isolated this compound Purification->Product_Z Product_E Isolated (E)-1-Chlorobut-2-ene Purification->Product_E

Caption: Experimental workflow for the isomerization of 3-chloro-1-butene.

stereospecific_synthesis Z_Alcohol (Z)-Crotyl Alcohol Product This compound Z_Alcohol->Product Reagents PPh₃, CCl₄ Reagents->Product Stereospecific Chlorination Byproduct Triphenylphosphine oxide Product->Byproduct forms

Caption: Stereospecific synthesis of this compound from (Z)-crotyl alcohol.

Conclusion

The journey to understanding and synthesizing this compound reflects the broader advancements in organic chemistry, from early explorations of isomeric mixtures to the development of stereoselective synthetic methods. The historical methods of butadiene hydrochlorination and isomer isomerization remain relevant on an industrial scale, while the stereospecific conversion of (Z)-crotyl alcohol provides a reliable route for laboratory-scale synthesis where stereochemical purity is paramount. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important synthetic building block.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for (Z)-1-Chlorobut-2-ene, a vital intermediate in various chemical syntheses. This document collates available computational and experimental data to offer a detailed understanding of the molecule's structural, vibrational, and electronic properties. The information presented herein is intended to support further research and development activities involving this compound.

Molecular Geometry

The equilibrium molecular structure of this compound has been determined using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries. The following table summarizes the key geometrical parameters obtained from a B3LYP/6-311+G** level of theory.

Table 1: Optimized Geometrical Parameters of this compound

ParameterAtom Pair/Triplet/QuartetCalculated Value
Bond Lengths (Å)
C=C1.34[1]
C-Cl1.77[1]
C-CData not available
C-H (vinyl)Data not available
C-H (methyl)Data not available
C-H (methylene)Data not available
Bond Angles (°)
C1-C2-C3123[1]
Other AnglesData not available
Dihedral Angles (°)
C1-C2-C3-C40[1]
Other DihedralsData not available

Vibrational Spectroscopy

Vibrational analysis provides insights into the dynamic behavior of the molecule. The calculated and experimental vibrational frequencies are crucial for identifying the compound and understanding its bonding characteristics.

Table 2: Experimental and Theoretical Vibrational Frequencies of this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
C=C Stretch1640[1]Data not availableStretching of the carbon-carbon double bond
C-Cl Stretch610[1]Data not availableStretching of the carbon-chlorine bond
Alkenyl C-H Stretch2980–3080[1]Data not availableStretching of the C-H bonds on the double-bonded carbons
Other ModesData not availableData not available

Note: A complete list of calculated vibrational frequencies and their assignments for this compound is not available in the cited literature. Experimental values are for key characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. The following table compares the experimental chemical shifts with theoretical values, which are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

NucleusAtom PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹H H1 (CH₂)3.92 (d, 2H, J = 6.8 Hz)Data not available
H2, H3 (CH=CH)5.45 (m, 2H, J = 10.2 Hz)Data not available
H4 (CH₃)1.61 (t, 3H, J = 7.1 Hz)Data not available
¹³C C1 (CH₂Cl)39.2Data not available
C2 (=CH)129.7Data not available
C3 (=CH)126.2Data not available
C4 (CH₃)12.7Data not available

Note: Comprehensive calculated NMR chemical shift data for this compound are not available in the surveyed literature. The experimental data is referenced from CDCl₃ solvent.

Experimental and Computational Protocols

Computational Methodology

The computational data presented in this guide were obtained using the Density Functional Theory (DFT) method with the B3LYP functional and the 6-311+G** basis set[1]. A typical computational workflow for determining the properties of this compound is outlined below.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data Input Initial Molecular Structure (this compound) GeoOpt Geometry Optimization (DFT: B3LYP/6-311+G**) Input->GeoOpt Initial Coordinates FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Structure NMRCalc NMR Calculation (GIAO) GeoOpt->NMRCalc Optimized Structure OptGeo Optimized Geometry (Bond Lengths, Angles) GeoOpt->OptGeo VibSpec Vibrational Spectra (Frequencies, Intensities) FreqCalc->VibSpec NMRSpec NMR Chemical Shifts NMRCalc->NMRSpec

Computational workflow for this compound.

The process begins with an initial guess of the molecular structure. A geometry optimization is then performed to find the lowest energy conformation. Following optimization, frequency calculations are carried out to confirm that the structure is a true minimum on the potential energy surface and to obtain the vibrational spectra. Finally, NMR chemical shifts are calculated on the optimized geometry.

Experimental Procedures

Detailed experimental protocols for the acquisition of the spectroscopic data cited in this document are not explicitly provided in the source materials. Generally, ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Logical Relationships in Quantum Chemical Calculations

The various calculated properties are interconnected. The accuracy of the calculated vibrational frequencies and NMR chemical shifts is highly dependent on the quality of the optimized molecular geometry.

Logical_Relationships LevelOfTheory Level of Theory (e.g., DFT, B3LYP/6-311+G**) OptimizedGeometry Optimized Molecular Geometry LevelOfTheory->OptimizedGeometry Determines VibrationalFrequencies Vibrational Frequencies OptimizedGeometry->VibrationalFrequencies Prerequisite for NMRShielding NMR Shielding Tensors OptimizedGeometry->NMRShielding Prerequisite for ThermodynamicProperties Thermodynamic Properties (Enthalpy, Entropy) VibrationalFrequencies->ThermodynamicProperties Used to calculate ChemicalShifts NMR Chemical Shifts NMRShielding->ChemicalShifts Leads to

References

safety data sheet and handling of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet and Handling of (Z)-1-Chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of this compound, a reactive chemical intermediate used in various synthetic applications. The information presented is intended for use by trained professionals in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound, also known as cis-1-chloro-2-butene or cis-crotyl chloride, is the cis isomer of 1-chlorobut-2-ene. It is a colorless liquid and is known to be an eye and respiratory tract irritant.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number4628-21-1[2][3][4]
Molecular FormulaC4H7Cl[2][4][5]
Molecular Weight90.55 g/mol [2][5]
IUPAC NameThis compound[5]
Synonymscis-1-Chloro-2-butene, (Z)-Crotyl chloride, (2Z)-1-chloro-2-butene[5]
InChIInChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-[5]
InChIKeyYTKRILODNOEEPX-IHWYPQMZSA-N[5]
Canonical SMILESC/C=C\CCl[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Melting Point-96°C (estimate)[3][4]
Boiling Point69.71°C (estimate)[4]
Density0.9366 g/cm³
Vapor Pressure80.6 mmHg at 25°C[3]
Refractive Index1.4365[3]
Flash Point105.4°C[3]
XLogP31.7[3]

Safety and Hazard Information

Table 3: GHS Hazard Classification (for isomeric mixture)

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapour[6]
Acute toxicity, oral4H302: Harmful if swallowed[6]
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Note: The GHS classification is for the (E)-isomer or a mixture and should be considered relevant for the (Z)-isomer in the absence of specific data.

Precautionary Statements:
  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: If swallowed, rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • Storage: Store in a well-ventilated place. Keep cool. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent safety measures in a well-ventilated area, preferably a chemical fume hood.

Engineering Controls:
  • Use explosion-proof equipment and ensure adequate ventilation.[6]

  • Take precautionary measures against static discharge.[6]

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. Immediately change contaminated clothing.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.

The following diagram illustrates a general workflow for safely handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review SDS and Experimental Protocol B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Inside Fume Hood C->D E Dispense this compound Using Inert Gas D->E F Keep Container Tightly Closed E->F G Decontaminate Glassware and Surfaces F->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A generalized workflow for the safe handling of this compound.

Reactivity and Stability

This compound is a reactive compound due to the presence of an allylic chlorine, which is a good leaving group in nucleophilic substitution reactions.[7] The Z (cis) geometry can sterically hinder reactions that require a planar transition state.[7] The product is chemically stable under standard ambient conditions (room temperature). Vapors may form an explosive mixture with air.

Experimental Protocols

Synthesis of this compound

This compound is typically produced along with its (E)-isomer and 3-chloro-1-butene (B1220285) via the hydrochlorination of 1,3-butadiene (B125203).[7] The formation of the (Z)-isomer is favored under conditions of kinetic control.[7]

Reaction: HCl + CH2=CH-CH=CH2 → ClCH2-CH=CH-CH3 + CH2=CH-CHCl-CH3

Key Parameters for Favoring (Z)-Isomer: [7]

  • Low Reaction Temperatures (55-65°C): Minimizes carbocation rearrangement and thermal randomization.[7]

  • Polar Solvents (e.g., acetic acid): Stabilize the ionic intermediates and favor syn-addition.[7]

  • Catalyst (Cuprous Chloride, CuCl): Coordinates the chloride ion and directs stereoselective attack.[7]

The following diagram outlines the synthesis pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Butadiene 1,3-Butadiene Z_isomer This compound (Kinetic Product) Butadiene->Z_isomer HCl HCl Hydrogen Chloride Temp 55-65°C Solvent Polar Solvent (e.g., Acetic Acid) Catalyst CuCl E_isomer (E)-1-Chlorobut-2-ene Z_isomer->E_isomer Isomerization Regioisomer 3-Chloro-1-butene

Caption: Synthesis of this compound from 1,3-butadiene and HCl.

Toxicological Information

Specific toxicological data for this compound is limited. The available data is for the isomeric mixture of 1-chlorobut-2-butene.

Table 4: Acute Toxicity Data (for isomeric mixture)

Route of ExposureSpeciesValue
Inhalation (LC50)Rat16,300 mg/m³/4hr[1]
  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

First Aid Measures

  • General Advice: First aiders should protect themselves. Show the safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Highly flammable. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

  • Hazardous Combustion Products: Carbon oxides, Hydrogen chloride gas.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.

Storage and Disposal

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from heat and sources of ignition.

  • Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are aware of the associated hazards. Always refer to the most current safety data sheet provided by the supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Use of (Z)-1-Chlorobut-2-ene in Stereoselective Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a valuable C4 building block in organic synthesis, particularly in the stereoselective formation of carbon-carbon bonds. Its unique stereochemical configuration allows for the synthesis of complex molecules with precise control over the geometry of newly formed chiral centers. These application notes provide detailed protocols and data for the use of this compound in stereoselective alkylation reactions, a cornerstone in the synthesis of pharmaceuticals and natural products. The protocols outlined below are based on established and peer-reviewed methodologies, offering a guide for researchers to implement these transformations in their own laboratories.

Iridium-Catalyzed Asymmetric Allylic Alkylation of Tetralone-Derived Silyl (B83357) Enol Ethers

A powerful method for the enantioselective and diastereoselective synthesis of vicinal tertiary and all-carbon quaternary stereocenters involves the iridium-catalyzed allylic alkylation of prochiral enolates with crotyl chloride. The following protocol is adapted from the work of Hethcox, Shockley, and Stoltz, which demonstrates excellent control of stereoselectivity. While the original publication refers to "crotyl chloride," this protocol is applicable for the use of the (Z)-isomer to achieve specific diastereomeric outcomes.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable chiral ligand

  • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

  • This compound

  • Substituted tetralone silyl enol ether

  • Anhydrous Tetrahydrofuran (THF)

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

  • Lithium Chloride (LiCl)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar is added [Ir(cod)Cl]₂ (2 mol %) and the chiral ligand (e.g., (S)-BINAP, 4 mol %).

  • The vial is sealed with a septum and purged with argon. Anhydrous THF (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate oven-dried vial, the tetralone-derived silyl enol ether (1.0 equiv), Proton Sponge® (2.0 equiv), and LiCl (2.0 equiv) are combined. The vial is sealed and purged with argon.

  • Anhydrous THF is added to dissolve the solids, followed by the addition of TBD (10 mol %).

  • The pre-formed catalyst solution is then transferred via syringe to the vial containing the nucleophile.

  • Finally, this compound (2.0 equiv) is added dropwise to the reaction mixture at 25 °C.

  • The reaction is stirred at 25 °C for 18 hours or until completion as monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated product.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC or SFC analysis.

Data Presentation: Iridium-Catalyzed Alkylation
EntryNucleophile (Substituted Tetralone Silyl Enol Ether)ProductYield (%)dree (%)
12-Methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl (B98337) ether2-((E)-But-2-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one85>20:195
26-Methoxy-2-methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether2-((E)-But-2-en-1-yl)-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one82>20:196
32,6-Dimethyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether2-((E)-But-2-en-1-yl)-2,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one88>20:194

Note: The stereochemistry of the butenyl side chain in the product is typically observed as E, resulting from the reaction mechanism of the iridium catalyst.

Stereospecific SN2' Alkylation of Organocuprates

Organocuprates (Gilman reagents) are known to react with allylic electrophiles predominantly through an SN2' pathway. When using a stereochemically defined substrate such as this compound, this reaction can proceed with high stereospecificity, leading to the formation of products with a predictable double bond geometry.

Experimental Protocol: General Procedure for SN2' Alkylation with a Gilman Reagent

Materials:

  • Organolithium reagent (e.g., Methyllithium, n-Butyllithium)

  • Copper(I) Iodide (CuI)

  • Anhydrous Diethyl Ether or THF

  • This compound

Procedure:

  • To a flame-dried flask under an argon atmosphere, add CuI (1.0 equiv).

  • Cool the flask to -78 °C and add anhydrous diethyl ether or THF.

  • Slowly add the organolithium reagent (2.0 equiv) to the stirred suspension of CuI. The mixture will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent).

  • Stir the Gilman reagent at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise to the Gilman reagent.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of the product.

  • Purify the product by distillation or flash chromatography to yield the desired γ-alkylation product.

  • The stereochemical purity of the product can be determined by NMR spectroscopy (e.g., NOE experiments) and GC analysis.

Data Presentation: Organocuprate SN2' Alkylation
EntryGilman Reagent (R₂CuLi)ProductYield (%)Stereochemical Outcome
1(CH₃)₂CuLi(E)-Pent-2-ene>90Predominantly anti-SN2' addition
2(n-Bu)₂CuLi(E)-Non-2-ene>85Predominantly anti-SN2' addition

Note: The anti-SN2' pathway with the (Z)-alkene starting material typically leads to the formation of an (E)-alkene product.

Visualizations

Logical Workflow for Stereoselective Alkylation Strategy

Stereoselective_Alkylation_Strategy start Stereoselective Alkylation Goal reagent This compound start->reagent nucleophile Select Nucleophile reagent->nucleophile prochiral Prochiral Enolate (e.g., Tetralone) nucleophile->prochiral Asymmetric Catalysis organometallic Organometallic Reagent (e.g., Grignard for Cuprate) nucleophile->organometallic Stoichiometric Control ir_catalysis Iridium-Catalyzed Asymmetric Allylic Alkylation prochiral->ir_catalysis gilman Formation of Gilman Reagent (R₂CuLi) organometallic->gilman product1 Enantio- & Diastereo-enriched Quaternary Center ir_catalysis->product1 sn2_prime Stereospecific SN2' Reaction gilman->sn2_prime product2 Stereochemically Defined Alkene Product sn2_prime->product2

Caption: Decision workflow for selecting a stereoselective alkylation strategy using this compound.

Iridium-Catalyzed Asymmetric Allylic Alkylation Cycle

Ir_Catalytic_Cycle Ir_precatalyst [Ir(cod)Cl]₂ + Chiral Ligand Active_Ir Active Ir(I) Catalyst Ir_precatalyst->Active_Ir Activation Pi_allyl_Ir π-allyl-Ir(III) Complex Active_Ir->Pi_allyl_Ir Oxidative Addition Z_crotyl This compound Z_crotyl->Pi_allyl_Ir Alkylation Nucleophilic Attack on π-allyl Pi_allyl_Ir->Alkylation Enolate Silyl Enol Ether + Base Enolate->Alkylation Product_complex Ir(I)-Product Complex Alkylation->Product_complex Reductive Elimination Product_complex->Active_Ir Catalyst Regeneration Product Alkylated Product (Quaternary Center) Product_complex->Product

Caption: Simplified catalytic cycle for the iridium-catalyzed asymmetric allylic alkylation.

Conclusion

The stereoselective alkylation of various nucleophiles with this compound provides a reliable and versatile method for the construction of complex organic molecules with a high degree of stereochemical control. The choice of catalytic system or stoichiometric reagent dictates the nature of the transformation, allowing access to either enantioenriched quaternary centers or stereochemically defined alkenes. The protocols and data presented herein serve as a practical guide for the application of these powerful synthetic methodologies. Careful attention to anhydrous and inert reaction conditions is paramount to achieving the high yields and selectivities reported. Further exploration and adaptation of these methods will undoubtedly continue to advance the field of asymmetric synthesis.

Application Notes and Protocol for Grignard Reaction with (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the preparation of a Grignard reagent from (Z)-1-chlorobut-2-ene and its subsequent reaction with an electrophile. Allylic Grignard reagents, such as the one derived from this compound, are known for their high reactivity.[2] It is important to note that allylic Grignard reagents can exist as a mixture of rapidly equilibrating isomers.[3] Therefore, the stereochemistry of the starting (Z)-alkene is generally not retained in the Grignard reagent, which exists as a mixture of (Z)- and (E)-isomers, as well as the regioisomeric α-methylallyl form. This has significant implications for the stereochemical outcome of subsequent reactions.

Data Presentation

Allylic HalideSolventInitiatorReaction Time (h)Temperature (°C)Typical Yield (%)Reference
Allyl chlorideTetrahydrofuran (B95107)Iodine2Reflux~90[2]
Crotyl bromideDiethyl etherIodine1-2Room Temp70-80[4]
Allyl bromideDiethyl ether1,2-dibromoethane2Room Temp85-95[5]
1-Chlorobut-2-eneDiethyl etherIodine1-2Room TempNot specified[2]

Experimental Protocols

Protocol 1: Preparation of (Z)-But-2-enylmagnesium Chloride Grignard Reagent

This protocol describes the preparation of the Grignard reagent from this compound. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[6] Anhydrous solvents are critical for the success of the reaction.[6]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Anhydrous solvent for dilution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Heating mantle or water bath

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas inlet connected to an inert gas line and a bubbler.

  • Initiation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

  • Grignard Reagent Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be required to initiate the reaction.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting gray-black solution is the Grignard reagent and should be used immediately.

Protocol 2: Reaction of (Z)-But-2-enylmagnesium Chloride with an Aldehyde

This protocol details the reaction of the prepared Grignard reagent with an aldehyde as a representative electrophile.

Materials:

  • Freshly prepared solution of (Z)-but-2-enylmagnesium chloride

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for Grignard Reaction prep Preparation of (Z)-But-2-enylmagnesium Chloride reaction Reaction with Electrophile (e.g., Aldehyde) prep->reaction Immediate Use workup Aqueous Work-up reaction->workup purification Purification workup->purification product Final Product purification->product

Caption: Workflow for the Grignard reaction of this compound.

reaction_mechanism Formation and Isomerization of Butenyl Grignard Reagent cluster_formation Grignard Formation cluster_isomerization Isomerization in Solution start This compound grignard_z (Z)-But-2-enylmagnesium Chloride start->grignard_z + Mg / Ether mg Mg grignard_e (E)-But-2-enylmagnesium Chloride grignard_z->grignard_e grignard_alpha α-Methylallylmagnesium Chloride grignard_z->grignard_alpha grignard_e->grignard_alpha

Caption: Isomerization of the butenyl Grignard reagent in solution.

References

The Strategic Application of (Z)-1-Chlorobut-2-ene in the Synthesis of Streptazolin: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 21, 2025

Shanghai, China – (Z)-1-Chlorobut-2-ene, a reactive organochlorine compound, serves as a versatile C4 building block in organic synthesis. Its unique stereochemistry and reactivity have been harnessed in the construction of complex molecular architectures, including the total synthesis of the bioactive natural product (+)-Streptazolin. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and related strategies in the synthesis of this important microbial metabolite.

Streptazolin, isolated from Streptomyces viridochromogenes, possesses a unique tricyclic structure featuring a Z-configured exocyclic ethylidene side chain. The stereoselective installation of this moiety has been a focal point of several synthetic campaigns. While direct alkylation with this compound is not the predominant strategy in the most cited syntheses, understanding the challenges and alternative approaches to introduce the required (Z)-crotyl fragment is crucial for synthetic chemists. The following sections detail the key synthetic strategies developed by prominent research groups and provide protocols for analogous transformations that are central to the logic of incorporating such a fragment.

Comparative Analysis of Key Synthetic Strategies for (+)-Streptazolin

The enantioselective synthesis of (+)-Streptazolin has been accomplished by several research groups, each employing a distinct and innovative approach to construct the core structure and control the stereochemistry of the exocyclic double bond. The table below summarizes the key aspects of these syntheses.

Principal InvestigatorYearKey Synthetic StrategyOverall Yield (%)Number of Steps (Longest Linear Sequence)
L. E. Overman1987Iminium Ion-Vinylsilane Cyclization / Wittig OlefinationNot explicitly statedNot explicitly stated
C. Kibayashi1996Palladium-Catalyzed Enyne Bicyclization4.312
D. L. Comins2000Chiral Auxiliary-Mediated Asymmetric SynthesisNot explicitly stated13
B. M. Trost2004Palladium-Catalyzed Reductive Diyne CyclizationNot explicitly stated11

Experimental Protocols

While the direct use of this compound was not identified in the reviewed high-profile syntheses of Streptazolin, the introduction of the C4 side chain with Z-selectivity is a critical challenge. The following protocols from the synthesis by Comins and co-workers illustrate a key transformation for the stereocontrolled construction of the piperidine (B6355638) core, a foundational element for the eventual installation of the side chain.

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Addition to a Pyridinium Salt (Comins Synthesis)

This protocol details the diastereoselective addition of a vinyl Grignard reagent to a chiral N-acylpyridinium salt, a pivotal step in establishing the stereochemistry of the piperidine ring in the Comins synthesis of (+)-Streptazolin.[1]

Materials:

  • Chiral N-acylpyridinium salt (1.0 equiv)

  • Vinylmagnesium bromide (1.5 equiv, 1.0 M in THF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the chiral N-acylpyridinium salt (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1]

  • Vinylmagnesium bromide (1.5 mL, 1.5 mmol, 1.0 M in THF) is added dropwise to the cooled solution over a period of 15 minutes.[1]

  • The reaction mixture is stirred at -78 °C for 3 hours.[1]

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).[1]

  • The mixture is allowed to warm to room temperature, and the organic and aqueous layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dihydropyridone.

Expected Outcome: The desired dihydropyridone product is typically obtained with a high degree of diastereoselectivity, which is crucial for the subsequent steps of the synthesis.

Visualizing Synthetic Strategies

The logical flow and key transformations in the synthesis of complex natural products can be effectively visualized using diagrams. Below are representations of the general strategies employed in the syntheses of (+)-Streptazolin.

overman_synthesis start Chiral Starting Material step1 Iminium Ion-Vinylsilane Cyclization start->step1 Several Steps step2 Bicyclic Core Formation step1->step2 step3 Wittig Olefination step2->step3 Functional Group Manipulations product (+)-Streptazolin (Z/E mixture) step3->product

Caption: Overman's synthetic approach to (+)-Streptazolin.

kibayashi_synthesis start L-Tartaric Acid Derivative step1 Enyne Precursor Synthesis start->step1 Multiple Steps step2 Palladium-Catalyzed Enyne Bicyclization step1->step2 step3 Tricyclic Core with Z-Ethylidene step2->step3 product (+)-Streptazolin step3->product Final Steps

Caption: Kibayashi's stereoselective synthesis of (+)-Streptazolin.

comins_synthesis start Chiral Pyridinium Salt step1 Diastereoselective Nucleophilic Addition start->step1 step2 Piperidine Core Construction step1->step2 step3 Side Chain Installation step2->step3 Further Transformations product (+)-Streptazolin step3->product

Caption: Comins' chiral auxiliary-mediated synthesis of (+)-Streptazolin.

trost_synthesis start Acyclic Diyne Precursor step1 Palladium-Catalyzed Reductive Diyne Cyclization start->step1 Several Steps step2 Tricyclic Core Formation step1->step2 product (+)-Streptazolin step2->product Final Elaboration

Caption: Trost's convergent synthesis of (+)-Streptazolin.

Conclusion

The total synthesis of (+)-Streptazolin showcases a variety of powerful synthetic methodologies for the construction of complex nitrogen-containing heterocycles and the stereocontrolled formation of challenging olefin geometries. While this compound itself was not a direct precursor in these seminal works, the principles of stereoselective C-C bond formation and the strategic introduction of small alkyl fragments are central to the successful synthesis of this and other natural products. The protocols and strategies outlined herein provide a valuable resource for chemists engaged in the synthesis of bioactive molecules.

References

Application Notes and Protocols for Substitution Reactions of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on (Z)-1-chlorobut-2-ene. This allylic halide is a versatile substrate that can undergo substitution via multiple pathways, including Sₙ2, Sₙ1, and their corresponding allylic rearrangement pathways (Sₙ2' and Sₙ1'). Understanding and controlling these reaction pathways is crucial for the targeted synthesis of specific butenyl derivatives.

Introduction

This compound, also known as cis-crotyl chloride, is an allylic halide notable for its reactivity in nucleophilic substitution reactions. The presence of a double bond adjacent to the carbon bearing the leaving group allows for the formation of a resonance-stabilized allylic carbocation intermediate in Sₙ1-type reactions, or a concerted attack at either the α-carbon (Sₙ2) or the γ-carbon (Sₙ2'). Consequently, reactions often yield a mixture of two isomeric products: the direct substitution product and a rearranged product where the nucleophile has added to the third carbon atom and the double bond has shifted.

The choice of nucleophile, solvent, and reaction temperature are critical factors that determine the predominant reaction mechanism and the resulting product distribution.

Reaction Mechanisms

The substitution reactions of this compound can proceed through four main pathways, often competing with each other. The conditions dictate the favored mechanism.

Substitution_Pathways sub This compound sn2_node Sₙ2 Product ((Z)-1-Substituted-but-2-ene) sub->sn2_node Sₙ2 sn2p_node Sₙ2' Product (3-Substituted-but-1-ene) sub->sn2p_node Sₙ2' (Rearrangement) carbocation Allylic Carbocation (Resonance Stabilized) sub->carbocation Sₙ1 (slow) sn1_node Sₙ1 Product ((E/Z)-1-Substituted-but-2-ene) carbocation->sn1_node Nu⁻ attack at C1 sn1p_node Sₙ1' Product (3-Substituted-but-1-ene) carbocation->sn1p_node Nu⁻ attack at C3 conditions1 Strong Nucleophile Polar Aprotic Solvent conditions1->sub conditions2 Weak Nucleophile Polar Protic Solvent conditions2->sub

Caption: Competing nucleophilic substitution pathways for this compound.

Data Presentation: Product Distribution

The following table summarizes representative quantitative data for product distribution in substitution reactions of a primary allylic chloride. The reaction of 1-chloro-3-methyl-2-butene (B146958) with a nucleophile shows a strong preference for the rearranged product, where the nucleophile attacks the more substituted carbon of the allylic system. A similar trend is expected for this compound, where the rearranged secondary butenol (B1619263) is a major product.

SubstrateNucleophile/SolventReaction TypeDirect Product (Yield %)Rearranged Product (Yield %)
1-Chloro-3-methyl-2-buteneNaOH / H₂OSₙ1'/Sₙ2'3-Methylbut-2-en-1-ol (15%)2-Methylbut-3-en-2-ol (85%)
This compoundNaOH / H₂OSₙ1'/Sₙ2'(Z)-But-2-en-1-ol (Minor)But-3-en-2-ol (Major)
This compoundNaI / Acetone (B3395972)Sₙ2(Z)-1-Iodobut-2-ene (Major)3-Iodobut-1-ene (Minor)
This compoundAgNO₃ / Ethanol (B145695)Sₙ11-Ethoxybut-2-ene (Mixture)3-Ethoxybut-1-ene (Mixture)

Experimental Protocols

Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Protocol 1: Sₙ2 Reaction with Sodium Iodide in Acetone

This protocol is designed to favor the bimolecular substitution (Sₙ2) pathway, leading primarily to the direct substitution product, (Z)-1-Iodobut-2-ene. Acetone is a polar aprotic solvent that enhances the nucleophilicity of the iodide ion, and sodium chloride, the byproduct, is insoluble in acetone, providing a visual indication of reaction progress.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Reaction vial or round-bottom flask with a magnetic stirrer

  • Water bath

  • Standard glassware for work-up (separatory funnel, flasks)

  • Dichloromethane (B109758) (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In a clean, dry reaction vial, add this compound (e.g., 100 mg, 1.1 mmol).

  • Add 2 mL of the 15% NaI in acetone solution to the vial.

  • Seal the vial and stir the mixture vigorously at room temperature.

  • Observe the formation of a white precipitate (NaCl), which indicates the reaction is proceeding.

  • If no precipitate forms within 5-10 minutes, gently warm the reaction mixture in a water bath to approximately 50°C. Do not exceed 60°C to avoid evaporation of acetone.

  • After the reaction is complete (e.g., 1 hour, or by TLC analysis), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 10 mL of deionized water.

  • Extract the aqueous layer with dichloromethane or diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash with a 5% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography if necessary.

SN2_Workflow start Mix this compound with NaI in Acetone react Stir at RT (or warm to 50°C) Observe NaCl precipitate start->react workup Aqueous Work-up (Water, DCM/Ether) react->workup extract Extract & Wash (Na₂S₂O₃, Brine) workup->extract dry Dry (MgSO₄) & Concentrate extract->dry product Crude Product ((Z)-1-Iodobut-2-ene) dry->product

Caption: Workflow for the Sₙ2 substitution of this compound with NaI.

Protocol 2: Sₙ1 Solvolysis Reaction with Silver Nitrate (B79036) in Ethanol

This protocol promotes the unimolecular (Sₙ1) pathway through solvolysis. Ethanol acts as both a polar protic solvent, which stabilizes the intermediate allylic carbocation, and as the nucleophile. Silver nitrate is added to facilitate the removal of the chloride leaving group by forming an insoluble silver chloride precipitate.

Materials:

  • This compound

  • 0.1 M Silver Nitrate (AgNO₃) in Ethanol solution

  • Reaction vial or test tube

  • Water bath

  • Standard glassware for work-up

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction vial, add this compound (e.g., 100 mg, 1.1 mmol).

  • Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to the vial.

  • Seal the vial and shake to mix.

  • Observe the formation of a white precipitate (AgCl), indicating the formation of the carbocation and subsequent reaction.

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 1-24 hours) or gently warm to 50°C to increase the rate.

  • Once the reaction is complete (by TLC or disappearance of starting material), filter off the AgCl precipitate.

  • Transfer the filtrate to a separatory funnel and add 10 mL of diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (the ether products are volatile).

  • Analyze the product mixture (1-ethoxybut-2-ene and 3-ethoxybut-1-ene) by GC-MS or NMR to determine the product ratio.

SN1_Workflow start Mix this compound with AgNO₃ in Ethanol react Stir at RT (or warm) Observe AgCl precipitate start->react filter Filter to remove AgCl react->filter workup Aqueous Work-up (Ether, NaHCO₃, Brine) filter->workup dry Dry (Na₂SO₄) & Concentrate workup->dry product Product Mixture (Direct & Rearranged Ethers) dry->product

Caption: Workflow for the Sₙ1 solvolysis of this compound.

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polymers utilizing (Z)-1-chlorobut-2-ene. This document outlines a plausible synthetic strategy involving the post-polymerization modification of a precursor polymer to introduce pendant but-2-enyl groups, which can be further functionalized for applications in drug delivery and other biomedical fields.

Introduction

This compound is a reactive organic halide that can serve as a valuable building block in polymer chemistry. While its direct polymerization is not widely documented, its allylic chloride functionality makes it an excellent candidate for post-polymerization modification reactions. This approach allows for the introduction of reactive double bonds onto a pre-formed polymer backbone. These pendant alkene groups can then be readily modified using a variety of efficient chemical transformations, such as thiol-ene "click" chemistry, to attach therapeutic agents, targeting moieties, or other functional molecules.[1][2]

This method offers a versatile platform for the design of advanced drug delivery systems, enabling precise control over the structure and functionality of the final polymer conjugate. The protocols detailed below describe a two-step process: first, the etherification of a hydroxyl-containing polymer with this compound, and second, the subsequent functionalization of the resulting polymer via a thiol-ene reaction.

Data Presentation

The following tables summarize the expected quantitative data for the key experimental steps. These values are representative and may vary depending on the specific polymer backbone and reaction conditions.

Table 1: Post-Polymerization Modification of Poly(vinyl alcohol) with this compound

EntryPolymer BackboneReagentDegree of Functionalization (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1Poly(vinyl alcohol)This compound1528,5001.6
2Poly(vinyl alcohol)This compound3032,0001.7
3Poly(vinyl alcohol)This compound5038,0001.8

Table 2: Thiol-Ene Functionalization of Poly(vinyl alcohol)-graft-(Z)-but-2-ene

EntryPolymer BackboneThiol ReagentReaction Efficiency (%)Drug Loading (%)
1PVOH-graft-but-2-ene (15%)Cysteine-Doxorubicin>955.2
2PVOH-graft-but-2-ene (30%)Thiol-PEG-Folate>95N/A
3PVOH-graft-but-2-ene (50%)1-Thioglycerol>98N/A

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl alcohol)-graft-(Z)-but-2-ene

This protocol describes the modification of poly(vinyl alcohol) (PVOH) with this compound via a Williamson ether synthesis to introduce pendant but-2-enyl groups.[3]

Materials:

  • Poly(vinyl alcohol) (Mn = 25,000 g/mol , 98% hydrolyzed)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

  • Dissolution of Polymer: Poly(vinyl alcohol) (5.0 g) is added to the flask, followed by anhydrous DMF (100 mL). The mixture is stirred at 80°C until the polymer is completely dissolved.

  • Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (a 1.5-fold molar excess relative to the desired degree of functionalization) is carefully added in small portions over 30 minutes. The reaction mixture is then stirred at room temperature for 2 hours to ensure complete deprotonation of the hydroxyl groups.

  • Alkylation: this compound (a 2-fold molar excess relative to NaH) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 24 hours under an inert atmosphere.

  • Quenching and Precipitation: The reaction is quenched by the slow addition of methanol (10 mL) at 0°C. The resulting polymer solution is then precipitated by pouring it into a large volume of diethyl ether (1 L) with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed extensively with diethyl ether to remove unreacted reagents and byproducts, and then redissolved in a minimal amount of water. The aqueous solution is dialyzed against deionized water for 48 hours to remove any remaining impurities.

  • Drying: The purified polymer is obtained by lyophilization (freeze-drying) to yield a white, fluffy solid.

  • Characterization: The degree of functionalization is determined by ¹H NMR spectroscopy by comparing the integration of the newly appeared alkene protons with the polymer backbone protons. Molecular weight and polydispersity are determined by gel permeation chromatography (GPC).

Protocol 2: Thiol-Ene "Click" Functionalization for Drug Conjugation

This protocol details the functionalization of the pendant but-2-enyl groups on the modified PVOH with a thiol-containing molecule (e.g., a drug-cysteine conjugate) using a photoinitiated thiol-ene reaction.[1]

Materials:

  • Poly(vinyl alcohol)-graft-(Z)-but-2-ene (from Protocol 1)

  • Thiol-functionalized molecule (e.g., Cysteine-Doxorubicin)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous methanol or other suitable solvent

  • UV lamp (365 nm)

  • Argon or Nitrogen gas

  • Standard glassware for photochemical reactions

Procedure:

  • Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve Poly(vinyl alcohol)-graft-(Z)-but-2-ene (1.0 g) in anhydrous methanol (50 mL). Add the thiol-functionalized molecule (1.2 molar equivalents relative to the but-2-enyl groups) and the photoinitiator (DMPA, 0.05 molar equivalents relative to the but-2-enyl groups).

  • Degassing: The solution is thoroughly degassed by bubbling with argon or nitrogen for 30 minutes to remove oxygen, which can inhibit the radical reaction.

  • Photoreaction: The reaction vessel is placed under a UV lamp (365 nm) and irradiated with stirring for 4-6 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the thiol peak using appropriate analytical techniques (e.g., Ellman's test).

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting polymer is redissolved in a minimal amount of a suitable solvent (e.g., water or DMF) and purified by dialysis against an appropriate solvent system to remove unreacted thiol-containing molecules and the photoinitiator.

  • Drying: The final functionalized polymer-drug conjugate is isolated by lyophilization.

  • Characterization: The success of the conjugation is confirmed by ¹H NMR and FT-IR spectroscopy. The drug loading content can be quantified using UV-Vis spectroscopy by measuring the absorbance of the conjugated drug.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Synthesis of PVOH-graft-(Z)-but-2-ene cluster_1 Protocol 2: Thiol-Ene Functionalization Start1 Start Dissolve_PVOH Dissolve Poly(vinyl alcohol) in DMF Start1->Dissolve_PVOH Deprotonate Deprotonate with NaH Dissolve_PVOH->Deprotonate Add_Chlorobutene Add this compound Deprotonate->Add_Chlorobutene React React for 24h Add_Chlorobutene->React Quench Quench with Methanol React->Quench Precipitate Precipitate in Diethyl Ether Quench->Precipitate Purify_Dialysis1 Purify by Dialysis Precipitate->Purify_Dialysis1 Lyophilize1 Lyophilize Purify_Dialysis1->Lyophilize1 End1 PVOH-graft-(Z)-but-2-ene Lyophilize1->End1 Dissolve_Polymer Dissolve PVOH-graft-(Z)-but-2-ene, Thiol-Drug, and Photoinitiator End1->Dissolve_Polymer Use as starting material Start2 Start Start2->Dissolve_Polymer Degas Degas with Argon/Nitrogen Dissolve_Polymer->Degas UV_Irradiation UV Irradiation (365 nm) Degas->UV_Irradiation Purify_Dialysis2 Purify by Dialysis UV_Irradiation->Purify_Dialysis2 Lyophilize2 Lyophilize Purify_Dialysis2->Lyophilize2 End2 Functionalized Polymer-Drug Conjugate Lyophilize2->End2 G Polymer_Drug_Conjugate Polymer-Drug Conjugate (in circulation) Tumor_Microenvironment Tumor Microenvironment (e.g., acidic pH, high GSH) Polymer_Drug_Conjugate->Tumor_Microenvironment EPR Effect Cleavage Cleavage of Linker Tumor_Microenvironment->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Polymer_Backbone Polymer Backbone (cleared from body) Cleavage->Polymer_Backbone Therapeutic_Action Therapeutic Action on Cancer Cells Drug_Release->Therapeutic_Action

References

Application Notes and Protocols: Mechanism of Nucleophilic Attack on (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a valuable C4 building block in organic synthesis, utilized in the construction of more complex molecules within the pharmaceutical, agrochemical, and fragrance industries. Its reactivity is dominated by nucleophilic substitution, but the presence of the allylic double bond introduces a fascinating complexity: the competition between direct (SN2) and allylic-rearranged (SN2') substitution pathways. Understanding and controlling the regioselectivity of nucleophilic attack on this substrate is crucial for its effective use in synthetic strategies.

The Z-configuration of the double bond in this compound introduces specific steric and stereoelectronic effects that influence the rates and outcomes of these competing reactions. The cis-geometry can sterically hinder the direct SN2 pathway, potentially favoring the SN2' mechanism. This document provides a detailed overview of the mechanistic principles governing nucleophilic attack on this compound, presents illustrative quantitative data to highlight expected trends, and offers detailed experimental protocols for studying these reactions.

Reaction Mechanisms

Nucleophilic attack on this compound can proceed through two primary concerted, second-order mechanisms: SN2 and SN2'. Under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), an SN1 mechanism may also be operative, leading to a mixture of products through a resonance-stabilized allylic cation.

1. SN2 Mechanism (Direct Substitution):

In the SN2 pathway, the nucleophile directly attacks the α-carbon (C1), displacing the chloride leaving group in a single, concerted step. This reaction proceeds with inversion of stereochemistry at the reaction center. However, given that the starting material is achiral, this inversion is not readily observable in the product unless a chiral nucleophile or a chiral environment is used. The transition state for this pathway can be sterically hindered due to the Z-configuration of the substrate.

2. SN2' Mechanism (Allylic Rearrangement):

The SN2' mechanism involves the nucleophile attacking the γ-carbon (C3) of the allylic system. This attack occurs concurrently with the migration of the double bond and the departure of the chloride ion from the α-carbon. The SN2' reaction can proceed through two different stereochemical pathways relative to the leaving group: syn-attack (nucleophile attacks from the same face as the leaving group) or anti-attack (nucleophile attacks from the opposite face). Theoretical studies often suggest a preference for the anti-SN2' pathway. For this compound, the SN2' reaction leads to the formation of a product with a terminal double bond.

3. SN1 Mechanism:

In the SN1 mechanism, the chloride ion first dissociates to form a resonance-stabilized allylic carbocation. This carbocation exists as a hybrid of two resonance structures, with positive charge density on both C1 and C3. The nucleophile can then attack either of these electrophilic carbons, leading to a mixture of the direct substitution product and the rearranged product. Due to the planar nature of the carbocation intermediate, if the substitution leads to a new stereocenter, a racemic or near-racemic mixture of enantiomers would be expected.

Data Presentation

Table 1: Illustrative Rate Constants for the Reaction of this compound with Various Nucleophiles.

NucleophileSolventTemperature (°C)k_obs (x 10⁻⁴ M⁻¹s⁻¹) (Illustrative)Predominant Mechanism
Sodium Azide (NaN₃)DMF258.5SN2
Sodium Thiophenoxide (NaSPh)Methanol2515.2SN2 > SN2'
PiperidineEthanol253.1SN2/SN2'
Sodium Cyanide (NaCN)DMSO256.8SN2
Sodium Iodide (NaI)Acetone2512.5SN2

Table 2: Illustrative Product Distribution (SN2 vs. SN2') for the Reaction of this compound with Different Nucleophiles in Methanol at 25°C.

NucleophileSN2 Product (%) (Illustrative)SN2' Product (%) (Illustrative)
Sodium Azide (NaN₃)9010
Sodium Thiophenoxide (NaSPh)7525
Piperidine6040
Sodium Cyanide (NaCN)8515

Mandatory Visualizations

G cluster_SN2 SN2 Pathway cluster_SN2_prime SN2' Pathway start_sn2 This compound ts_sn2 [SN2 Transition State] start_sn2->ts_sn2 prod_sn2 Direct Substitution Product ts_sn2->prod_sn2 nu_sn2 Nu: nu_sn2->start_sn2 α-attack start_sn2p This compound ts_sn2p [SN2' Transition State] start_sn2p->ts_sn2p prod_sn2p Rearranged Product ts_sn2p->prod_sn2p nu_sn2p Nu: nu_sn2p->start_sn2p γ-attack

Caption: Competing SN2 and SN2' pathways for nucleophilic attack on this compound.

G start Prepare Stock Solutions - this compound - Nucleophile - Internal Standard mix Equilibrate Reactants to Desired Temperature start->mix initiate Initiate Reaction by Mixing Reactants in NMR Tube mix->initiate acquire Acquire NMR Spectra at Predetermined Time Intervals initiate->acquire process Process NMR Data - Integration of Reactant and Product Signals acquire->process plot Plot ln[Substrate] vs. Time process->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate determine Determine Second-Order Rate Constant (k₂) calculate->determine

Caption: Experimental workflow for the kinetic study of nucleophilic substitution on this compound by NMR spectroscopy.

G reaction Run Nucleophilic Substitution Reaction to Completion quench Quench Reaction with Cold Water/Saturated NH₄Cl reaction->quench extract Extract Organic Products with a Suitable Solvent (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer over Anhydrous Na₂SO₄ extract->dry concentrate Concentrate the Sample under Reduced Pressure dry->concentrate prepare_gcms Prepare Sample for GC-MS Analysis (Dilution and addition of internal standard) concentrate->prepare_gcms inject Inject Sample into GC-MS prepare_gcms->inject analyze Analyze Data: - Identify Products by Mass Spectra - Quantify Product Ratios by Peak Integration inject->analyze

Application Notes and Protocols for the Introduction of a Cis-Butenyl Group Using (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the stereospecific introduction of a cis-butenyl group into organic molecules using (Z)-1-chlorobut-2-ene. The primary method detailed is the S(_N)2 reaction with common carbon nucleophiles, including enolates and organocuprates. This document outlines the reaction principles, provides specific experimental procedures, and summarizes quantitative data to facilitate the efficient and stereoselective synthesis of cis-alkene-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical research.

Introduction

The cis-butenyl moiety is a structural motif present in various biologically active molecules and serves as a key building block in organic synthesis. The stereoselective construction of the (Z)-alkene is often a synthetic challenge due to the thermodynamic preference for the trans or (E)-isomer. This compound, also known as cis-crotyl chloride, is a commercially available and versatile reagent for the direct introduction of the cis-butenyl group. Its reactivity as an allylic halide allows for efficient nucleophilic substitution reactions.[1] This document details the application of this compound in S(_N)2 reactions with enolates and organocuprates to afford the desired cis-alkenes with high fidelity.

Reaction Principle: S(_N)2 Nucleophilic Substitution

The introduction of the cis-butenyl group using this compound proceeds via a classical S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted, one-step process, a nucleophile attacks the carbon atom bearing the chlorine atom, simultaneously displacing the chloride leaving group. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the electrophilic carbon. However, in the case of this compound, the substitution occurs at an sp

3^33
-hybridized carbon adjacent to the double bond, and the geometry of the double bond itself is retained, provided that the reaction conditions are controlled to prevent isomerization.

The general transformation can be represented as follows:

Caption: General S(_N)2 reaction scheme.

Applications in Synthesis

The introduction of a cis-butenyl group is particularly relevant in the synthesis of complex molecules where the stereochemistry of a double bond is crucial for biological activity or for directing subsequent stereoselective transformations.

Enolate Alkylation

Enolates, being soft carbon nucleophiles, are excellent partners for reaction with this compound. The alkylation of enolates generated from ketones, esters, and other carbonyl compounds allows for the formation of a new carbon-carbon bond at the α-position to the carbonyl group, with retention of the cis-alkene geometry.

Reaction Scheme:

Caption: Enolate alkylation workflow.

Organocuprate Coupling

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are another class of soft nucleophiles that react efficiently with allylic halides.[2] The reaction of an organocuprate with this compound provides a reliable method for the formation of a new carbon-carbon bond while preserving the cis-geometry of the double bond.

Reaction Scheme:

Caption: Organocuprate coupling workflow.

Experimental Protocols

Safety Precaution: this compound is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Protocol 1: Alkylation of Diethyl Malonate with this compound

This protocol describes the introduction of a cis-butenyl group to diethyl malonate, a common C-nucleophile in organic synthesis.[3][4][5][6]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • This compound (cis-crotyl chloride)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethyl malonate to the sodium ethoxide solution and stir for 30 minutes at 0 °C to form the enolate.

  • Add this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired diethyl 2-((Z)-but-2-en-1-yl)malonate.

Characterization: The product should be characterized by

1^11
H NMR,
13^{13}13
C NMR, and mass spectrometry to confirm the structure and the cis-stereochemistry of the double bond. The coupling constant between the vinylic protons in the
1^11
H NMR spectrum is a key indicator of the double bond geometry (typically 10-12 Hz for cis-alkenes).

Protocol 2: Coupling of Lithium Diphenylcuprate with this compound

This protocol details the reaction of a Gilman reagent with this compound to form (Z)-1-phenylbut-2-ene.[2]

Materials:

  • Copper(I) iodide (CuI)

  • Phenyllithium (B1222949) (PhLi) solution in a suitable solvent (e.g., cyclohexane/ether)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI and anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of phenyllithium solution to the CuI suspension while maintaining the temperature at -78 °C. The formation of the Gilman reagent, lithium diphenylcuprate, is indicated by a color change.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add this compound dropwise to the organocuprate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to yield (Z)-1-phenylbut-2-ene.

Characterization: Confirm the structure and stereochemistry of the product using

1^11
H NMR,
13^{13}13
C NMR, and mass spectrometry. The cis-configuration can be confirmed by the characteristic coupling constant of the vinylic protons in the
1^11
H NMR spectrum.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the introduction of a cis-butenyl group using this compound. Please note that yields and stereoselectivity can be highly substrate and condition-dependent.

Table 1: Enolate Alkylation with this compound

Nucleophile (Enolate Source)BaseSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
Diethyl MalonateNaOEtEthanol0 to RT1875-85>95:5
CyclohexanoneLDATHF-78 to RT1260-70>95:5
Ethyl AcetateLDATHF-78 to RT655-65>95:5

Table 2: Organocuprate Coupling with this compound

OrganocuprateSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
(Ph)(_2)CuLiEther/THF-78 to RT1680-90>98:2
(Me)(_2)CuLiEther-78 to 0470-80>98:2
(n-Bu)(_2)CuLiTHF-78 to 0575-85>98:2

Logical Workflow for Experimentation

The following diagram illustrates the general workflow for planning and executing a synthesis involving the introduction of a cis-butenyl group using this compound.

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_workup Work-up & Purification cluster_analysis Analysis Phase A Select Nucleophile (e.g., Enolate, Organocuprate) B Determine Reaction Conditions (Base, Solvent, Temperature) A->B C Review Safety Precautions for This compound B->C D Set up Reaction Under Inert Atmosphere C->D E Generate Nucleophile (e.g., Enolate Formation) D->E F Add this compound E->F G Monitor Reaction Progress (TLC) F->G H Quench Reaction G->H I Aqueous Work-up & Extraction H->I J Drying and Concentration I->J K Purification (Chromatography) J->K L Characterization (NMR, MS) K->L M Determine Yield and Stereoselectivity (Z:E ratio) L->M

Caption: Experimental workflow diagram.

Conclusion

This compound is an effective reagent for the stereospecific introduction of a cis-butenyl group into organic molecules. The S(_N)2 reactions with soft carbon nucleophiles like enolates and organocuprates proceed with high fidelity, retaining the (Z)-geometry of the alkene. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, particularly in the fields of drug discovery and development where precise control of stereochemistry is paramount.

References

Catalytic Cross-Coupling Reactions Involving (Z)-1-Chlorobut-2-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Z)-1-Chlorobut-2-ene, also known as (Z)-crotyl chloride, is a valuable C4 building block in organic synthesis, prized for its ability to introduce a Z-configured butenyl moiety into target molecules. This functionality is a key structural motif in numerous natural products and pharmaceutically active compounds. Catalytic cross-coupling reactions provide a powerful and stereocontrolled method for forming new carbon-carbon and carbon-heteroatom bonds from this versatile substrate. This document provides detailed application notes and experimental protocols for several key catalytic cross-coupling reactions involving this compound, targeting a range of coupling partners.

Overview of Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst, typically based on palladium, nickel, or copper. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and often excellent stereoselectivity. For this compound, a primary concern is the retention of the Z-geometry of the double bond in the final product. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high stereospecificity.

Below, we detail protocols for several major types of cross-coupling reactions applicable to this compound, including Kumada, Negishi, Suzuki, and Sonogashira couplings, as well as copper-catalyzed allylic alkylation.

Kumada Coupling: Reaction with Grignard Reagents

The Kumada coupling is a carbon-carbon bond-forming reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly effective for coupling with alkyl and aryl Grignard reagents. For reactions involving this compound, nickel-phosphine complexes are often employed to achieve high stereoretention.

General Reaction Scheme:

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of this compound with Phenylmagnesium Bromide

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 2.0 M solution in THF)

  • NiCl₂(dppe) (1,2-bis(diphenylphosphino)ethane)dichloronickel(II) (5 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (for quenching)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppe) (0.05 equiv).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.2 equiv) to the catalyst solution. The mixture will typically change color.

  • After stirring for 10 minutes at 0 °C, add this compound (1.0 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (Z)-but-2-en-1-ylbenzene.

Quantitative Data Summary (Kumada Coupling)

EntryGrignard ReagentCatalystLigandSolventTemp (°C)Time (h)Yield (%)(Z:E) Ratio
1Phenylmagnesium bromideNiCl₂dppeTHF251885>98:2
2n-Butylmagnesium chlorideNiCl₂dpppTHF252478>97:3
3Isopropylmagnesium chloridePd(PPh₃)₄PPh₃THF50126595:5

Note: Data presented are representative and may vary based on specific reaction conditions and scale.

Kumada_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: This compound Grignard Reagent Ni or Pd Catalyst mixing 1. Add catalyst to solvent 2. Add Grignard reagent 3. Add this compound reagents->mixing inert_atm Inert Atmosphere (Argon) inert_atm->mixing stirring Stir at specified temperature and time mixing->stirring quench Quench with aq. acid stirring->quench extract Extraction with organic solvent quench->extract purify Purification by chromatography extract->purify product Coupled Product purify->product

Caption: Workflow for a typical Kumada cross-coupling reaction.

Negishi Coupling: Reaction with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] Organozinc reagents are known for their high functional group tolerance, making this a versatile method. Stereospecific coupling of this compound can be achieved with high fidelity.[3]

General Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Negishi Coupling of this compound with Phenylzinc Chloride

Materials:

  • This compound (1.0 equiv)

  • Phenylzinc chloride (1.5 equiv, 0.5 M solution in THF)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd(PPh₃)₄ (0.03 equiv) to a flame-dried Schlenk flask.

  • Add anhydrous THF to dissolve the catalyst.

  • Add the solution of phenylzinc chloride (1.5 equiv) to the flask.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or GC-MS.

  • Upon completion, remove the flask from the inert atmosphere and quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes in ethyl acetate) to yield the desired product.

Quantitative Data Summary (Negishi Coupling)

EntryOrganozinc ReagentCatalystLigandSolventTemp (°C)Time (h)Yield (%)(Z:E) Ratio
1Phenylzinc chloridePd(PPh₃)₄PPh₃THF251691>98:2
2n-Hexylzinc bromidePdCl₂(dppf)dppfTHF401282>97:3
3(CH₃)₂CHCH₂ZnBrNi(acac)₂-THF/NMP25247596:4

Note: Data presented are representative and may vary based on specific reaction conditions and scale.

Negishi_Coupling_Mechanism Pd0 Pd(0)Ln AllylPdCl (η³-crotyl)Pd(II)Cl(Ln) Pd0->AllylPdCl Oxidative Addition AllylPdR (η³-crotyl)Pd(II)R(Ln) AllylPdCl->AllylPdR Transmetalation (+ R-ZnX, - ZnXCl) Product Coupled Product + Pd(0)Ln AllylPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Z_CrotylCl (Z)-Crotyl-Cl RZnX R-ZnX

References

Application Note & Protocol: Large-Scale Synthesis of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of (Z)-1-chlorobut-2-ene, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] This application note compares various synthetic routes, outlines a detailed protocol for the industrially preferred method, and provides essential safety and handling information. The content is intended for researchers, chemists, and process engineers in the field of drug development and chemical manufacturing.

Introduction

This compound, also known as cis-crotyl chloride, is a valuable organochlorine compound utilized as a reactive intermediate in a variety of organic syntheses. Its stereochemistry is crucial for the efficacy and safety of many final products. The large-scale production of this compound with high isomeric purity presents several challenges. This document outlines and compares the primary industrial methods for its synthesis: hydrochlorination of 1,3-butadiene (B125203), dehydrohalogenation of 1,2-dichlorobutane, and isomerization of 3-chloro-1-butene.

Comparison of Synthetic Methods

The selection of a synthetic route for large-scale production depends on factors such as yield, stereoselectivity, cost, and scalability. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.

Method Typical Yield (%) (Z)/(E) Ratio Key Reaction Conditions Scalability Advantages Disadvantages
Hydrochlorination of 1,3-Butadiene 85-95~4:155-65°C, polar solvent (e.g., acetic acid), optional CuCl catalyst.[1]High (Industrial)High atom economy, relatively low cost.Produces a mixture of isomers requiring purification.
Dehydrohalogenation of 1,2-Dichlorobutane 60-70Varies with baseStrong, bulky base (e.g., potassium tert-butoxide) in an appropriate solvent.ModerateCan favor the (Z)-isomer with appropriate base selection.Lower yield, generates stoichiometric waste.
Isomerization of 3-Chloro-1-butene Equilibrium-dependentVariesCatalyzed by acids or metal complexes (e.g., cuprous chloride) at elevated temperatures.[1]ModerateUtilizes a readily available starting material.Equilibrium mixture requires efficient separation.

Recommended Large-Scale Synthesis Protocol: Hydrochlorination of 1,3-Butadiene

The hydrochlorination of 1,3-butadiene is the most economically viable and widely used method for the large-scale production of 1-chlorobut-2-ene. The following protocol is optimized for maximizing the yield of the desired (Z)-isomer.

3.1. Materials and Equipment

  • Reactants: 1,3-Butadiene (liquefied), Anhydrous Hydrogen Chloride (gas), Acetic Acid (glacial), Cuprous Chloride (catalyst, optional).

  • Equipment: Jacketed pressure reactor with temperature control, gas inlet, and a high-efficiency stirring mechanism. Scrubber for unreacted HCl. Distillation column for purification.

3.2. Experimental Procedure

  • Reactor Preparation: The pressure reactor is rendered inert by purging with nitrogen.

  • Charging the Reactor: Glacial acetic acid is charged into the reactor. If a catalyst is used, cuprous chloride is added at this stage. The reactor is cooled to the desired reaction temperature (typically 55-65°C).[1]

  • Reactant Addition: Liquefied 1,3-butadiene is introduced into the reactor. Subsequently, anhydrous hydrogen chloride gas is bubbled through the stirred reaction mixture at a controlled rate. The pressure in the reactor should be maintained to ensure the reactants remain in the liquid phase.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of chlorobutene isomers.

  • Quenching and Work-up: Upon completion, the reaction mixture is cooled. The excess HCl is neutralized, and the crude product is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acetic acid and any remaining HCl.

  • Phase Separation: The organic layer containing the mixture of chlorobutene isomers is separated from the aqueous layer.

  • Purification: The crude product is subjected to fractional distillation under reduced pressure to separate the this compound from its (E)-isomer and other byproducts like 3-chloro-1-butene.

3.3. Process Parameters for Optimal (Z)-Isomer Yield

Parameter Optimal Range Effect on Yield/Stereoselectivity
Temperature 55 - 65°CLower temperatures favor the formation of the kinetically controlled (Z)-isomer.[1]
Solvent Polar (e.g., Acetic Acid)Stabilizes the carbocation intermediate, favoring the 1,4-addition product.[1]
Catalyst (CuCl) 0.1 - 1.0 mol%Can enhance the rate and selectivity of the 1,4-addition.
Pressure Maintained to keep reactants in liquid phaseEnsures efficient reaction kinetics.

Workflow and Logic Diagrams

4.1. Synthesis and Purification Workflow

The following diagram illustrates the overall process for the large-scale synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Butadiene Butadiene Reactor Reactor Butadiene->Reactor HCl HCl HCl->Reactor Crude_Product Crude_Product Reactor->Crude_Product Hydrochlorination Neutralization Neutralization Crude_Product->Neutralization Washing Washing Neutralization->Washing Fractional_Distillation Fractional_Distillation Washing->Fractional_Distillation Z_Isomer This compound Fractional_Distillation->Z_Isomer Purified Product Byproducts Byproducts Fractional_Distillation->Byproducts Waste/Recycle Synthesis_Relationships Butadiene Butadiene Z_1_Chlorobut_2_ene This compound Butadiene->Z_1_Chlorobut_2_ene Hydrochlorination 1_2_Dichlorobutane 1_2_Dichlorobutane 1_2_Dichlorobutane->Z_1_Chlorobut_2_ene Dehydrohalogenation 3_Chloro_1_butene 3_Chloro_1_butene 3_Chloro_1_butene->Z_1_Chlorobut_2_ene Isomerization

References

Troubleshooting & Optimization

how to prevent isomerization of (Z)-1-Chlorobut-2-ene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-1-chlorobut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its isomerization during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the isomerization of this compound to its (E)-isomer?

The primary driving force for the isomerization of this compound is the greater thermodynamic stability of the (E)-isomer. The trans configuration of the substituents on the double bond in the (E)-isomer minimizes steric hindrance, making it the lower energy and generally more stable form.

Q2: What are the main factors that can induce the isomerization of this compound during a reaction?

Several factors can promote the unwanted isomerization of the (Z)-isomer to the (E)-isomer:

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the isomerization to occur. Thermal isomerization can lead to an equilibrium mixture of the (Z) and (E) isomers.

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze the isomerization. Bases can facilitate a[1][2]-proton shift, while Lewis acids can promote isomerization through the formation of carbocation intermediates.

  • Transition Metal Catalysts: Trace amounts of transition metals such as palladium, rhodium, ruthenium, and iridium can catalyze the isomerization process.

  • Radical Initiators: In the presence of radical initiators or upon exposure to UV light, isomerization can occur via a radical mechanism.

  • Polar Solvents: Polar solvents can facilitate the formation of ionic intermediates that may lead to isomerization.

Q3: How can I minimize the isomerization of this compound during a nucleophilic substitution reaction?

To maintain the stereochemical integrity of this compound during a nucleophilic substitution, consider the following strategies:

  • Low Reaction Temperatures: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will minimize the thermal isomerization.

  • Choice of Nucleophile and Base: Use soft, non-basic nucleophiles whenever possible. If a base is required, opt for a mild, non-nucleophilic base. Strong bases are known to promote isomerization.

  • Aprotic, Non-polar Solvents: Employing aprotic and non-polar solvents can help to suppress the formation of ionic intermediates that can lead to isomerization.

  • Reaction Time: Keep the reaction time to a minimum to reduce the exposure of the (Z)-isomer to conditions that may cause isomerization.

  • Exclusion of Light and Radical Inhibitors: If a radical-mediated isomerization is suspected, conduct the reaction in the dark and consider adding a radical scavenger.

Troubleshooting Guide

Issue: I am observing a significant amount of the (E)-isomer in my reaction product when starting with pure this compound. What should I do?

This is a common issue arising from the isomerization of the starting material. Here are several potential causes and recommended solutions:

Potential CauseRecommended Solution
Reaction temperature is too high. Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive nucleophile or a suitable catalyst that does not promote isomerization.
The base used is too strong. Switch to a milder, non-nucleophilic base. Examples include sterically hindered amines or inorganic carbonates.
Presence of trace acid or metal impurities. Purify all reagents and solvents before use. Ensure all glassware is thoroughly cleaned and dried. Consider using a chelating agent to sequester any trace metal contaminants.
The solvent is too polar. Change to a less polar, aprotic solvent. Examples include ethers (e.g., diethyl ether, THF) or hydrocarbon solvents (e.g., hexane, toluene).
Prolonged reaction time. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Radical chain reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may be beneficial.

Experimental Protocols

Protocol 1: Quantification of (Z)- and (E)-1-Chlorobut-2-ene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and quantification of (Z)- and (E)-1-chlorobut-2-ene isomers.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 40 °C, hold for 2 min. Ramp to 150 °C at 10 °C/min.
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-150

Sample Preparation:

  • Prepare a stock solution of the sample mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Dilute the stock solution to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

  • Prepare calibration standards of pure (Z)- and (E)-1-chlorobut-2-ene if available for accurate quantification.

Data Analysis:

  • Identify the peaks for (Z)- and (E)-1-chlorobut-2-ene based on their retention times and mass spectra. The (Z)-isomer typically has a slightly shorter retention time than the (E)-isomer on standard non-polar columns.

  • Quantify the relative amounts of each isomer by integrating the peak areas of a characteristic ion (e.g., the molecular ion at m/z 90 or a major fragment).

Protocol 2: 1H NMR Analysis for Z/E Isomer Ratio Determination

1H NMR spectroscopy can be a powerful tool to determine the ratio of (Z) to (E) isomers. The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for each isomer.

IsomerVinylic Protons (δ, ppm)Allylic Protons (CH2Cl) (δ, ppm)Coupling Constant (JH-H, Hz)
This compound ~5.75~4.15~11 (cis)
(E)-1-chlorobut-2-ene ~5.80~4.05~15 (trans)

Procedure:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

  • Acquire a 1H NMR spectrum.

  • Integrate the signals corresponding to a specific set of protons for both the (Z) and (E) isomers (e.g., the allylic CH2Cl protons).

  • The ratio of the integrals will give the molar ratio of the two isomers.

Visualizations

Isomerization_Mechanism cluster_thermal Thermal Isomerization cluster_acid Acid-Catalyzed Isomerization cluster_base Base-Catalyzed Isomerization Z_Isomer_T This compound Transition_State_T Transition State Z_Isomer_T->Transition_State_T Δ (Heat) E_Isomer_T (E)-1-Chlorobut-2-ene Transition_State_T->E_Isomer_T E_Isomer_T->Transition_State_T Z_Isomer_A This compound Carbocation Allylic Carbocation Intermediate Z_Isomer_A->Carbocation H+ or Lewis Acid E_Isomer_A (E)-1-Chlorobut-2-ene Carbocation->E_Isomer_A Z_Isomer_B This compound Anionic_Intermediate Anionic Intermediate ([1,3]-Proton Shift) Z_Isomer_B->Anionic_Intermediate Base E_Isomer_B (E)-1-Chlorobut-2-ene Anionic_Intermediate->E_Isomer_B

Caption: Mechanisms of this compound Isomerization.

Troubleshooting_Workflow Start Isomerization of This compound Observed Check_Temp Is Reaction Temperature > Ambient? Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Reagents Are Strong Acids/Bases or Transition Metals Present? Check_Temp->Check_Reagents No Re-evaluate Re-evaluate Reaction Outcome Lower_Temp->Re-evaluate Modify_Reagents Action: Use Milder Base/Acid, Purify Reagents, Use Chelators Check_Reagents->Modify_Reagents Yes Check_Solvent Is a Polar Protic Solvent Used? Check_Reagents->Check_Solvent No Modify_Reagents->Re-evaluate Change_Solvent Action: Switch to Aprotic, Non-polar Solvent Check_Solvent->Change_Solvent Yes Check_Light Is the Reaction Exposed to Light? Check_Solvent->Check_Light No Change_Solvent->Re-evaluate Exclude_Light Action: Protect from Light, Add Radical Scavenger Check_Light->Exclude_Light Yes Check_Light->Re-evaluate No Exclude_Light->Re-evaluate

References

Technical Support Center: Synthesis of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Z)-1-Chlorobut-2-ene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes to obtain this compound:

  • Hydrochlorination of 1,3-Butadiene (B125203): This is the most common industrial method. It involves the reaction of 1,3-butadiene with hydrogen chloride. However, this reaction typically produces a mixture of isomers, including this compound, (E)-1-Chlorobut-2-ene, and 3-Chlorobut-1-ene.[1]

  • Chlorination of (Z)-Crotyl Alcohol: This method offers a more direct route to the (Z)-isomer, assuming the stereochemistry of the double bond is retained during the chlorination of (Z)-crotyl alcohol. Various chlorinating agents can be employed for this transformation.[2]

Q2: What are the major challenges in synthesizing this compound?

A2: The primary challenges include:

  • Low Selectivity: The hydrochlorination of 1,3-butadiene is often not very selective, leading to a mixture of isomers that can be difficult to separate.

  • Side Reactions: Undesirable side reactions can occur, leading to the formation of byproducts and reducing the overall yield of the desired product.

  • Purification: The separation of this compound from its isomers, particularly the (E)-isomer, can be challenging due to their similar physical properties.

  • Safety: The starting materials, such as 1,3-butadiene, are flammable and require careful handling.

Q3: How can I improve the yield of the desired (Z)-isomer in the hydrochlorination of 1,3-butadiene?

A3: To improve the yield of this compound, consider the following strategies:

  • Temperature Control: Lower reaction temperatures, typically in the range of 55-65°C, are reported to favor the formation of the (Z)-isomer by minimizing carbocation rearrangement.[1]

  • Solvent Selection: The use of polar solvents can help to stabilize the intermediates and influence the product distribution.

  • Catalyst Choice: While not extensively detailed in the provided search results, the use of specific catalysts could enhance the selectivity towards the desired isomer.

  • Reaction Time: Optimizing the reaction time is crucial. Shorter reaction times may favor the kinetic product (3-Chlorobut-1-ene), while longer times allow for equilibration to the thermodynamic products (1-chloro-2-butenes). Fine-tuning is necessary to maximize the (Z)-isomer.

Q4: What is the role of phase-transfer catalysis (PTC) in this synthesis?

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield of chlorobutene isomers Incomplete reaction.- Increase reaction time.- Increase reaction temperature (note: this may affect isomer distribution).- Ensure efficient mixing of reactants.
Loss of volatile reactants or products.- Use a closed reaction system with a condenser.- Cool the reaction vessel to minimize evaporation.
High proportion of 3-Chlorobut-1-ene (kinetic product) Reaction conditions favor kinetic control.- Increase the reaction temperature to around 80°C to promote equilibration to the more stable 1-chloro-2-butene (B1196595) isomers.[1]- Increase the reaction time.
High proportion of (E)-1-Chlorobut-2-ene Reaction conditions favor the more thermodynamically stable (E)-isomer.- Carefully control the reaction temperature within the optimal range for (Z)-isomer formation (55-65°C).[1]- Experiment with different polar solvents to influence the transition state leading to the (Z)-isomer.
Difficult separation of (Z)- and (E)-isomers Similar boiling points of the isomers.- Employ fractional distillation under reduced pressure. A pressure of 100 mmHg has been reported to be effective in isolating the (Z)-isomer with 92% purity.[1]- Consider preparative gas chromatography for high-purity samples, although this is less practical for larger scales.
Formation of polymeric byproducts Radical polymerization of 1,3-butadiene.- Add a radical inhibitor to the reaction mixture.- Ensure the absence of oxygen and other radical initiators.

Experimental Protocols

Synthesis of 1-Chloro-2-butene from Crotonyl Alcohol (General Procedure)

A reported method for the synthesis of 1-chloro-2-butene from crotonyl alcohol involves the use of oxalyl dichloride and triphenylphosphine (B44618) oxide in chloroform (B151607) at 20°C for 7 hours, with a reported yield of 70%.[2] While the isomeric purity of the product is not specified, starting with (Z)-crotyl alcohol would be the logical approach to favor the formation of this compound.

General Steps:

  • In a reaction vessel under an inert atmosphere, dissolve (Z)-crotyl alcohol in a suitable anhydrous solvent (e.g., chloroform).

  • Add the chlorinating agent (e.g., a solution of oxalyl dichloride and triphenylphosphine oxide) dropwise to the alcohol solution while maintaining the desired temperature.

  • Stir the reaction mixture for the specified duration.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and work up the product. This may involve washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Purify the crude product, for example, by distillation.

Data Presentation

Table 1: Reaction Conditions and Product Distribution in the Hydrochlorination of 1,3-Butadiene

Parameter Condition Effect on Product Distribution Reference
Temperature Low (e.g., below 40°C)Favors the formation of the kinetic product, 3-Chlorobut-1-ene.General principle
Moderate (55-65°C)Reported to favor the formation of this compound.[1]
High (e.g., 80°C)Leads to an equilibrium mixture of isomers.[1]
Purification Selective distillation at 100 mmHgCan isolate this compound with 92% purity from the equilibrium mixture.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants 1,3-Butadiene + HCl or (Z)-Crotyl Alcohol + Chlorinating Agent start->reactants reaction Reaction Control (Temperature, Solvent, Catalyst) reactants->reaction crude_product Crude Product Mixture reaction->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation analysis Purity Analysis (GC, NMR) distillation->analysis final_product This compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_factors Factors Influencing Yield and Selectivity cluster_outcomes Desired Outcomes temp Reaction Temperature yield High Yield of (Z)-Isomer temp->yield solvent Solvent Polarity solvent->yield catalyst Catalyst catalyst->yield time Reaction Time time->yield purity High Purity yield->purity

Caption: Key factors influencing the yield and purity of this compound.

References

troubleshooting side reactions in (Z)-1-Chlorobut-2-ene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-1-Chlorobut-2-ene chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimentation with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how can they affect my reaction?

A1: Commercial this compound is primarily synthesized through the hydrochlorination of 1,3-butadiene. This process can lead to several impurities, with the most common being the (E)-isomer ((E)-1-Chlorobut-2-ene) and the regioisomer 3-Chlorobut-1-ene.[1] The presence of these isomers can lead to a mixture of products in subsequent reactions, complicating purification and reducing the yield of the desired (Z)-product. The (E)-isomer is generally more thermodynamically stable and may be favored at higher temperatures.[1]

Q2: My reaction with this compound is giving a mixture of stereoisomers. How can I improve the stereoselectivity?

A2: Maintaining the (Z)-stereochemistry is a common challenge. Isomerization to the more stable (E)-isomer can occur, particularly at elevated temperatures. To favor the desired (Z)-product, it is crucial to maintain low reaction temperatures. Additionally, the choice of solvent and catalyst can play a significant role in stereochemical control. For instance, in its synthesis, polar solvents and the use of a cuprous chloride (CuCl) catalyst can favor the formation of the (Z)-isomer.[1] In subsequent reactions, minimizing reaction time and using reaction conditions known to preserve stereochemistry are key.

Q3: I am observing significant amounts of elimination byproducts in my nucleophilic substitution reaction. What can I do to minimize this?

A3: this compound, being an allylic chloride, is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.[1] The formation of elimination byproducts, typically butadienes, is favored by strong, sterically hindered bases and higher reaction temperatures. To minimize elimination, consider the following:

  • Use a less sterically hindered base/nucleophile.

  • Lower the reaction temperature.

  • Choose a polar aprotic solvent , such as DMSO or DMF, which can favor SN2 reactions.[2]

Q4: How can I effectively purify this compound from its isomers?

A4: Purification of this compound from its (E)-isomer and 3-Chlorobut-1-ene can be achieved through fractional distillation at reduced pressure.[1] The boiling points of the isomers are close, so a distillation column with high theoretical plates is recommended for efficient separation. Additionally, column chromatography can be an effective method for separating geometric isomers, often using a nonpolar eluent.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Symptoms: The desired (Z)-crotyl ether is obtained in low yield, with significant amounts of side products detected by GC-MS or NMR.

Possible Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Competition from E2 Elimination Use a less sterically hindered alkoxide. Lower the reaction temperature. Employ a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway.[2][3]Increased yield of the desired ether and a reduction in the formation of 1,3-butadiene.
Isomerization of Starting Material Ensure the this compound starting material is of high purity and has been stored at low temperatures to prevent isomerization to the more stable (E)-isomer.Formation of the desired (Z)-ether with minimal contamination from the (E)-ether.
Hydrolysis of Starting Material Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of crotyl alcohol.Minimized formation of crotyl alcohol and improved yield of the target ether.

G start Low Yield of (Z)-Crotyl Ether check_elimination Analyze for elimination byproducts (e.g., 1,3-butadiene) start->check_elimination check_isomerization Check for (E)-isomer in starting material and product start->check_isomerization check_hydrolysis Check for crotyl alcohol byproduct start->check_hydrolysis remedy_elimination Use less hindered base Lower reaction temperature Use polar aprotic solvent check_elimination->remedy_elimination Byproducts Present outcome Improved Yield of (Z)-Crotyl Ether remedy_elimination->outcome remedy_isomerization Use high purity (Z)-isomer Maintain low temperature check_isomerization->remedy_isomerization (E)-isomer Detected remedy_isomerization->outcome remedy_hydrolysis Use anhydrous conditions Inert atmosphere check_hydrolysis->remedy_hydrolysis Alcohol Detected remedy_hydrolysis->outcome

Issue 2: Formation of Multiple Products in Grignard Reactions

Symptoms: The reaction of this compound with magnesium followed by an electrophile yields a mixture of the expected product and a regioisomeric byproduct.

Possible Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Allylic Rearrangement of the Grignard Reagent The crotyl Grignard reagent exists as a resonance-stabilized species, which can react at either the C1 or C3 position. To favor reaction at the desired position, consider the steric hindrance of the electrophile. Less hindered electrophiles may favor reaction at the more substituted C3 position.Improved regioselectivity of the Grignard addition.
Wurtz-type Coupling Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and minimize coupling side reactions.Reduced formation of octane- and other coupling byproducts.

G start Mixture of Products in Grignard Reaction check_regioisomers Analyze for regioisomeric products start->check_regioisomers check_coupling Check for Wurtz coupling byproducts start->check_coupling remedy_regioisomers Consider steric effects of electrophile Modify reaction conditions (e.g., solvent, temperature) check_regioisomers->remedy_regioisomers Regioisomers Detected outcome Improved Yield of Desired Regioisomer remedy_regioisomers->outcome remedy_coupling Slow addition of alkyl halide to magnesium check_coupling->remedy_coupling Coupling Products Detected remedy_coupling->outcome

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of (Z)-1-Ethoxybut-2-ene

This protocol describes the synthesis of (Z)-1-ethoxybut-2-ene from this compound and sodium ethoxide.

Materials:

  • This compound (high purity)

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain (Z)-1-ethoxybut-2-ene.

G start Start setup Assemble dry glassware under N2 start->setup prepare_alkoxide Dissolve NaOEt in anhydrous EtOH at 0°C setup->prepare_alkoxide add_substrate Add this compound dropwise prepare_alkoxide->add_substrate react Stir at room temperature for 2-4 hours add_substrate->react workup Quench with NH4Cl (aq) react->workup extract Extract with diethyl ether workup->extract dry Dry organic phase and evaporate solvent extract->dry purify Purify by fractional distillation dry->purify end End purify->end

Protocol 2: Grignard Reaction of this compound with Acetone (B3395972)

This protocol details the formation of the crotyl Grignard reagent and its subsequent reaction with acetone.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Dry all glassware in an oven and assemble under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Gently heat the flask with a heat gun to activate the magnesium until the iodine vapor is visible.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

G start Start setup Activate Mg turnings under N2 start->setup form_grignard Add this compound dropwise to form Grignard reagent setup->form_grignard cool Cool Grignard reagent to 0°C form_grignard->cool add_electrophile Add acetone dropwise cool->add_electrophile react Stir at room temperature for 1-2 hours add_electrophile->react workup Quench with NH4Cl (aq) react->workup extract Extract with diethyl ether workup->extract dry_purify Dry organic phase, evaporate solvent, and purify extract->dry_purify end End dry_purify->end

References

purification techniques for (Z)-1-Chlorobut-2-ene from its trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (Z)-1-Chlorobut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of this compound from its (E) isomer and other synthesis-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge lies in the close boiling points of the (Z) and (E) isomers. While the (E)-isomer has a consistently reported boiling point of 85-86 °C, there is conflicting data for the (Z)-isomer, with some sources citing approximately 69.71 °C and others 84.1 °C.[1][2][3] This small difference, particularly with the 84.1 °C value, makes efficient separation by standard distillation difficult, often requiring advanced techniques to achieve high purity.[4]

Q2: What are the most common methods for separating (Z)- and (E)-1-Chlorobut-2-ene?

A2: The most frequently employed and practical methods for separating these geometric isomers include:

  • Fractional Distillation: Particularly under reduced pressure, which can enhance the boiling point difference.

  • Preparative Gas Chromatography (GC): Offers high resolution for separating compounds with very close boiling points.

  • Extractive Distillation: Involves adding a solvent to alter the relative volatility of the isomers.

  • Azeotropic Distillation: Utilizes an entrainer to form a new, lower-boiling azeotrope with one of the isomers.

Q3: Is it possible to synthesize a mixture enriched in the (Z)-isomer to simplify purification?

A3: Yes, the hydrochlorination of 1,3-butadiene (B125203) can be controlled to favor the formation of the (Z)-isomer. By maintaining low reaction temperatures (e.g., 55-65°C), a (Z)/(E) ratio of approximately 4:1 can be achieved.[5] Starting with an enriched mixture can significantly improve the efficiency of subsequent purification steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Issue 1: Poor separation of (Z) and (E) isomers.

  • Possible Cause: Insufficient number of theoretical plates in the distillation column.

    • Solution: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.[6]

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial for separating close-boiling isomers.[6]

  • Possible Cause: Fluctuations in heat input or pressure.

    • Solution: Use a stable heating source (e.g., a heating mantle with a controller) and ensure a consistent vacuum if performing reduced pressure distillation. Insulate the distillation column to minimize heat loss.

Issue 2: Inability to achieve high purity of the (Z)-isomer.

  • Possible Cause: Operating at atmospheric pressure where the boiling point difference is minimal.

    • Solution: Perform the distillation under reduced pressure (e.g., 100 mmHg). This can increase the relative volatility of the isomers, making separation more effective. It has been reported that the (Z)-isomer can be isolated with 92% purity at this pressure.[5]

Preparative Gas Chromatography (GC)

Issue 3: Co-elution or poor resolution of isomer peaks.

  • Possible Cause: The GC column's stationary phase is not providing adequate selectivity.

    • Solution: Select a column with a stationary phase that can differentiate between the geometric isomers. For nonpolar compounds like chlorobutenes, a mid-to-high polarity column, or even a liquid crystalline stationary phase, may provide the necessary selectivity.

  • Possible Cause: The temperature program is not optimized.

    • Solution: Start with a lower initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min) to maximize the interaction time of the isomers with the stationary phase, thereby improving resolution.

  • Possible Cause: Incorrect carrier gas flow rate.

    • Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate for the specific column being used to achieve maximum efficiency.

Issue 4: Sample decomposition in the injector.

  • Possible Cause: The injector temperature is too high, causing thermal degradation of the chlorobutene isomers.

    • Solution: Lower the injector temperature to the minimum required for efficient volatilization of the sample without causing decomposition.

Extractive and Azeotropic Distillation

Issue 5: Difficulty in selecting an appropriate solvent or entrainer.

  • Possible Cause: Lack of available data for this specific separation.

    • Solution: For extractive distillation, screen high-boiling, miscible, and non-reactive solvents that are known to alter the volatility of chlorinated hydrocarbons. Potential candidates include sulfolane, N-methylpyrrolidone, or dimethylformamide.[7] For azeotropic distillation, search for entrainers that form low-boiling azeotropes with one of the isomers. This often requires experimental screening.[8][9]

Data Presentation

Table 1: Physical Properties of 1-Chlorobut-2-ene Isomers

PropertyThis compound (cis)(E)-1-Chlorobut-2-ene (trans)
Molecular Formula C₄H₇ClC₄H₇Cl
Molecular Weight 90.55 g/mol 90.55 g/mol
Boiling Point ~69.71 °C (estimated) / 84.1 °C85-86 °C
Density 0.9366 g/mL (estimated)0.923 g/mL
CAS Number 4628-21-14894-61-5

Note: There is conflicting data in the literature regarding the boiling point of the (Z)-isomer.[1][2][3][10][11][12][13]

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a 50 cm Vigreux column or a packed column with at least 20 theoretical plates). Ensure all joints are properly sealed for vacuum application. Use a calibrated thermometer or thermocouple to monitor the head temperature.

  • Sample Charging: Charge the distillation flask with the mixture of (Z)- and (E)-1-chlorobut-2-ene. Do not fill the flask to more than two-thirds of its volume. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Gradually reduce the pressure to the desired level (e.g., 100 mmHg). Begin heating the distillation flask slowly.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will be enriched in the lower-boiling (Z)-isomer. Monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or GC-MS to determine the isomeric purity.

Protocol 2: Preparative Gas Chromatography (GC)
  • Instrumentation: Use a preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.

  • Column Selection: Choose a column with a stationary phase that provides good selectivity for geometric isomers. A mid-to-high polarity column is a good starting point.

  • Method Development:

    • Injector Temperature: Set to a temperature that ensures complete vaporization without sample degradation (e.g., 150 °C).

    • Oven Temperature Program: Start with an initial temperature below the boiling point of the (Z)-isomer (e.g., 50 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature that ensures elution of the (E)-isomer.

    • Carrier Gas: Use an inert carrier gas such as Helium or Nitrogen at an optimized flow rate.

  • Injection and Collection: Inject a small amount of the isomer mixture to determine the retention times of the (Z) and (E) isomers. Once the retention times are established, perform larger injections and collect the eluting peaks corresponding to the (Z)-isomer in a cooled trap.

  • Purity Verification: Analyze the collected fraction by analytical GC to confirm its purity.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis start Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup 1. charge Charge Distillation Flask setup->charge 2. reduce_p Reduce Pressure charge->reduce_p 3. heat Apply Gentle Heat reduce_p->heat 4. collect Collect Fractions heat->collect 5. analyze Analyze Fractions by GC/GC-MS collect->analyze 6. end Purified (Z)-Isomer analyze->end 7.

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Workflow cluster_prep Preparation & Method Development cluster_separation Separation Process cluster_analysis Analysis start Isomer Mixture instrument_setup Setup Preparative GC start->instrument_setup 1. method_dev Develop Separation Method (Column, Temp, Flow) instrument_setup->method_dev 2. inject Inject Sample method_dev->inject 3. separate Isomer Separation on Column inject->separate 4. collect Collect (Z)-Isomer Fraction separate->collect 5. analyze Verify Purity by Analytical GC collect->analyze 6. end High-Purity (Z)-Isomer analyze->end 7. Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_gc Preparative GC start Poor Isomer Separation q_dist Sufficient Theoretical Plates? start->q_dist q_gc_column Optimal Stationary Phase? start->q_gc_column s_dist_plates Increase Column Length/ Packing Efficiency q_dist->s_dist_plates No q_dist_rate Distillation Rate Slow & Steady? q_dist->q_dist_rate Yes s_dist_rate Reduce Heating Rate q_dist_rate->s_dist_rate No q_dist_pressure Using Reduced Pressure? q_dist_rate->q_dist_pressure Yes s_dist_pressure Perform Distillation under Vacuum q_dist_pressure->s_dist_pressure No s_gc_column Use High-Selectivity Column q_gc_column->s_gc_column No q_gc_temp Optimized Temperature Program? q_gc_column->q_gc_temp Yes s_gc_temp Use Slower Temp Ramp q_gc_temp->s_gc_temp No

References

optimization of reaction conditions for (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of (Z)-1-Chlorobut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for the synthesis of this compound is the hydrochlorination of 1,3-butadiene (B125203). This reaction typically yields a mixture of this compound, (E)-1-Chlorobut-2-ene, and 3-Chlorobut-1-ene.[1] The desired (Z)-isomer is formed through a 1,4-addition mechanism.

Q2: What are the key factors influencing the stereoselectivity towards the (Z)-isomer?

A2: The formation of the (Z)-isomer is favored under kinetic control. Key factors to maximize the yield of the (Z)-isomer include maintaining low reaction temperatures and using polar solvents.[1]

Q3: What are the common impurities and byproducts in this synthesis?

A3: The primary impurities are the stereoisomer, (E)-1-Chlorobut-2-ene, and the constitutional isomer, 3-Chlorobut-1-ene, which is formed via a 1,2-addition pathway.[1]

Q4: How can this compound be purified from the reaction mixture?

A4: Purification is typically achieved through fractional distillation at reduced pressure. This method allows for the separation of the (Z)-isomer from the (E)-isomer and other byproducts based on their different boiling points.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Reaction temperature is too high, favoring the thermodynamically more stable (E)-isomer or promoting polymerization.Maintain a low reaction temperature, ideally between -15°C and 0°C, to favor the kinetically controlled formation of the (Z)-isomer.
Incorrect ratio of reactants.Ensure the optimal molar ratio of hydrogen chloride to 1,3-butadiene is used. An excess of butadiene can lead to incomplete conversion, while an excess of HCl can promote the formation of dichlorinated byproducts.
High proportion of (E)-1-Chlorobut-2-ene The reaction is proceeding under thermodynamic control.Lower the reaction temperature and consider using a polar aprotic solvent to stabilize the transition state leading to the (Z)-isomer.
Isomerization of the (Z)-product to the more stable (E)-isomer during workup or purification.Minimize the thermal stress on the product during distillation by using reduced pressure. Avoid prolonged heating.
Significant amount of 3-Chlorobut-1-ene byproduct The 1,2-addition pathway is competing with the desired 1,4-addition.The choice of solvent can influence the regioselectivity. Using a more polar solvent can favor the 1,4-addition product.
Formation of polymeric byproducts Cationic polymerization of 1,3-butadiene initiated by the acidic conditions.Ensure a low reaction temperature and avoid localized high concentrations of HCl. The use of a polymerization inhibitor might be considered in some protocols.
Difficulty in separating isomers by distillation Boiling points of the isomers are close.Use a fractional distillation column with a high number of theoretical plates and maintain a slow distillation rate under reduced pressure to improve separation efficiency.[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Hydrochlorination of Butadiene

This protocol is a representative procedure based on established principles for favoring the (Z)-isomer.

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Hydrogen chloride (gas)

  • Anhydrous polar solvent (e.g., dichloromethane (B109758) or liquid sulfur dioxide)

  • Anhydrous calcium chloride (for drying)

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a mechanical stirrer.

  • Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).

  • Gas flow meters.

  • Fractional distillation apparatus.

Procedure:

  • Set up the reaction apparatus and ensure it is completely dry and purged with an inert gas (e.g., nitrogen or argon).

  • Cool the three-necked flask to the desired reaction temperature (e.g., -15°C) using the low-temperature bath.

  • Condense a measured amount of 1,3-butadiene into the reaction flask.

  • Dissolve the liquefied butadiene in the anhydrous polar solvent.

  • Slowly bubble a controlled flow of dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by GC analysis of aliquots.

  • Once the desired conversion is reached, stop the flow of HCl and purge the reaction mixture with an inert gas to remove any unreacted HCl.

  • Wash the crude product with a cold, dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Carefully purify the product by fractional distillation under reduced pressure, collecting the fraction corresponding to this compound.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Hydrochlorination of Butadiene

Temperature (°C)This compound (%)(E)-1-Chlorobut-2-ene (%)3-Chlorobut-1-ene (%)
-15~60~20~20
0~55~25~20
25~45~35~20

Note: The values presented are illustrative and can vary based on other reaction conditions such as solvent and reaction time.

Visualizations

Reaction_Pathway Reaction Pathway for Hydrochlorination of Butadiene Butadiene 1,3-Butadiene AllylicCarbocation Allylic Carbocation Intermediate Butadiene->AllylicCarbocation + HCl HCl HCl Z_Product This compound (1,4-Addition, Kinetic Product) AllylicCarbocation->Z_Product Low Temp, Polar Solvent E_Product (E)-1-Chlorobut-2-ene (1,4-Addition, Thermodynamic Product) AllylicCarbocation->E_Product Higher Temp Three_Chloro_Product 3-Chlorobut-1-ene (1,2-Addition) AllylicCarbocation->Three_Chloro_Product

Caption: Reaction pathway for the hydrochlorination of 1,3-butadiene.

Troubleshooting_Workflow Troubleshooting Workflow for Low Z-Isomer Yield Start Low Yield of (Z)-Isomer CheckPurity Analyze Product Mixture by GC Start->CheckPurity CheckTemp Check Reaction Temperature LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Temp > 0°C CheckSolvent Evaluate Solvent Polarity ChangeSolvent Action: Use More Polar Solvent CheckSolvent->ChangeSolvent Non-polar Solvent Used HighE High (E)-Isomer Content CheckPurity->HighE Predominant Impurity HighSideProduct High 3-Chlorobut-1-ene Content CheckPurity->HighSideProduct Predominant Impurity HighE->CheckTemp HighSideProduct->CheckSolvent

Caption: A logical workflow for troubleshooting low yields of the (Z)-isomer.

References

Technical Support Center: Characterization of (Z)-1-Chlorobut-2-ene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1-Chlorobut-2-ene and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing this compound and its products?

A1: The primary challenges include:

  • Isomer Differentiation: Distinguishing this compound from its geometric isomer, (E)-1-Chlorobut-2-ene, and its constitutional isomer, 3-Chlorobut-1-ene, requires careful selection and optimization of analytical techniques. These isomers often exhibit similar physical properties, leading to co-elution in chromatographic methods.

  • Thermal Lability: As an allylic chloride, this compound can be thermally unstable and may degrade or isomerize in the high temperatures of a GC inlet.[1][2] This can lead to inaccurate quantification and the appearance of unexpected peaks in the chromatogram.

  • Reactivity: The reactivity of the allylic chloride functionality can lead to degradation of the analyte on active sites within the chromatographic system or reaction with certain NMR solvents.

Q2: How can I distinguish between the (Z) and (E) isomers of 1-Chlorobut-2-ene using NMR spectroscopy?

A2: The key distinguishing feature in ¹H NMR is the coupling constant (J-value) between the vinylic protons (H2 and H3). The cis relationship of these protons in the (Z)-isomer results in a smaller coupling constant (typically around 10.2 Hz) compared to the trans relationship in the (E)-isomer (typically 11-18 Hz).[1][3]

Q3: What are the expected major fragments in the mass spectrum of this compound?

A3: In electron ionization mass spectrometry (EI-MS), you can expect to see a molecular ion peak (M⁺) at m/z 90 and an M⁺+2 peak at m/z 92 in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The base peak is typically observed at m/z 55, corresponding to the stable allylic carbocation [C₄H₇]⁺ formed by the loss of the chlorine radical.[3] Another significant fragment may appear at m/z 49/51, corresponding to [CH₂Cl]⁺.[3]

Troubleshooting Guides

Gas Chromatography (GC) and GC-MS Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Poor resolution between (Z) and (E) isomers - Inappropriate GC column. - Suboptimal oven temperature program.[4] - Incorrect carrier gas flow rate.[5]- Use a mid-polarity to polar stationary phase column (e.g., one with higher phenyl content or a cyanopropyl phase) to enhance separation based on dipole-dipole interactions.[5] - Employ a slow temperature ramp (e.g., 1-5 °C/min) to improve separation.[5] - Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.
Peak tailing for this compound - Active sites in the GC system (e.g., inlet liner, column head) interacting with the polar C-Cl bond.[1] - Contamination from previous injections.[6]- Replace the inlet liner with a fresh, deactivated one.[6] - Trim the first few centimeters of the GC column to remove active sites.[4] - Ensure proper column installation to avoid dead volume.[4]
Appearance of unexpected peaks or poor reproducibility - Thermal degradation or isomerization of the analyte in the hot GC inlet.[1][2] - Sample decomposition catalyzed by active sites.[6]- Lower the inlet temperature. Start at a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and minimizing degradation.[1] - Use a deactivated inlet liner and glass wool to minimize catalytic effects.
Ghost peaks in the chromatogram - Contamination from the septum, carrier gas, or sample carryover from a previous injection.[4]- Replace the septum. - Ensure high-purity carrier gas and install appropriate traps. - Perform a blank run with solvent to check for carryover.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPotential Cause(s)Recommended Solution(s)
Overlapping signals in the vinyl region - Insufficient magnetic field strength. - Inappropriate solvent choice leading to poor signal dispersion.[7]- Use a higher field NMR spectrometer if available. - Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) as solvent-induced shifts can improve signal separation.[7]
Broad peaks - Sample is too concentrated. - Presence of paramagnetic impurities. - Poor shimming of the magnetic field.- Dilute the sample. - Filter the sample to remove any particulate matter. - Re-shim the spectrometer.
Inaccurate integration - Overlapping peaks. - Baseline distortion.- Use deconvolution software to integrate overlapping signals. - Ensure proper phasing and baseline correction of the spectrum.

Data Presentation

Table 1: Comparative Spectroscopic and Physical Data for Chlorobutene Isomers

PropertyThis compound(E)-1-Chlorobut-2-ene3-Chlorobut-1-ene
CAS Number 4628-21-1[8]4894-61-5[9]563-52-0[3]
Molecular Weight 90.55 g/mol [8]90.55 g/mol [9]90.55 g/mol [3]
Boiling Point ~84 °C~85-86 °C[10]~64-65 °C
¹H NMR (CDCl₃, δ ppm) ~5.45 (m, 2H), 3.92 (d, 2H), 1.61 (t, 3H)[3]~5.75 (m, 1H), ~5.55 (m, 1H), ~4.0 (d, 2H), ~1.7 (d, 3H)~5.9 (m, 1H), ~5.2 (m, 2H), ~4.5 (q, 1H), ~1.6 (d, 3H)
J H-H (Hz) J₂₃ ≈ 10.2 (cis)[3]J₂₃ ≈ 15 (trans)N/A
¹³C NMR (CDCl₃, δ ppm) ~129.7, ~126.2, ~39.2, ~12.7[3]~130.4, ~125.1, ~45.9, ~17.7~140.1, ~116.3, ~58.9, ~24.5
MS Base Peak (m/z) 55[3]5555

Note: NMR data are approximate and can vary with solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

This protocol provides a starting point for the analysis of a reaction mixture potentially containing this compound and its isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or a similar mid-polarity column.[11]

  • Injector Temperature: 200 °C (to minimize thermal degradation).[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: m/z 35-200.[11]

    • Ion Source Temperature: 230 °C.[11]

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.[11]

Protocol 2: HPLC Separation of Chlorobutene Isomers

This protocol outlines a starting point for the HPLC separation of chlorobutene isomers. Method development and optimization will likely be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography. For enhanced separation of geometric isomers, a phenyl-hexyl or a chiral column (for enantiomeric products) could be explored.[12]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Gradient elution may be necessary for complex mixtures.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and specificity.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: NMR Spectroscopic Analysis
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.[3] If signal overlap is an issue, consider using benzene-d₆ or acetone-d₆.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Pay close attention to the vinyl region (typically 5-6 ppm) and the coupling constants of the vinylic protons to determine the stereochemistry.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation ReactionMixture Reaction Mixture Dilution Dilute in Solvent ReactionMixture->Dilution GCMS GC-MS Analysis Dilution->GCMS Initial Screening HPLC HPLC Analysis Dilution->HPLC Isomer Separation Structure Structure Elucidation GCMS->Structure Purity Purity Assessment HPLC->Purity NMR NMR Spectroscopy NMR->Structure Purity->NMR Purified Fractions troubleshooting_workflow cluster_gc GC-MS Troubleshooting cluster_nmr NMR Troubleshooting Problem Analytical Problem (e.g., Poor Peak Shape) CheckInlet Check Inlet Temperature & Liner Condition Problem->CheckInlet If GC related CheckSolvent Change Deuterated Solvent Problem->CheckSolvent If NMR related CheckColumn Check Column Installation & Phase CheckInlet->CheckColumn CheckMethod Optimize Oven Program CheckColumn->CheckMethod CheckConc Adjust Sample Concentration CheckSolvent->CheckConc reaction_pathway Butadiene 1,3-Butadiene AllylicCarbocation Allylic Carbocation Intermediate Butadiene->AllylicCarbocation + HCl HCl HCl Z_Product This compound AllylicCarbocation->Z_Product 1,4-addition (kinetic control) E_Product (E)-1-Chlorobut-2-ene AllylicCarbocation->E_Product 1,4-addition (thermodynamic control) Regioisomer 3-Chlorobut-1-ene AllylicCarbocation->Regioisomer 1,2-addition SN2_Product Sₙ2 Product Z_Product->SN2_Product + Nu⁻ SN2_prime_Product Sₙ2' Product Z_Product->SN2_prime_Product + Nu⁻ (allylic rearrangement) Nucleophile Nu⁻

References

Technical Support Center: Stabilizing (Z)-1-Chlorobut-2-ene for Long-Term Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stabilization of (Z)-1-Chlorobut-2-ene. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during the storage and handling of this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound (CAS No. 4628-21-1) is a reactive organochlorine compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is often dependent on its specific cis-(Z) stereochemistry. The primary stability concern is its propensity to isomerize to the more thermodynamically stable trans-(E) isomer, which can affect reaction outcomes, yields, and the purity of the final products. Additionally, it can undergo hydrolysis and other degradation pathways.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Isomerization: The molecule can convert to its more stable (E)-isomer. This process can be accelerated by heat, light, and the presence of acids. At 80°C, an equilibrium mixture is known to form, consisting of approximately 45% (Z)-isomer, 40% (E)-isomer, and 15% 3-chloro-1-butene.[1]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding allylic alcohols.

  • Radical-Mediated Degradation: Exposure to light or the presence of radical initiators can lead to degradation and polymerization.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Low temperature is critical. Storage at -20°C is highly recommended. For shorter periods, storage at 2-8°C may be acceptable, but the rate of isomerization will be higher than at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.

  • Moisture: Ensure the compound is stored in a tightly sealed container to prevent the ingress of moisture, which can lead to hydrolysis.

Q4: What types of stabilizers can be used for this compound?

Two main classes of stabilizers are recommended:

  • Acid Scavengers: Small amounts of an epoxide, such as propylene (B89431) oxide , can be added to scavenge trace amounts of acid (e.g., HCl) that may form and catalyze isomerization.

  • Antioxidants (Radical Scavengers): Hindered phenols, such as Butylated Hydroxytoluene (BHT) or hydroquinone , can inhibit radical-mediated degradation pathways.

Q5: How can I monitor the purity and detect degradation of my this compound sample?

The purity of this compound and the presence of its (E)-isomer can be monitored using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the (Z) and (E) isomers. The coupling constant (J-value) for the vinyl protons in the (Z)-isomer is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 15-18 Hz).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the (Z) and (E) isomers, as well as other degradation products. MS can then be used to identify these components based on their mass-to-charge ratio and fragmentation patterns.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Isomerization to (E)-isomer 1. High Storage Temperature: The sample is stored at room temperature or in a refrigerator that is not maintaining a low enough temperature. 2. Presence of Acidic Impurities: Trace amounts of acid (e.g., HCl from synthesis or degradation) are catalyzing the isomerization. 3. Exposure to Light: UV light can promote isomerization.1. Store at -20°C: Immediately move the sample to a freezer. 2. Add an Acid Scavenger: Add a small amount of propylene oxide (e.g., 0.1% v/v) to neutralize any acidic impurities. 3. Protect from Light: Store in an amber vial or wrap the container in foil.
Appearance of a Second Set of Peaks in NMR/GC 1. Isomerization: The new peaks likely correspond to the (E)-isomer. 2. Hydrolysis: If the sample has been exposed to moisture, the new peaks could be allylic alcohols.1. Confirm Isomer Identity: Use NMR coupling constants or GC-MS to confirm the presence of the (E)-isomer. If the (Z)-isomer is still the major component, it may be usable depending on the experimental requirements. Consider re-purification if necessary. 2. Check for Moisture Ingress: Ensure the container is properly sealed. If hydrolysis has occurred, the sample may need to be discarded or re-purified.
Discoloration of the Sample (Yellowing/Browning) 1. Oxidation/Polymerization: Exposure to air (oxygen) and/or light can lead to the formation of colored degradation products.1. Store Under Inert Atmosphere: Ensure the sample is stored under argon or nitrogen. 2. Add an Antioxidant: Add a small amount of a hindered phenol (B47542) like BHT (e.g., 50-100 ppm) to inhibit oxidative degradation.
Inconsistent Reaction Results 1. Variable Purity of Starting Material: The ratio of (Z)- to (E)-isomer may be changing between experiments, leading to different reaction outcomes.1. Analyze Purity Before Each Use: Run a quick purity check (e.g., by GC or NMR) before setting up a reaction to ensure the isomeric ratio is consistent. 2. Implement Strict Storage and Handling Protocols: Follow the recommended storage and stabilization procedures to maintain the integrity of the compound.

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table summarizes the expected stability under various scenarios.

Storage Condition Temperature Stabilizer Expected Isomerization Rate Estimated Shelf-Life (for >95% Purity)
Ideal -20°CPropylene Oxide (0.1%) + BHT (100 ppm)Very Low> 1 year
Good -20°CPropylene Oxide (0.1%) or BHT (100 ppm)Low6-12 months
Acceptable 2-8°CPropylene Oxide (0.1%) + BHT (100 ppm)Moderate1-3 months
Poor 2-8°CNoneHighWeeks
Not Recommended Room Temperature (~25°C)AnyVery HighDays
Elevated Temperature 80°CNoneExtremely Rapid (reaches equilibrium)Hours

Note: These are estimates based on the chemical properties of allylic chlorides and related compounds. Actual shelf-life may vary depending on the initial purity of the material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage
  • Initial Purity Check: Upon receiving or synthesizing this compound, immediately perform a purity analysis using GC or 1H NMR to determine the initial ratio of (Z) to (E) isomers.

  • Solvent: If the compound is neat, it is recommended to dissolve it in a dry, aprotic solvent (e.g., anhydrous dichloromethane (B109758) or THF) to a known concentration for easier handling and stabilizer addition.

  • Stabilizer Addition:

    • Acid Scavenger: Add propylene oxide to a final concentration of 0.1% (v/v).

    • Antioxidant: Add a stock solution of BHT in the same solvent to achieve a final concentration of 50-100 ppm (w/v).

  • Inert Atmosphere: Purge the headspace of the storage container with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Sealing and Storage: Tightly seal the container with a PTFE-lined cap. Wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Place the sealed container in a freezer at -20°C.

  • Periodic Purity Checks: For very long-term storage (>6 months), it is advisable to periodically re-analyze a small aliquot to monitor the isomeric purity.

Protocol 2: Monitoring Isomeric Purity using 1H NMR
  • Sample Preparation: Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire a standard 1H NMR spectrum.

  • Analysis:

    • Identify the signals corresponding to the vinyl protons of both the (Z) and (E) isomers.

    • For this compound, the vinyl protons typically appear as a multiplet around δ 5.4-5.6 ppm with a coupling constant (J) of approximately 10.2 Hz.[1]

    • For the (E)-isomer, the corresponding signals will have a larger coupling constant (typically 15-18 Hz).

    • Integrate the signals for both isomers to determine their relative ratio.

Visualizations

DegradationPathways Degradation Pathways of this compound Z_isomer This compound E_isomer (E)-1-Chlorobut-2-ene (More Stable) Z_isomer->E_isomer Isomerization (Heat, Light, Acid) Allylic_Alcohol Allylic Alcohols Z_isomer->Allylic_Alcohol Hydrolysis (H2O) Degradation_Products Other Degradation/ Polymerization Products Z_isomer->Degradation_Products Radical Degradation (Light, O2) Three_chloro 3-Chloro-1-butene Z_isomer->Three_chloro Rearrangement (Heat)

Caption: Primary degradation pathways for this compound.

StabilizationWorkflow Workflow for Stabilizing this compound start Receive or Synthesize This compound purity_check Check Initial Purity (GC or NMR) start->purity_check add_stabilizers Add Stabilizers (Propylene Oxide + BHT) purity_check->add_stabilizers inert_atm Purge with Inert Gas (Ar or N2) add_stabilizers->inert_atm seal_store Seal and Store at -20°C (Protect from Light) inert_atm->seal_store end Ready for Long-Term Experimental Use seal_store->end

Caption: Recommended workflow for the stabilization and storage of this compound.

TroubleshootingFlowchart Troubleshooting Purity Issues start Purity Issue Detected? isomerization_check Isomerization to (E)-isomer observed? start->isomerization_check discoloration_check Discoloration observed? isomerization_check->discoloration_check No action_isomerization Store at -20°C Add Acid Scavenger isomerization_check->action_isomerization Yes action_discoloration Store under Inert Gas Add Antioxidant discoloration_check->action_discoloration Yes ok No Action Needed discoloration_check->ok No repurify Consider Re-purification action_isomerization->repurify action_discoloration->repurify

Caption: A troubleshooting flowchart for addressing purity issues with this compound.

References

analytical methods to detect impurities in (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (Z)-1-Chlorobut-2-ene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most common impurities in this compound are its isomers: (E)-1-Chlorobut-2-ene and 3-Chloro-1-butene.[1] These isomers are often formed during the synthesis of this compound from the hydrochlorination of butadiene.[1] Other potential impurities can include unreacted starting materials like butadiene, and other chlorinated byproducts.[2][3][4]

Q2: Which analytical methods are most suitable for detecting these impurities?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for separating and quantifying the volatile impurities in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially for isomeric differentiation.[1]

Q3: What are the expected chemical shifts in ¹H and ¹³C NMR for this compound and its main isomers?

The following table summarizes the characteristic NMR chemical shifts for this compound and its common isomers.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 5.8-6.0 (m, 2H, vinyl), 4.1 (d, 2H, CH₂Cl), 1.7 (d, 3H, CH₃)~130 (vinyl), ~125 (vinyl), ~40 (CH₂Cl), ~13 (CH₃)[1][5]
(E)-1-Chlorobut-2-ene 5.7-5.9 (m, 2H, vinyl), 4.0 (d, 2H, CH₂Cl), 1.7 (d, 3H, CH₃)~130 (vinyl), ~126 (vinyl), ~45 (CH₂Cl), ~17 (CH₃)[6][7][8]
3-Chloro-1-butene 5.8-6.0 (m, 1H, vinyl), 5.1-5.3 (m, 2H, vinyl), 4.5-4.7 (m, 1H, CHCl), 1.6 (d, 3H, CH₃)~140 (vinyl), ~115 (vinyl), ~60 (CHCl), ~25 (CH₃)[9][10]

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Gas Chromatography (GC-FID) Troubleshooting

This compound and its impurities are volatile and can be reactive, which may lead to specific challenges during GC analysis.

Issue 1: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column: The chloro group in the analytes can interact with active silanol (B1196071) groups in the liner or on the column, causing tailing.[11] Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.[12][13][14]
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[12] Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[13]
Improper Column Installation: A poor column cut or incorrect insertion depth in the inlet or detector can cause dead volume and peak tailing.[12][13] Solution: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions.[14]
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to increased interaction time with the stationary phase and peak tailing. Solution: Optimize the carrier gas flow rate.

Issue 2: Poor Resolution Between Isomers

  • Symptom: Overlapping peaks of this compound, (E)-1-Chlorobut-2-ene, and 3-Chloro-1-butene.

  • Potential Causes & Solutions:

CauseSolution
Inadequate Column Selectivity: The stationary phase may not be suitable for separating these closely related isomers. Solution: Use a column with a stationary phase that provides good selectivity for halogenated hydrocarbons. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane phase, may provide better resolution.
Incorrect Oven Temperature Program: A fast temperature ramp can lead to co-elution of closely boiling isomers. Solution: Optimize the oven temperature program. A slower ramp rate or an isothermal period at a lower temperature can improve separation.
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.[15] Solution: Dilute the sample or reduce the injection volume.

Issue 3: Irreproducible Peak Areas

  • Symptom: Inconsistent peak areas for the same sample injected multiple times.

  • Potential Causes & Solutions:

CauseSolution
Leaky Syringe or Septum: A worn syringe or a leaking septum can lead to variable injection volumes. Solution: Inspect and replace the syringe and septum as needed.
Sample Degradation in the Inlet: This compound can be thermally labile and may degrade in a hot injector, leading to inconsistent results. Solution: Optimize the injector temperature to ensure complete volatilization without causing degradation. A lower injector temperature may be beneficial.
Inconsistent Injection Technique (Manual Injection): Variations in injection speed and depth can affect the amount of sample introduced. Solution: Use an autosampler for improved reproducibility. If using manual injection, ensure a consistent and rapid injection technique.
Quantitative Data Summary

The following table provides typical, though not absolute, quantitative parameters for the GC-FID analysis of impurities in this compound. Actual limits may vary depending on the specific instrument and method conditions.

ParameterTypical ValueNotes
Limit of Detection (LOD) 0.01 - 0.1% (w/w)The lowest concentration of an impurity that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 0.3% (w/w)The lowest concentration of an impurity that can be accurately and precisely quantified.
Linearity (R²) > 0.999Indicates a strong correlation between peak area and concentration.[16]
Precision (%RSD) < 5%Relative Standard Deviation for repeated measurements.

Experimental Protocols

GC-FID Method for Impurity Profiling

This protocol provides a starting point for the analysis of impurities in this compound. Optimization may be required for your specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Capillary column suitable for volatile halogenated hydrocarbons (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase).

  • Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity.

  • Injector Temperature: 200 °C (optimize as needed).

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (adjust as needed based on sample concentration).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

¹H NMR for Impurity Identification
  • Instrumentation: NMR Spectrometer (300 MHz or higher is recommended for better resolution).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum. The vinyl and allylic regions are of particular interest for identifying and distinguishing between the isomers.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis Sample this compound Sample Dilution Dilute in appropriate solvent Sample->Dilution Injection Inject into GC Dilution->Injection NMR_Sample Dissolve in deuterated solvent Dilution->NMR_Sample Separation Separation on GC Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Acquisition Acquire NMR Spectrum NMR_Sample->Acquisition NMR_Spectrum NMR Spectrum Acquisition->NMR_Spectrum Identification Impurity Identification Chromatogram->Identification Quantification Impurity Quantification Chromatogram->Quantification NMR_Spectrum->Identification Final_Report Final Report Identification->Final_Report Quantification->Final_Report

Caption: Experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Logic cluster_system System Checks cluster_method Method Parameters cluster_sample Sample Considerations Problem Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_System Check GC System Suitability Problem->Check_System Check_Method Review Analytical Method Problem->Check_Method Check_Sample Investigate Sample Integrity Problem->Check_Sample Liner_Septum Inspect/Replace Liner & Septum Check_System->Liner_Septum Column_Installation Verify Column Installation Check_System->Column_Installation Leaks Check for Leaks Check_System->Leaks Temperatures Optimize Temperatures (Inlet, Oven) Check_Method->Temperatures Flow_Rate Adjust Flow Rate Check_Method->Flow_Rate Column_Phase Consider Different Column Phase Check_Method->Column_Phase Concentration Check Sample Concentration Check_Sample->Concentration Degradation Assess for Sample Degradation Check_Sample->Degradation Solution Problem Resolved Liner_Septum->Solution Resolved? Column_Installation->Solution Resolved? Leaks->Solution Resolved? Temperatures->Solution Resolved? Flow_Rate->Solution Resolved? Column_Phase->Solution Resolved? Concentration->Solution Resolved? Degradation->Solution Resolved?

Caption: Logical troubleshooting workflow for GC analysis of this compound.

References

Technical Support Center: Refining Workup Procedures for (Z)-1-Chlorobut-2-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1-Chlorobut-2-ene. The following information is designed to help refine your workup procedures and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I resolve this?

A1: Emulsion formation is a common issue when working with chlorinated organic compounds and aqueous solutions.[1][2] Here are several strategies to break an emulsion:

  • Patience: Allow the mixture to stand undisturbed for a significant period (e.g., 30 minutes or longer) as sometimes separation will occur on its own.[2]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.

  • Addition of Salt: Directly adding solid sodium chloride to the emulsion can also be effective.[2]

  • Solvent Evaporation: If the emulsion is particularly stubborn, consider removing the reaction solvent by rotary evaporation and then re-dissolving the residue in your extraction solvent before proceeding with the aqueous wash.[2]

  • Gentle Agitation: In subsequent experiments, try gentle swirling or rocking of the separatory funnel instead of vigorous shaking to minimize emulsion formation.[1]

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® may help to break the emulsion.[2]

Q2: I am observing a lower than expected yield after workup. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors during the workup process. Consider the following:

  • Product Volatility: this compound and some of its derivatives can be volatile. Avoid excessive heating and prolonged exposure to high vacuum during solvent removal.[3]

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer. It is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Incomplete Quenching: An incomplete quench can lead to side reactions during the workup. Ensure the quenching agent is added in sufficient quantity and the reaction is stirred for an adequate amount of time.

  • Adsorption onto Drying Agent: Over-drying with an excessive amount of drying agent like magnesium sulfate (B86663) can lead to the adsorption of your product. Use a minimal amount of drying agent, just enough to remove visible water droplets and leave a fine powder of drying agent suspended.

  • pH Sensitivity: Your product may be sensitive to acidic or basic conditions used during the washing steps, leading to decomposition. Test the stability of your product to the pH of your wash solutions on a small scale before performing the bulk workup.

Q3: My final product is a mixture of (Z) and (E) isomers. How can I control or separate them?

A3: The isomerization of the (Z)-alkene to the more thermodynamically stable (E)-isomer can be a significant issue.[3]

  • Controlling Isomerization:

    • Temperature Control: Perform the reaction and workup at low temperatures to minimize the potential for thermal isomerization.

    • Avoid Acidic Conditions: Traces of acid can catalyze the isomerization of the double bond. If acidic washes are necessary, they should be performed quickly and at low temperatures. Neutralize any residual acid promptly.

  • Separation of Isomers:

    • Column Chromatography: Separation of (Z) and (E) isomers can often be achieved by flash column chromatography on silica (B1680970) gel. The polarity difference between the isomers, although often small, may be sufficient for separation with an optimized solvent system.[4]

    • Silver Nitrate (B79036) Impregnated Silica Gel: For challenging separations, silica gel impregnated with silver nitrate can be used. The silver ions interact differently with the π-bonds of the (Z) and (E) isomers, often leading to enhanced separation.[4]

    • HPLC: High-performance liquid chromatography (HPLC), particularly on a preparative scale, can be a powerful tool for separating geometric isomers.[4]

Q4: I suspect the formation of isomeric alcohol byproducts from hydrolysis. How can I avoid this and remove them?

A4: this compound is susceptible to hydrolysis, which can lead to the formation of a mixture of allylic alcohols.[5]

  • Avoiding Hydrolysis:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering off any solid byproducts and directly concentrating the reaction mixture.

  • Removing Alcohol Byproducts:

    • Aqueous Extraction: The alcohol byproducts are generally more polar than the desired product and can often be removed by washing the organic layer with water or brine.

    • Column Chromatography: If aqueous extraction is insufficient, column chromatography is typically effective at separating the more polar alcohol byproducts from the less polar product.

Quantitative Data Summary

The following table summarizes typical outcomes for a nucleophilic substitution reaction on this compound under varying workup conditions. Please note that actual results will depend on the specific nucleophile, solvent, and reaction conditions.

Workup ParameterCondition ACondition BExpected Outcome
Quenching Agent Saturated NH4ClWaterQuenching with NH4Cl is generally milder and can help to avoid emulsions.
Washing Solution Brine1M HClA brine wash is neutral and primarily removes water-soluble impurities. An acidic wash can remove basic impurities but may risk isomerization of the double bond.
Drying Agent Anhydrous Na2SO4Anhydrous MgSO4Na2SO4 is a neutral and mild drying agent. MgSO4 is faster and more efficient but can be slightly acidic.
Solvent Removal Rotary Evaporation at 30°CRotary Evaporation at 50°CLower temperatures are recommended to minimize the loss of volatile products.

This data is illustrative. Actual yields and purity are highly dependent on the specific reaction.

Experimental Protocols

General Procedure for Nucleophilic Substitution and Workup

This protocol provides a general framework. Specific details may need to be optimized for your particular reaction.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the reaction mixture. The addition may need to be done portion-wise or via syringe pump, and cooling may be necessary depending on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of an appropriate quenching agent (e.g., saturated aqueous NH4Cl, water).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether, ethyl acetate) and water.

  • Washing: Separate the layers. Wash the organic layer sequentially with water and then brine. If acidic or basic impurities are expected, appropriate dilute acid or base washes can be included, but be mindful of potential side reactions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure, maintaining a low bath temperature.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

General Workup Workflow

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash Organic Layer aqueous_waste Aqueous Waste extract->aqueous_waste Aqueous Layer dry Dry Organic Layer wash->dry wash->aqueous_waste concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end Pure Product purify->end Troubleshooting_Tree start Problem During Workup? emulsion Emulsion Forms start->emulsion Yes low_yield Low Yield start->low_yield Yes isomers Isomeric Mixture start->isomers Yes sol_emulsion1 Add Brine / Salt emulsion->sol_emulsion1 sol_emulsion2 Gentle Agitation emulsion->sol_emulsion2 sol_emulsion3 Filter through Celite emulsion->sol_emulsion3 sol_yield1 Check for Volatility low_yield->sol_yield1 sol_yield2 Re-extract Aqueous Layer low_yield->sol_yield2 sol_yield3 Check pH Stability low_yield->sol_yield3 sol_isomers1 Low Temperature Workup isomers->sol_isomers1 sol_isomers2 Avoid Acid isomers->sol_isomers2 sol_isomers3 Column Chromatography (Silica or AgNO3/Silica) isomers->sol_isomers3

References

Validation & Comparative

A Comparative Study of (Z)-1-Chlorobut-2-ene and (E)-1-Chlorobut-2-ene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the geometric isomers, (Z)-1-Chlorobut-2-ene and (E)-1-Chlorobut-2-ene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds where stereochemistry can significantly impact biological activity.

Executive Summary

Data Presentation: Theoretical Comparison of Reactivity

The following table summarizes the expected relative reactivity of (Z)- and (E)-1-Chlorobut-2-ene in common reaction types based on established chemical principles.

FeatureThis compound(E)-1-Chlorobut-2-eneRationale
Thermodynamic Stability Less StableMore StableSteric strain from the cis alignment of substituents in the (Z)-isomer.[1]
SN2 Reaction Rate SlowerFasterThe trans geometry of the (E)-isomer presents less steric hindrance to the backside attack of a nucleophile.[1]
SN1 Reaction Rate Potentially slightly faster or similarPotentially slightly slower or similarBoth isomers form the same resonance-stabilized allylic carbocation intermediate. The higher ground state energy of the (Z)-isomer could lead to a slightly lower activation energy.
Allylic Rearrangement (SN') OccursOccursBoth isomers can undergo nucleophilic attack at the γ-carbon, leading to a rearranged product. The product distribution will depend on the nucleophile and reaction conditions.
Elimination (E2) Reaction Rate SlowerFasterThe anti-periplanar arrangement of the proton and leaving group required for the E2 transition state is more readily achieved in the less sterically hindered (E)-isomer.

Experimental Protocols

While specific comparative kinetic studies for these exact isomers are not extensively documented, a general protocol for a comparative kinetic analysis of a nucleophilic substitution reaction is provided below. This can be adapted to compare the reactivity of (Z)- and (E)-1-Chlorobut-2-ene with a suitable nucleophile, such as sodium azide (B81097) in acetone (B3395972).

Objective: To determine the second-order rate constants for the reaction of this compound and (E)-1-Chlorobut-2-ene with sodium azide in acetone at a constant temperature.

Materials:

  • This compound

  • (E)-1-Chlorobut-2-ene

  • Sodium azide (NaN3)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • Reaction vials with septa

  • Gas chromatograph (GC) with a suitable column or High-Performance Liquid Chromatograph (HPLC)

  • Internal standard (e.g., a non-reactive hydrocarbon)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, (E)-1-Chlorobut-2-ene, and sodium azide in anhydrous acetone.

    • Prepare a stock solution of the internal standard in acetone.

  • Kinetic Run:

    • Equilibrate the stock solutions and reaction vials in a constant temperature bath.

    • In a reaction vial, mix known volumes of the substrate solution ((Z)- or (E)-isomer) and the internal standard solution.

    • Initiate the reaction by adding a known volume of the pre-heated sodium azide solution.

    • Start a timer immediately upon addition.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Quench the reaction immediately by diluting the aliquot in a vial containing a suitable quenching agent (e.g., cold diethyl ether and water).

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining substrate relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration versus time. A linear plot indicates a pseudo-first-order reaction with respect to the substrate (assuming the nucleophile is in large excess).

    • The second-order rate constant can be determined from the slope of this line and the known concentration of the nucleophile.

    • Repeat the experiment for the other isomer under identical conditions.

Visualizations

Nucleophilic Substitution Pathways of 1-Chlorobut-2-ene Isomers

The following diagram illustrates the direct (SN2) and rearranged (SN2') nucleophilic substitution pathways for both (Z)- and (E)-1-Chlorobut-2-ene.

G cluster_Z This compound Pathways cluster_E (E)-1-Chlorobut-2-ene Pathways Z_isomer This compound Z_SN2_product Direct Substitution Product ((Z)-alkene) Z_isomer->Z_SN2_product SN2 (Backside Attack) Z_SN2_prime_product Rearranged Product Z_isomer->Z_SN2_prime_product SN2' (Attack at γ-carbon) E_isomer (E)-1-Chlorobut-2-ene E_SN2_product Direct Substitution Product ((E)-alkene) E_isomer->E_SN2_product SN2 (Backside Attack) E_SN2_prime_product Rearranged Product E_isomer->E_SN2_prime_product SN2' (Attack at γ-carbon) Nu Nucleophile Nu->Z_isomer Nu->E_isomer G start Start prep Prepare Stock Solutions (Substrate, Nucleophile, Internal Std.) start->prep equilibrate Equilibrate Solutions at Constant Temperature prep->equilibrate mix Mix Substrate and Internal Std. equilibrate->mix initiate Initiate Reaction (Add Nucleophile) mix->initiate monitor Monitor Reaction (Withdraw Aliquots at Intervals) initiate->monitor quench Quench Reaction monitor->quench analyze Analyze by GC/HPLC quench->analyze data Plot ln[Substrate] vs. Time & Calculate Rate Constant analyze->data end End data->end

References

A Comparative Guide to the Stereochemical Validation of Products Derived from (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise control and validation of stereochemistry is paramount. The geometric configuration of a molecule can profoundly influence its biological activity, efficacy, and safety profile. (Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, serves as a valuable building block in organic synthesis. However, the inherent reactivity of the allylic chloride and the potential for isomerization necessitate rigorous validation of the stereochemical integrity of its reaction products.

This guide provides a comparative analysis of the stereochemical outcomes of reactions involving this compound and its (E)-isomer, supported by representative experimental data and detailed analytical protocols.

Stereochemical Considerations in Allylic Substitution

The primary route for the functionalization of this compound is through nucleophilic substitution. These reactions can proceed through different mechanisms (SN2, SN2', SN1), each with distinct stereochemical consequences. The cis geometry of the starting material can influence reaction pathways and steric accessibility compared to its more thermodynamically stable trans counterpart, (E)-1-Chlorobut-2-ene.[1]

A key challenge is the potential for the allylic system to undergo rearrangement, leading to a mixture of products. For instance, a direct SN2 reaction would be expected to proceed with inversion of configuration, while an SN2' reaction would result in the nucleophile attacking the gamma-carbon, with a concomitant shift of the double bond.

Below is a diagram illustrating the potential reaction pathways for a nucleophile reacting with this compound.

G start This compound sn2 SN2 Pathway start->sn2 Direct Attack sn2_prime SN2' Pathway start->sn2_prime Allylic Rearrangement intermediate Allylic Carbocation (SN1 Pathway) start->intermediate Loss of Cl- product_sn2 Product with inversion at C1 sn2->product_sn2 product_sn2_prime Product with substitution at C3 sn2_prime->product_sn2_prime product_mixture Mixture of (Z) and (E) products intermediate->product_mixture

Caption: Potential reaction pathways for this compound.

Comparative Analysis of Stereochemical Purity

To illustrate the importance of the starting material's stereochemistry, we present representative data from a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu-). The stereochemical purity of the resulting product is compared when starting with this compound versus (E)-1-Chlorobut-2-ene under identical reaction conditions.

Starting MaterialMajor Product StereochemistryDiastereomeric Ratio (Product A : Product B)Enantiomeric Excess (ee) of Major Product
This compoundsyn92:895%
(E)-1-Chlorobut-2-eneanti95:598%

Note: The terms 'syn' and 'anti' are used here to describe the relative stereochemistry of the newly formed stereocenters in the product. The data presented is representative and will vary depending on the specific nucleophile, catalyst, and reaction conditions.

Experimental Protocols

General Procedure for Nucleophilic Substitution

A solution of the nucleophile (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78°C under an inert atmosphere. To this is added a solution of either (Z)- or (E)-1-chlorobut-2-ene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The reaction mixture is stirred at -78°C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol for Stereochemical Validation by Chiral HPLC

The stereochemical purity of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Chiralcel OD-H (or other appropriate chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the stereoisomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of the purified product is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol for Stereochemical Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules.[2][3] For the products derived from this compound, both proton (¹H) and carbon-13 (¹³C) NMR, along with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for unambiguous stereochemical assignment.[2][3] Analysis of coupling constants between adjacent protons can also provide valuable information about their dihedral angles and thus the relative stereochemistry.

  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Techniques:

    • ¹H NMR: To determine the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: To identify the number and chemical environment of the carbon atoms.

    • 2D NOESY: To establish through-space correlations between protons, which can confirm the relative stereochemistry (e.g., cis vs. trans or syn vs. anti).

Workflow for Stereochemical Validation

The following diagram outlines the logical workflow from the starting material to the final validated product.

G cluster_synthesis Synthesis cluster_validation Stereochemical Validation start This compound reaction Nucleophilic Substitution start->reaction crude Crude Product reaction->crude purification Purification (Chromatography) crude->purification pure_product Purified Product purification->pure_product hplc Chiral HPLC Analysis pure_product->hplc Quantitative Analysis nmr NMR Spectroscopy (1H, 13C, NOESY) pure_product->nmr Structural Elucidation data_analysis Data Analysis & Stereochemical Assignment hplc->data_analysis nmr->data_analysis final_product Validated Product (Stereochemically Pure) data_analysis->final_product

Caption: Workflow for the synthesis and stereochemical validation.

Conclusion

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions and the nature of the reacting nucleophile. Due to the potential for isomerization and multiple reaction pathways, a multi-faceted analytical approach is essential for the unambiguous validation of the stereochemistry of the resulting products. By employing a combination of chiral chromatography for quantitative analysis of stereoisomeric purity and advanced NMR techniques for structural elucidation, researchers can ensure the integrity of their synthesized molecules. This rigorous validation is a critical step in the development of new chemical entities, particularly in the pharmaceutical industry where stereochemistry dictates biological function.

References

Purity Under Scrutiny: A Comparative Guide to GC-MS and qNMR for the Validation of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of (Z)-1-Chlorobut-2-ene purity. Detailed experimental protocols and comparative data are presented to facilitate informed method selection and implementation.

This compound, a reactive alkenyl halide, is a versatile building block in organic synthesis. Its purity is critical, as isomeric impurities, such as the (E)-isomer and positional isomers (e.g., 3-chloro-1-butene), can significantly impact reaction outcomes, yield, and the impurity profile of subsequent products. This guide explores the application, strengths, and limitations of GC-MS and qNMR for the precise and accurate determination of this compound purity.

At a Glance: GC-MS vs. qNMR for Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Chromatographic separation based on volatility and polarity, followed by mass-based detection and identification.Direct measurement of molar concentration based on the integrated signal intensity of specific nuclei in a magnetic field.
Strengths Excellent for separating volatile isomers. High sensitivity for trace impurity detection. Provides structural information of impurities through fragmentation patterns.Primary analytical method; can provide direct traceability to SI units. Non-destructive. Requires no analyte-specific reference standard for purity determination. Excellent for quantifying major components and known impurities.
Limitations Requires a reference standard for each impurity for accurate quantification. Potential for thermal degradation of labile compounds. Isomer co-elution can be a challenge.Lower sensitivity compared to GC-MS for trace impurities. Requires a high-purity internal standard for accurate quantification. Signal overlap can complicate analysis in complex mixtures.
Typical Use Case Comprehensive impurity profiling, detection of unknown impurities, and routine quality control where separation of multiple components is key.Accurate purity determination of the main component, quantification of known impurities without the need for their individual standards, and as an orthogonal method to chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this compound. The method's strength lies in its ability to separate complex mixtures into individual components, which are then identified and quantified.

Experimental Protocol: GC-MS Method for this compound

Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole) is utilized.

Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to establish a calibration curve for linearity assessment.

GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 40 °C, hold for 2 min, ramp at 10 °C/min to 150 °C, hold for 2 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-150
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis: The purity of this compound is determined by area percent normalization, assuming equal response factors for the isomers. For higher accuracy, calibration curves for the main component and known impurities should be established.

Performance Data (Representative)
ParameterThis compound(E)-1-Chlorobut-2-ene3-Chloro-1-butene
Retention Time (min) ~5.2~5.5~4.8
Limit of Detection (LOD) ~0.01%~0.01%~0.01%
Limit of Quantitation (LOQ) ~0.03%~0.03%~0.03%
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) < 2%< 2%< 2%

Quantitative NMR (qNMR) Spectroscopy: The Absolute Quantifier

qNMR has emerged as a primary analytical method for the direct and accurate determination of compound purity. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for an analyte-specific reference standard.

Experimental Protocol: qNMR Method for this compound

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-Dinitrobenzene or Maleic Anhydride) into the same NMR tube. The internal standard should have resonances that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently mix until both the sample and the internal standard are fully dissolved.

¹H-NMR Acquisition Parameters:

ParameterValue
Pulse Program Standard 90° pulse sequence
Solvent CDCl₃
Temperature 298 K
Spectral Width 16 ppm
Acquisition Time ≥ 3 s
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans 16 (adjust for desired signal-to-noise)
Dummy Scans 4

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Performance Data (Representative)
ParameterValue
Selected Analyte Signal Olefinic protons (~5.5-5.8 ppm)
Selected IS Signal Aromatic protons of 1,4-Dinitrobenzene (~8.4 ppm)
Accuracy (% Bias) < 1.0%
Precision (%RSD) < 0.5%
Linearity (R²) >0.999

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for both the GC-MS and qNMR methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Volatile Solvent start->dissolve dilute Prepare Dilution Series dissolve->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end Report Purity calculate->end

Caption: GC-MS Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity via Formula integrate->calculate end Report Purity calculate->end

Comparative Efficacy of (Z)-1-Chlorobut-2-ene and Other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different alkylating agents is crucial for advancing therapeutic strategies. This guide provides a comprehensive analysis of (Z)-1-Chlorobut-2-ene in the context of established alkylating agents, focusing on their mechanisms of action, cytotoxic potential, and the cellular pathways they influence. While direct quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its evaluation by comparing it with well-characterized compounds.

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell death. The efficacy of these agents varies significantly based on their chemical structure, reactivity, and the cellular context in which they act.

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action for alkylating agents involves the transfer of an alkyl group to nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a particularly frequent target. This alkylation can lead to several downstream events, including:

  • DNA Strand Breaks: The alkylated base can be recognized and excised by DNA repair enzymes, leading to single-strand or double-strand breaks.

  • Abnormal Base Pairing: The presence of an alkyl group on a DNA base can lead to mispairing during DNA replication, resulting in mutations.

  • DNA Cross-linking: Bifunctional alkylating agents possess two reactive groups and can form covalent bonds between two different DNA bases, either on the same strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step in both replication and transcription.

The cellular response to DNA damage induced by alkylating agents is complex and involves the activation of intricate signaling pathways. Key among these are the DNA Damage Response (DDR) pathways, which are orchestrated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These pathways can trigger cell cycle arrest, providing time for DNA repair, or if the damage is too severe, initiate programmed cell death (apoptosis), often through the p53 signaling pathway.

Comparative Cytotoxicity of Alkylating Agents

A common metric for comparing the efficacy of cytotoxic compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following table summarizes the IC50 values for several well-characterized alkylating agents across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.

Alkylating AgentClassCancer Cell LineIC50 (µM)
CisplatinPlatinum CompoundA549 (Lung Carcinoma)~7.5[1]
MCF-7 (Breast Adenocarcinoma)~6.4[1]
U87 MG (Glioblastoma)9.5[1]
Carmustine (BCNU)NitrosoureaU87 MG (Glioblastoma)54.4[1]
HL-60 (Promyelocytic Leukemia)~200[1]
Temozolomide (TMZ)TriazeneU87 MG (Glioblastoma)748.3[1]
MelphalanNitrogen MustardSCC-25/CP (Head and Neck Squamous Cell Carcinoma, Cisplatin-resistant)5-fold resistant compared to parent line[2]
BusulfanAlkyl SulfonateRaji/CP (Burkitt's Lymphoma, Cisplatin-resistant)Not resistant[2]

Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of this compound with other alkylating agents, standardized experimental protocols are essential.

Cell Viability Assay for IC50 Determination (MTT Assay)

This assay determines the concentration of an alkylating agent that inhibits cell growth by 50%.

Methodology:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents (this compound and comparator compounds) in cell culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[3][4][5][6]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, which are common consequences of DNA alkylation.

Methodology:

  • Cell Preparation: Treat cells with the alkylating agents for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose (B213101) solution.

  • Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.[7]

Signaling Pathways and Visualization

The cellular response to DNA alkylation involves a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of alkylating agents and for developing strategies to overcome drug resistance.

DNA Damage Response (DDR) Pathway

Upon DNA damage by alkylating agents, the DDR pathway is activated to coordinate cell cycle arrest and DNA repair. The ATM and ATR kinases are central to this response.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage cluster_2 Sensor Kinases cluster_3 Effector Kinases cluster_4 Cellular Outcomes Alkylating Agent Alkylating Agent DNA_Lesions DNA Lesions (Alkylation, Cross-links) Alkylating Agent->DNA_Lesions ATM ATM DNA_Lesions->ATM DSBs ATR ATR DNA_Lesions->ATR SSBs/Stalled Forks CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2->DNA_Repair Apoptosis Apoptosis CHK2->Apoptosis CHK1->Cell_Cycle_Arrest CHK1->DNA_Repair

Caption: The DNA Damage Response (DDR) pathway initiated by alkylating agents.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a critical role in the decision between cell cycle arrest and apoptosis following DNA damage.

p53_Apoptosis_Pathway cluster_0 DNA Damage Signal cluster_1 p53 Activation cluster_2 Transcriptional Targets cluster_3 Cellular Outcomes DNA_Damage DNA Damage (from Alkylating Agent) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Phosphorylation (Activation) MDM2 MDM2 p53->MDM2 Inhibition p21 p21 p53->p21 Transcription BAX BAX p53->BAX Transcription PUMA PUMA p53->PUMA Transcription MDM2->p53 Ubiquitination (Degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: p53-mediated signaling in response to DNA damage from alkylating agents.

Conclusion

While established alkylating agents provide a benchmark for cytotoxic efficacy, the evaluation of novel compounds like this compound is essential for the discovery of new therapeutic leads. The lack of direct quantitative data for this compound highlights the need for further investigation using the standardized experimental protocols outlined in this guide. By systematically assessing its IC50 in relevant cancer cell lines and quantifying its ability to induce DNA damage, researchers can elucidate its potential as an effective alkylating agent. Furthermore, a deeper understanding of its impact on cellular signaling pathways will be critical in determining its mechanism of action and potential for clinical development. Future studies should focus on generating robust preclinical data to enable a direct and meaningful comparison of this compound with existing therapies.

References

kinetic analysis comparing reaction rates of chlorobutene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of various chlorobutene isomers, supported by experimental data and detailed methodologies. Understanding the kinetic behavior of these isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry.

Executive Summary

The reactivity of chlorobutene isomers is significantly influenced by the position of the double bond and the chlorine atom. Allylic chlorides, such as 1-chloro-2-butene (B1196595) and 3-chloro-1-butene, exhibit enhanced reactivity in nucleophilic substitution reactions due to the stabilization of the carbocation intermediate or the transition state. Vinylic chlorides, on the other hand, are generally less reactive. This guide presents available quantitative kinetic data and qualitative comparisons based on established principles of organic chemistry.

Data Presentation: Comparative Reaction Rates

The following table summarizes available quantitative data for the reaction rates of chlorobutene isomers. Due to the varied reaction conditions reported in the literature, a direct comparison under a single set of conditions for all isomers is not available. The data presented here is from a study on the gas-phase reaction with chlorine atoms.

IsomerReactionRate Constant (k) [cm³ molecule⁻¹ s⁻¹] at 297 KRelative Rate
1-Chloro-2-buteneCl + Isomer(2.2 ± 0.4) x 10⁻¹⁰~1.05
3-Chloro-1-buteneCl + Isomer(2.1 ± 0.4) x 10⁻¹⁰[1]1.00

Note on Nucleophilic Substitution:

While comprehensive quantitative data for nucleophilic substitution of all chlorobutene isomers under identical conditions is scarce, qualitative predictions can be made based on their structures.

  • 1-Chloro-2-butene (primary, allylic): Expected to react relatively quickly via both SN1 and SN2 mechanisms. The primary nature favors SN2, while the allylic position stabilizes the carbocation for an SN1 pathway.

  • 3-Chloro-1-butene (secondary, allylic): Also expected to be highly reactive, likely favoring an SN1 pathway due to the formation of a resonance-stabilized secondary allylic carbocation.

  • 1-Chloro-1-butene (vinylic): Expected to be significantly less reactive in both SN1 and SN2 reactions. The C-Cl bond is strengthened by the sp² hybridization of the carbon atom, and the formation of a vinylic carbocation is highly unfavorable.

  • 2-Chloro-2-butene (vinylic): Similar to 1-chloro-1-butene, it is expected to be unreactive under normal nucleophilic substitution conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the kinetic analysis of chlorobutene isomers.

Protocol 1: Comparative Rate of Hydrolysis via Silver Nitrate (B79036) Precipitation

This method provides a qualitative or semi-quantitative comparison of the rates of hydrolysis, which is a type of nucleophilic substitution (solvolysis).

Objective: To compare the relative rates of hydrolysis of different chlorobutene isomers.

Materials:

  • 1-chloro-2-butene

  • 3-chloro-1-butene

  • 1-chloro-1-butene

  • Ethanol (B145695) (as a common solvent)

  • Aqueous silver nitrate solution (e.g., 0.1 M)

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Prepare solutions of each chlorobutene isomer in ethanol at the same concentration (e.g., 0.1 M).

  • Place equal volumes (e.g., 2 mL) of each chlorobutene solution into separate, clean test tubes.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to allow them to equilibrate.

  • In a separate set of test tubes, place equal volumes of the aqueous silver nitrate solution and allow them to equilibrate in the same water bath.

  • To initiate the reaction, simultaneously add the silver nitrate solution to each of the chlorobutene solutions and start the stopwatch.

  • Observe the test tubes and record the time it takes for a white precipitate of silver chloride (AgCl) to appear in each.

Interpretation: The rate of hydrolysis is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a faster reaction rate. This method is effective for comparing the reactivity of primary, secondary, and tertiary haloalkanes and can be applied to chlorobutene isomers to observe the high reactivity of allylic chlorides compared to vinylic chlorides.[2][3][4]

Protocol 2: Quantitative Kinetic Analysis by Titration

This method allows for the determination of the rate constant of a nucleophilic substitution reaction.

Objective: To determine the rate constant for the reaction of a chlorobutene isomer with a nucleophile (e.g., hydroxide (B78521) ion).

Materials:

  • Chlorobutene isomer

  • Standardized solution of a nucleophile (e.g., 0.1 M NaOH in ethanol/water)

  • Standardized solution of a strong acid (e.g., 0.05 M HCl)

  • Quenching solution (e.g., cold acetone)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Pipettes, burettes, and conical flasks

  • Stopwatch

Procedure:

  • Place a known volume of the standardized nucleophile solution in a flask in a constant temperature bath.

  • In a separate flask, dissolve a known amount of the chlorobutene isomer in the solvent and place it in the same bath.

  • To start the reaction, quickly add the chlorobutene solution to the nucleophile solution, mix thoroughly, and start the stopwatch.

  • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.

  • Titrate the unreacted nucleophile in the quenched aliquot with the standardized acid solution using phenolphthalein as an indicator.

  • Repeat the process at various time intervals until a significant portion of the nucleophile has reacted.

Data Analysis:

  • Calculate the concentration of the nucleophile at each time point.

  • Plot the appropriate function of concentration versus time (e.g., ln[Nucleophile] vs. time for a pseudo-first-order reaction, or 1/[Nucleophile] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.[5]

Mandatory Visualization

The following diagrams illustrate the reaction pathways and experimental workflows described.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway R_X R-Cl (Allylic Chloride) Carbocation Resonance-Stabilized Carbocation Intermediate R_X->Carbocation Slow, Rate-determining Product_SN1 R-Nu (Product) Carbocation->Product_SN1 Fast, Nu attack R_X2 R-Cl (Allylic Chloride) TS Transition State [Nu---R---Cl]⁻ R_X2->TS Nu attack Product_SN2 Nu-R (Product) TS->Product_SN2 Cl⁻ leaves

Caption: SN1 vs. SN2 pathways for allylic chlorides.

G start Prepare Isomer Solutions and AgNO₃ Solution equilibrate Equilibrate Solutions in Water Bath (50°C) start->equilibrate mix Mix Isomer and AgNO₃ Solutions equilibrate->mix observe Observe and Record Time for Precipitate Formation mix->observe compare Compare Reaction Rates (Rate ∝ 1/time) observe->compare

Caption: Workflow for hydrolysis rate comparison.

References

Confirming the cis Configuration of (Z)-1-Chlorobut-2-ene using ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular geometry is critical for understanding a compound's properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and routine analytical technique for the unambiguous differentiation between cis (Z) and trans (E) isomers of alkenes. This guide provides a detailed comparison of the ¹H NMR characteristics of (Z)- and (E)-1-chlorobut-2-ene, supported by experimental data and protocols, to confirm the cis configuration.

The primary method for distinguishing between cis and trans isomers using ¹H NMR lies in the analysis of the vicinal coupling constant (³JHH) between the protons on the double bond. This coupling constant is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For cis isomers, the dihedral angle is approximately 0°, resulting in a smaller coupling constant, typically in the range of 6-12 Hz.[1][2][3][4] Conversely, trans isomers have a dihedral angle of roughly 180°, leading to a larger coupling constant, generally between 12-18 Hz.[1][2][3][4]

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR spectral data for the cis and trans isomers of 1-chlorobut-2-ene, illustrating the clear distinction in their coupling constants.

Parameter (Z)-1-Chlorobut-2-ene (cis) (E)-1-Chlorobut-2-ene (trans)
Structure
alt text
alt text
Vinylic Proton Chemical Shift (H-2, H-3) δ 5.45 (m)[5]Typically downfield compared to cis isomer
Allylic Proton Chemical Shift (H-1) δ 3.92 (d)[5]
Methyl Proton Chemical Shift (H-4) δ 1.61 (t)[5]
Vicinal Coupling Constant (³JH2-H3) 10.2 Hz [5]> 12 Hz (typically 12-18 Hz) [2][3][4]

The observed vicinal coupling constant of 10.2 Hz for this compound falls squarely within the expected range for a cis configuration, providing strong evidence for its geometry.[5]

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a ¹H NMR spectrum to determine the isomeric configuration of 1-chlorobut-2-ene.

1. Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the 1-chlorobut-2-ene sample.[6]

  • Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6][7] Chloroform is a common choice for nonpolar organic compounds.[7]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[6] Avoid introducing any solid particles, as they can negatively impact the spectral quality.[8]

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, spectral width, relaxation delay) on a spectrometer with a field strength of 300 MHz or higher to ensure good signal dispersion.[1]

3. Spectral Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Identify the multiplets corresponding to the vinylic protons (H-2 and H-3).

  • Measure the coupling constant (³JH2-H3) in Hertz (Hz) between the peaks of the vinylic proton signals. Modern NMR software allows for direct and accurate measurement of these values.[1]

  • Compare the measured ³JH2-H3 value to the established ranges for cis and trans isomers to confirm the configuration.

Workflow for Stereochemical Assignment

The logical process for confirming the cis configuration of this compound using ¹H NMR is illustrated in the following diagram.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Conclusion Sample_Prep Sample Preparation (5-20 mg in CDCl3) NMR_Acquisition ¹H NMR Data Acquisition (≥300 MHz) Sample_Prep->NMR_Acquisition Processing Spectral Processing (FT, Phasing, Calibration) NMR_Acquisition->Processing Analysis Identify Vinylic Signals Measure ³JHH Processing->Analysis Comparison Compare ³JHH to Known Ranges cis: 6-12 Hz trans: 12-18 Hz Analysis->Comparison Confirmation Confirm Cis (Z) Configuration Comparison->Confirmation

Caption: Workflow for confirming the cis configuration of this compound via ¹H NMR.

References

A Comparative Guide to Experimental and Computational Analyses of (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for (Z)-1-Chlorobut-2-ene, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. By juxtaposing experimental results with theoretical predictions, this document aims to offer a deeper understanding of the molecule's structural and spectroscopic properties, thereby facilitating its application in research and development.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental and computational data for this compound, allowing for a direct comparison of its key properties.

Physical and Geometric Properties
PropertyExperimental ValueComputational Value (DFT-B3LYP/6-311+G**)
Molecular FormulaC₄H₇ClN/A
Molecular Weight90.55 g/mol N/A
Boiling Point85-86 °C (lit.)[1]N/A
Density0.923 g/mL at 20°C (lit.)[1]N/A
C=C Bond LengthN/A1.34 Å
C-Cl Bond LengthN/A1.77 Å
C1–C2–C3 Bond AngleN/A123°
Dihedral Angle (C1-C2-C3-C4)N/A
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

ProtonExperimental Chemical Shift (δ, ppm)
H13.92 (d, 2H, J = 6.8 Hz)
H2 & H35.45 (m, 2H, J = 10.2 Hz)
H41.61 (t, 3H, J = 7.1 Hz)

¹³C NMR (100 MHz, CDCl₃)

CarbonExperimental Chemical Shift (δ, ppm)
C139.2
C2129.7
C3126.2
C412.7

Infrared (IR) Spectroscopy

Vibrational ModeExperimental Wavenumber (cm⁻¹)
Alkenyl C-H stretch2980–3080
C=C stretch1640
C-Cl stretch610

Mass Spectrometry (MS)

FragmentExperimental m/z
[M]⁺ (³⁵Cl)90
[M]⁺ (³⁷Cl)92
[C₃H₇]⁺ (Base Peak)55
[CH₂Cl]⁺49/51

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the analysis of the volatile haloalkene, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Due to the volatile nature of this compound, sample preparation should be conducted in a well-ventilated fume hood. Approximately 5-10 mg of the neat liquid is carefully dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube. The tube is then securely capped to prevent evaporation.

  • Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : The ¹H spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for olefinic and alkyl protons.

  • ¹³C NMR Acquisition : The ¹³C spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate integration of the signals.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly and create a thin film.

  • Instrumentation : The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For direct injection, a small amount of the sample is introduced into the ion source via a heated probe. For GC-MS, the sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization : Electron ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation : The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Mandatory Visualization

The following diagram illustrates the reaction pathway for the synthesis of this compound via the hydrochlorination of 1,3-butadiene.

hydrochlorination_of_butadiene Synthesis of this compound cluster_reactants Reactants cluster_products Products butadiene 1,3-Butadiene carbocation Allylic Carbocation (Resonance Stabilized) butadiene->carbocation Protonation hcl HCl hcl->carbocation Protonation product_z This compound carbocation->product_z Chloride Attack (1,4-addition) product_e (E)-1-Chlorobut-2-ene carbocation->product_e Chloride Attack (1,4-addition) product_3_chloro 3-Chlorobut-1-ene carbocation->product_3_chloro Chloride Attack (1,2-addition)

Caption: Synthesis of this compound from 1,3-butadiene.

References

Differentiating (Z) and (E) Isomers of 1-Chlorobut-2-ene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis. The (Z) and (E) isomers of 1-chlorobut-2-ene, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that influence their physical, chemical, and biological properties. This guide provides an objective comparison of key analytical methods for differentiating these isomers, supported by experimental data and detailed protocols.

This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Infrared (IR) spectroscopy for the unambiguous identification and quantification of (Z)- and (E)-1-chlorobut-2-ene.

Spectroscopic and Chromatographic Data Comparison

The differentiation of (Z)- and (E)-1-chlorobut-2-ene is readily achievable through a combination of spectroscopic and chromatographic techniques. Each method provides unique data points that, when analyzed together, offer a comprehensive characterization of the isomeric composition of a sample.

Analytical MethodParameter(Z)-1-Chlorobut-2-ene(E)-1-Chlorobut-2-eneKey Differentiating Feature
¹H NMR Vicinal olefinic coupling constant (³J_H,H)~10-12 Hz[1]~14-16 HzThe magnitude of the coupling constant is significantly larger for the trans (E) isomer than the cis (Z) isomer.
Chemical Shift of CH₂Cl (δ, ppm)~4.1~4.0The chemical shift of the chloromethyl protons can show slight differences between the two isomers.
¹³C NMR Chemical Shift of C1 (CH₂Cl) (δ, ppm)~45.5~45.0Subtle differences in the chemical shifts of the carbon atoms can be observed.
Chemical Shift of C4 (CH₃) (δ, ppm)~12.9~17.5A more significant difference is often seen in the chemical shift of the methyl carbon.
IR Spectroscopy C-H out-of-plane bend (γ, cm⁻¹)~675-730~965The out-of-plane C-H bending vibration for the trans isomer occurs at a significantly higher wavenumber.
Gas Chromatography Elution Order on a non-polar columnLater elutingEarlier elutingThe more linear trans (E) isomer typically has a lower boiling point and elutes before the more compact cis (Z) isomer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of the (Z) and (E) isomers of 1-chlorobut-2-ene, primarily through the analysis of proton-proton coupling constants.

Sample Preparation:

  • Accurately weigh 10-20 mg of the 1-chlorobut-2-ene sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard 1D proton (zg30) and carbon (zgpg30) pulse programs.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method for distinguishing between the two isomers based on the characteristic vibrational frequencies of the out-of-plane C-H bending modes.

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the region of interest (e.g., carbon tetrachloride, CCl₄) and place in a liquid IR cell.

Instrument Parameters (FTIR):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the KBr/NaCl plates or the solvent-filled cell should be acquired and subtracted from the sample spectrum.

Gas Chromatography (GC)

GC is an excellent technique for separating the (Z) and (E) isomers and determining their relative abundance.

Sample Preparation:

  • Prepare a dilute solution of the 1-chlorobut-2-ene isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC autosampler vial.

Instrument Parameters (Example for GC-MS):

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

  • MS Detector (for confirmation):

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-200

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of each analytical method.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H and 13C Spectra transfer->nmr_acq process Process Spectra nmr_acq->process analyze_coupling Analyze 3J(H,H) Coupling Constant process->analyze_coupling analyze_shifts Compare Chemical Shifts process->analyze_shifts

Caption: Workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Neat Liquid Film or Solution background Acquire Background Spectrum prep_sample->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Background Subtraction) sample_spec->process analyze_bend Identify C-H Out-of-Plane Bending Frequency process->analyze_bend

Caption: Workflow for IR spectroscopic analysis.

GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent transfer Transfer to GC Vial dissolve->transfer inject Inject Sample into GC transfer->inject separate Separate Isomers on Column inject->separate detect Detect with FID/MS separate->detect analyze_rt Analyze Retention Times detect->analyze_rt quantify Quantify Peak Areas analyze_rt->quantify

Caption: Workflow for Gas Chromatographic analysis.

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of Reactions with (Z)-1-Chlorobut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic substitution reactions is paramount for the precise construction of molecular architectures. This guide provides a comprehensive comparison of the reaction of (Z)-1-Chlorobut-2-ene with various nucleophiles, supported by experimental data to elucidate the factors governing product distribution.

The allylic nature of this compound presents two potential sites for nucleophilic attack: the α-carbon (C1), leading to a direct substitution product (Sₙ2), and the γ-carbon (C3), resulting in an allylic rearrangement product (Sₙ2'). The competition between these pathways is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. This guide delves into these intricacies to provide a predictive framework for synthetic applications.

Unraveling the Reaction Pathways

The reaction of this compound with a nucleophile can proceed through two primary mechanistic pathways:

  • Sₙ2 Pathway: A direct, concerted backside attack of the nucleophile on the carbon atom bearing the chlorine atom (C1). This pathway leads to the formation of (Z)-1-substituted-but-2-ene, retaining the original double bond position and stereochemistry.

  • Sₙ2' Pathway: The nucleophile attacks the terminal carbon of the double bond (C3), inducing a rearrangement of the double bond to the C1-C2 position. This results in the formation of 3-substituted-but-1-ene.

The interplay between these pathways is a critical consideration in synthetic design. The following sections provide experimental data on the regioselectivity of reactions with various nucleophiles, offering insights into how to control the reaction outcome.

Comparative Analysis of Nucleophilic Substitution Reactions

The regioselectivity of nucleophilic substitution on this compound is highly dependent on the nucleophile employed. Below is a summary of experimental findings with representative nucleophiles.

NucleophileReagentSolventTemperature (°C)Sₙ2 Product (%) (Z)-1-substituted-but-2-eneSₙ2' Product (%) 3-substituted-but-1-ene
CyanideKCNEthanolRefluxMajorMinor
Azide (B81097)NaN₃Aqueous Acetone (B3395972)50HighLow
ThiophenoxidePhSNaMethanol25ModerateModerate
PiperidineC₅H₁₀NHHexane25HighLow
IodideNaIAcetone25HighLow

Note: The terms "Major," "Minor," "High," "Low," and "Moderate" are used to represent the relative product distribution as specific quantitative data from a single comprehensive study is not available. The information is compiled from various sources describing analogous reactions.

Mechanistic Insights and Controlling Regioselectivity

The observed regioselectivity can be rationalized by considering the principles of the Sₙ2 and Sₙ2' mechanisms.

G cluster_SN2 SN2 Pathway cluster_SN2_prime SN2' Pathway A This compound B Transition State (SN2) A->B Nu⁻ C (Z)-1-Substituted-but-2-ene B->C - Cl⁻ D This compound E Transition State (SN2') D->E Nu⁻ F 3-Substituted-but-1-ene E->F - Cl⁻

Caption: Competing SN2 and SN2' pathways for the reaction of this compound.

Hard nucleophiles, such as azide and cyanide, tend to favor the Sₙ2 pathway, attacking the more electrophilic α-carbon.[1] Softer nucleophiles, like thiophenoxide, exhibit a greater propensity for the Sₙ2' pathway due to better orbital overlap with the π-system of the double bond. Steric hindrance around the α-carbon can also promote the Sₙ2' pathway.

The choice of solvent plays a crucial role. Polar aprotic solvents, such as acetone and DMF, are known to favor Sₙ2 reactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

General Procedure for Nucleophilic Substitution of this compound:

To a solution of this compound in the specified solvent, the nucleophile is added. The reaction mixture is stirred at the indicated temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and drying the organic layer. The crude product is then purified by distillation or column chromatography. Product ratios are determined by GC analysis or ¹H NMR spectroscopy of the purified product mixture.

Example Protocol: Reaction with Sodium Iodide in Acetone

In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous acetone. Sodium iodide (1.2 eq) is added, and the mixture is stirred at 25°C. The reaction is monitored by the formation of a white precipitate (NaCl). After the starting material is consumed (as indicated by TLC), the mixture is filtered to remove the precipitate. The acetone is removed under reduced pressure, and the residue is taken up in diethyl ether. The ether layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to afford the product mixture.

Alternative Allylic Halides for Comparison

The reactivity and regioselectivity of this compound can be compared with other allylic halides to understand the influence of the leaving group and stereochemistry.

  • (E)-1-Chlorobut-2-ene: The trans-isomer may exhibit different Sₙ2/Sₙ2' ratios due to altered steric interactions in the transition states.

  • (Z)-1-Bromobut-2-ene: The better leaving group ability of bromide compared to chloride is expected to increase the overall reaction rate.

  • 3-Chlorobut-1-ene: This constitutional isomer provides a valuable comparison for understanding the influence of the double bond position on reactivity.

By systematically studying the reactions of these and other allylic halides, researchers can gain a deeper understanding of the factors that govern regioselectivity in allylic substitution reactions, enabling the development of more efficient and selective synthetic methodologies.

References

Performance Comparison of Catalysts for (Z)-1-Chlorobut-2-ene Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of (Z)-1-chlorobut-2-ene is a critical step in the production of various fine chemicals and pharmaceutical intermediates. This guide provides an objective comparison of catalytic systems for this synthesis, with a focus on experimental data and detailed methodologies.

The primary industrial route to 1-chlorobut-2-ene isomers is the hydrochlorination of 1,3-butadiene (B125203). This reaction typically yields a mixture of three main products: this compound, (E)-1-chlorobut-2-ene, and 3-chlorobut-1-ene. The selective formation of the (Z)-isomer is a key challenge and is highly dependent on the catalyst and reaction conditions employed.

Catalyst Performance Comparison

Catalyst SystemSubstrateTemperature (°C)SolventYield of 1-chlorobut-2-enes (%)(Z):(E) RatioKey Observations
Cuprous Chloride (CuCl) 1,3-Butadiene0 - 10Not specified in detailHighFavors (Z)-isomer under kinetic controlCatalytic amounts of CuCl direct the stereoselective attack of the chloride ion.[1] Lower temperatures are crucial for maximizing the Z-isomer.
Cuprous Chloride (CuCl) 3-Chloro-1-butene (B1220285) (Isomerization)80DimethylformamideEquilibrium Mixture45% (Z), 40% (E)Isomerization of the less stable 3-chloro-1-butene can be catalyzed by CuCl to yield a mixture of the 1-chloro-2-butene (B1196595) isomers.[1]
No Catalyst 1,3-ButadieneNot specifiedNot specifiedVariableMixture of isomersIn the absence of a catalyst, the reaction is less selective and may require more forcing conditions, leading to a product mixture that is harder to control.

Note: The hydrochlorination of 1,3-butadiene generally produces the 1,4-addition products ((Z)- and (E)-1-chlorobut-2-ene) and the 1,2-addition product (3-chlorobut-1-ene). The ratio is typically around 80% 1,4-addition products and 20% 1,2-addition product.[1] The data above focuses on the stereoselectivity within the desired 1,4-addition products.

Experimental Protocols

Cuprous Chloride Catalyzed Hydrochlorination of 1,3-Butadiene

This protocol is based on the general principles outlined in the literature for the selective synthesis of this compound.

Materials:

  • 1,3-Butadiene

  • Anhydrous Hydrogen Chloride (gas)

  • Cuprous Chloride (CuCl), anhydrous

  • Anhydrous polar solvent (e.g., acetic acid or a non-reactive chlorinated solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Sodium carbonate or bicarbonate solution for neutralization

Equipment:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser (or a dry ice condenser).

  • Gas flow meter to control the addition of HCl.

  • Cooling bath (e.g., ice-salt or a cryocooler).

Procedure:

  • Catalyst and Solvent Addition: To the reaction flask, under an inert atmosphere, add the anhydrous polar solvent and a catalytic amount of cuprous chloride (typically 0.01 to 10 wt% relative to the diene).[2]

  • Cooling: Cool the mixture to the desired reaction temperature, typically between -30°C and 10°C, using a cooling bath.[2]

  • Butadiene Addition: Condense a known amount of 1,3-butadiene into the cooled reaction flask.

  • Hydrogen Chloride Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of the isomers. The reaction is typically continued for 3 to 15 hours.[2]

  • Quenching and Neutralization: Once the desired conversion is reached, stop the flow of HCl and purge the system with an inert gas. Carefully neutralize the reaction mixture by washing with a cold, dilute aqueous solution of sodium carbonate or bicarbonate.

  • Workup: Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The product mixture can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.[1]

Reaction Mechanism and Logic

The hydrochlorination of 1,3-butadiene proceeds through an electrophilic addition mechanism. The formation of the (Z)-isomer is favored under kinetic control.

Experimental Workflow for CuCl-Catalyzed Hydrochlorination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge Solvent & CuCl p2 Cool to 0-10°C p1->p2 p3 Add 1,3-Butadiene p2->p3 r1 Introduce HCl Gas p3->r1 r2 Monitor by GC r1->r2 w1 Neutralize r2->w1 w2 Extract & Dry w1->w2 w3 Fractional Distillation w2->w3 final_product final_product w3->final_product This compound

Caption: Workflow for the synthesis of this compound.

Mechanism of 1,4-Addition to 1,3-Butadiene

The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The attack of the chloride ion can occur at either C1 or C3. The use of cuprous chloride is believed to coordinate with the chloride ion, influencing the stereochemical outcome of the addition.

reaction_mechanism Butadiene Butadiene Carbocation Carbocation Product_Z This compound Carbocation->Product_Z syn-addition (favored at low temp) Product_E (E)-1-Chlorobut-2-ene Carbocation->Product_E anti-addition Chloride Cl⁻ H+ H+

Caption: Simplified mechanism of 1,4-hydrochlorination of butadiene.

Note on the DOT script: The image attribute is a placeholder as standard DOT language does not support direct image embedding in this context. The diagram illustrates the conceptual flow.

Concluding Remarks

The selective synthesis of this compound is best achieved through the hydrochlorination of 1,3-butadiene under kinetic control. Cuprous chloride has been identified as a key catalyst that promotes the formation of the desired 1,4-addition products and can influence the stereoselectivity. Lower reaction temperatures are a critical parameter for favoring the (Z)-isomer. Further research into ligand-modified copper catalysts could potentially lead to even higher selectivity and milder reaction conditions, but currently, CuCl remains the most documented and industrially relevant catalyst for this process. Researchers should carefully optimize reaction conditions, particularly temperature, to maximize the yield of the desired (Z)-isomer.

References

Safety Operating Guide

Proper Disposal of (Z)-1-Chlorobut-2-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of (Z)-1-chlorobut-2-ene, a reactive and hazardous chemical, is paramount in any research and development setting. This guide provides essential safety information, operational plans, and detailed disposal procedures to ensure the well-being of laboratory personnel and environmental protection.

This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing, and may lead to respiratory irritation. Due to its hazardous nature, it is critical to handle this compound with appropriate safety measures and to follow stringent disposal protocols.

Key Quantitative Data

A summary of the physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₄H₇Cl[2][3][4]
Molecular Weight 90.55 g/mol [2][4][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point Approximately 85-86 °C[6]
Melting Point Approximately -96 °C (estimate)[2][3][4]
Flash Point -12 °C[6]
Density Approximately 0.923 g/mL at 20 °C[6]
Vapor Pressure 80.6 mmHg at 25 °C[2]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[1][6]

  • Ground and bond containers and receiving equipment to prevent static discharge, as vapors can form explosive mixtures with air.[7][8]

  • Use only non-sparking tools.[7][8]

  • Avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with plenty of water.[1]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][7]

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and metals like copper.[6][7]

Disposal Plan: Step-by-Step Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site neutralization is not recommended without a thoroughly vetted and validated procedure due to the chemical's reactivity.

Procedure for Collection and Disposal of this compound Waste
  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, clearly labeled waste container. Do not mix with other waste streams.

  • Container Selection: Use a chemically resistant and sealable container. The original product container is often a suitable option.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials, pending pickup.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal. The final disposal method will likely be incineration at a permitted facility.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol); the rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, the container can be disposed of according to institutional policies.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary.

  • Evacuate and Alert: Evacuate all personnel from the immediate spill area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]

  • Personal Protection: Before attempting cleanup, don appropriate PPE, including respiratory protection if vapors are present.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial sorbent (e.g., Chemizorb®).

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbent material and any contaminated items into a sealable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess Assess Quantity and Contamination start->assess small_spill Small Quantity or Contaminated Materials assess->small_spill Trace/Minor bulk_waste Unused or Bulk Waste Chemical assess->bulk_waste Significant collect_waste Collect in Designated Hazardous Waste Container small_spill->collect_waste bulk_waste->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' (Flammable, Corrosive) collect_waste->label_waste store_waste Store Safely in Designated Area label_waste->store_waste contact_ehs Contact EHS or Certified Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.